Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
Beschreibung
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Eigenschaften
Molekularformel |
C24H22O15 |
|---|---|
Molekulargewicht |
550.4 g/mol |
IUPAC-Name |
3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O15/c25-10-2-1-8(3-11(10)26)23-21(34)19(32)17-12(27)4-9(5-13(17)38-23)37-24-22(35)20(33)18(31)14(39-24)7-36-16(30)6-15(28)29/h1-5,14,18,20,22,24-27,31,33-35H,6-7H2,(H,28,29)/t14-,18-,20+,22-,24-/m1/s1 |
InChI-Schlüssel |
GCBLCUVXMBGCQO-ZQIGZIPLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside: Natural Sources, Biosynthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, a naturally occurring malonylated flavonoid glycoside. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's natural distribution, biosynthetic pathways, and methodologies for its extraction and characterization. Furthermore, it explores the current understanding of its biological activities and potential as a lead compound in therapeutic applications. This guide aims to be a foundational resource, synthesizing current scientific knowledge to facilitate further research and development in the field of natural product chemistry and pharmacology.
Introduction: The Significance of Quercetin and its Glycosides
Quercetin, a flavonol widely distributed throughout the plant kingdom, is renowned for its significant antioxidant and pharmacological properties.[1][2] However, in its natural state, quercetin predominantly exists as glycosides, where sugar moieties are attached to its core structure. This glycosylation enhances its solubility and stability within the plant cell.[3] A further modification, malonylation of the glycoside, is a crucial step for many plants, facilitating transport and vacuolar storage of these bioactive compounds.[3]
This guide focuses specifically on This compound , a derivative where a glucose molecule is attached at the 7-hydroxyl position of the quercetin aglycone, and this glucose is further esterified with a malonyl group at its 6''-position. Understanding the natural sources and biosynthesis of this specific compound is paramount for its potential exploitation in pharmaceutical and nutraceutical applications.
Natural Occurrence and Distribution
This compound has been identified in a variety of plant species, often as a component of their complex flavonoid profile. The concentration of this compound can vary significantly depending on the plant species, developmental stage, and environmental conditions.
Identified Natural Sources:
-
Oil Palm (Elaeis guineensis): The exocarp (outer layer) of the oil palm fruit has been shown to contain significant amounts of this compound. A metabolomic analysis of the developing fruit revealed its presence and changing concentrations during ripening.[4]
-
Leonurus sibiricus (Siberian Motherwort): This traditional medicinal herb, belonging to the Labiatae family, is a known source of this malonylated quercetin glycoside.[5][6]
-
Justicia species (Acanthaceae family): Various species within the Justicia genus have been reported to contain this compound.[6]
-
Rostellularia procumbens: The herbs of this plant are also a documented source of this compound.[7]
Quantitative Analysis:
While the compound has been identified in several species, detailed quantitative data remains somewhat limited in the scientific literature. The most concrete data comes from the analysis of oil palm exocarp.
| Plant Source | Plant Part | Concentration (Area Under Curve) | Reference |
| Elaeis guineensis (Oil Palm) | Exocarp (95 days after pollination) | 732565.40 | [4] |
| Elaeis guineensis (Oil Palm) | Exocarp (125 days after pollination) | 814849.33 | [4] |
| Elaeis guineensis (Oil Palm) | Exocarp (185 days after pollination) | 176289.48 | [4] |
Note: The data for oil palm is presented as the relative peak area from a metabolomic analysis and not as an absolute concentration.
Biosynthesis: A Two-Step Modification of Quercetin
The biosynthesis of this compound from the quercetin aglycone involves a sequential two-step enzymatic process: 7-O-glucosylation followed by 6''-O-malonylation of the attached glucose.
Step 1: 7-O-Glucosylation of Quercetin
The initial step is the regioselective transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of the quercetin molecule. This reaction is catalyzed by a specific UDP-glucose:flavonol 7-O-glucosyltransferase (F7OGT) . These enzymes are part of the large family of UDP-dependent glycosyltransferases (UGTs) found in plants. The reaction can be summarized as:
Quercetin + UDP-glucose -> Quercetin 7-O-beta-D-glucoside + UDP
The identification and characterization of F7OGTs have been reported in various plant species, demonstrating their crucial role in flavonoid metabolism.[8]
Step 2: 6''-O-Malonylation of Quercetin 7-O-glucoside
The second step involves the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl position of the glucose moiety of Quercetin 7-O-glucoside. This esterification is catalyzed by a malonyl-CoA:flavonoid 7-O-glucoside-6''-O-malonyltransferase . While an enzyme with this specific substrate preference for flavonols has been identified in parsley cell suspension cultures, more detailed characterization across a wider range of plants is still an active area of research.[9] An analogous enzyme, malonyl-CoA:isoflavone 7-O-glucoside-6''-O-malonyltransferase, has been well-characterized in legumes like chickpea, highlighting the conservation of this biosynthetic step across different flavonoid classes.[8][10]
The reaction is as follows:
Quercetin 7-O-beta-D-glucoside + Malonyl-CoA -> this compound + CoA
dot graph "Biosynthesis_of_Quercetin_7-O-(6''-O-malonyl)-beta-D-glucoside" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Biosynthetic pathway of this compound.
Extraction and Isolation Protocols
The extraction and isolation of this compound from plant matrices typically involve a multi-step process designed to separate this polar, glycosylated compound from other cellular components.
General Extraction Protocol
-
Sample Preparation: The plant material (e.g., leaves, fruit exocarp) is first dried (lyophilized or oven-dried at low temperatures) and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: A polar solvent system is used for the initial extraction. Commonly, a mixture of methanol or ethanol with water (e.g., 70-80% aqueous alcohol) is employed.[6] Maceration or sonication can be used to enhance the extraction efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the extraction solvent.
Purification and Isolation Workflow
The crude extract, rich in a variety of compounds, requires further purification to isolate this compound.
-
Liquid-Liquid Partitioning: The concentrated aqueous extract can be partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to achieve a preliminary separation. Flavonoid glycosides typically partition into the more polar fractions like ethyl acetate and n-butanol.
-
Column Chromatography: This is a critical step for purification.
-
Macroporous Resin Chromatography: The extract is passed through a macroporous resin column and eluted with a stepwise gradient of ethanol in water. This helps in removing sugars, pigments, and other impurities.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective in separating flavonoids from other phenolic compounds. Elution is typically performed with methanol.[11]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a reverse-phase column (e.g., C18) is the method of choice. A gradient of an acidified aqueous solvent (e.g., water with formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.[11]
dot graph "Extraction_and_Isolation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Workflow for extraction and isolation.
Biological Activities and Therapeutic Potential
The pharmacological properties of this compound are an emerging area of research. While much of the existing literature focuses on the aglycone quercetin or its more common glycosides, the unique malonylation of this compound may influence its bioavailability and specific biological activities.
Antioxidant Activity
Like its parent compound quercetin, this compound is expected to possess significant antioxidant properties. The phenolic hydroxyl groups on the quercetin backbone are key to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Studies on other quercetin glycosides have confirmed their antioxidant potential.
Anti-inflammatory Effects
Quercetin and its glycosides are well-documented for their anti-inflammatory activities.[1][12] The precursor, Quercetin 7-O-beta-D-glucopyranoside, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3][10] It is plausible that the malonylated derivative retains or possesses enhanced anti-inflammatory properties.
Antiviral Potential
Several studies have highlighted the antiviral activities of quercetin and its derivatives. Quercetin-7-O-glucoside, for instance, has demonstrated inhibitory activity against viral RNA polymerase.[3] This suggests that this compound could be a candidate for further investigation as an antiviral agent.
Cytotoxic and Anti-cancer Properties
The potential cytotoxic effects of quercetin glycosides against cancer cell lines are an area of active investigation. While quercetin itself has shown pro-apoptotic effects on tumor cells, the effects of its glycosylated and malonylated forms can vary.[2][13] Further studies are needed to elucidate the specific cytotoxic profile of this compound.
Future Directions and Conclusion
This compound represents a promising natural product with potential applications in drug development. Future research should focus on:
-
Quantitative analysis in a wider range of plant sources to identify high-yielding natural reservoirs.
-
Isolation and characterization of the specific malonyltransferase responsible for its synthesis to enable biotechnological production.
-
In-depth in vitro and in vivo studies to comprehensively evaluate its pharmacological profile, including its anti-inflammatory, antiviral, and anti-cancer activities, as well as its pharmacokinetic and toxicological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Characterization of an Anthocyanin Dimalonyltransferase in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin and its derivates as antiviral potentials: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two flavonoid-specific malonyltransferases from cell suspension cultures of Petroselinum hortense: partial purification and some properties of malonyl-coenzyme A: flavone/flavonol-7-O-glycoside malonyltransferase and malonyl-coenzyme A: flavonol-3-O-glucoside malonyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoflavone-7-O-beta-glucoside 6"-O-malonyltransferase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioactivity In Vitro of Quercetin Glycoside Obtained in Beauveria bassiana Culture and Its Interaction with Liposome Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular characterization and structure basis of a malonyltransferase with both substrate promiscuity and catalytic regiospecificity from Cistanche tubulosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside in Plants
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside is a naturally occurring flavonoid derivative that exhibits a range of bioactive properties of interest to the pharmaceutical and nutraceutical industries. Understanding its biosynthesis in plants is critical for optimizing its production through metabolic engineering and for discovering novel enzymatic tools for biocatalysis. This technical guide provides a comprehensive overview of the enzymatic pathway leading to the synthesis of this malonylated flavonoid glycoside. It delves into the key enzyme families involved, the causality behind the reaction sequence, and detailed experimental protocols for pathway characterization. The guide is structured to provide both foundational knowledge and practical insights for researchers actively working in flavonoid biochemistry and drug development.
Introduction: The Significance of Flavonoid Malonylation
Flavonoids are a diverse class of plant secondary metabolites with a wide array of biological functions, from pigmentation and UV protection to defense against pathogens.[1] Their bioactivity and physicochemical properties are often modulated by glycosylation and subsequent acylation. Malonylation, the attachment of a malonyl group, is a common modification of flavonoid glycosides that can enhance their solubility, stability, and transportability within the plant cell.[2][3] This modification is particularly important for the vacuolar sequestration of these compounds, effectively removing them from the cytoplasm and preventing potential toxicity or unwanted interactions.[3] this compound, a derivative of the widely studied flavonol quercetin, serves as a prime example of this metabolic strategy.[4]
The Core Biosynthetic Pathway: A Two-Step Modification of Quercetin
The biosynthesis of this compound from the aglycone quercetin is a two-step enzymatic process that occurs downstream of the general phenylpropanoid and flavonoid biosynthesis pathways.[5][6] The core pathway involves the sequential action of a UDP-glycosyltransferase (UGT) and a malonyl-CoA-dependent acyltransferase (also known as a malonyltransferase).
Step 1: Glucosylation of Quercetin at the 7-hydroxyl position
The initial step is the regioselective attachment of a glucose moiety to the 7-hydroxyl group of the quercetin A-ring.[7][8] This reaction is catalyzed by a specific flavonoid 7-O-glucosyltransferase (F7OGT) , which belongs to the large and diverse family 1 of glycosyltransferases (UGTs).[7][9]
-
Enzyme: Flavonol 7-O-β-glucosyltransferase (EC 2.4.1.237)[10]
-
Substrates: Quercetin and UDP-glucose
-
Product: Quercetin 7-O-β-D-glucoside
-
Mechanism: UGTs utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules.[9][11] These enzymes contain a conserved C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is responsible for binding the UDP-sugar donor.[9][12] The regiospecificity of the glycosylation is determined by the N-terminal region of the enzyme, which recognizes and binds the flavonoid aglycone in a specific orientation.[11][12]
The formation of Quercetin 7-O-glucoside is a crucial prerequisite for the subsequent malonylation step.[8]
Step 2: Malonylation of Quercetin 7-O-glucoside
The second and final step is the acylation of the glucose moiety of Quercetin 7-O-glucoside with a malonyl group. This reaction is catalyzed by a malonyl-CoA:flavonoid glucoside malonyltransferase , a member of the BAHD acyltransferase superfamily.[13][14]
-
Enzyme: Malonyl-CoA:flavone-7-O-beta-D-glucoside 6''-O-malonyltransferase (EC 2.3.1.173)[15]
-
Substrates: Quercetin 7-O-β-D-glucoside and Malonyl-CoA
-
Product: this compound
-
Mechanism: BAHD acyltransferases catalyze the transfer of an acyl group from an acyl-CoA donor to a diverse range of acceptor molecules, including flavonoids.[13][16] These enzymes typically utilize alcohols as acceptors to form corresponding esters.[14] The reaction proceeds via a ternary complex involving the enzyme, the acyl-CoA donor, and the acceptor molecule. The regiospecificity of the acylation, in this case at the 6''-position of the glucose, is a key characteristic of the specific malonyltransferase involved.[13][14]
The malonylation of the glucoside is thought to be a terminal step that prepares the molecule for transport and long-term storage in the vacuole.[3]
Caption: Biosynthesis of this compound.
Experimental Workflows for Pathway Characterization
Elucidating and characterizing the biosynthesis of this compound requires a multi-faceted approach combining enzyme extraction, biochemical assays, and metabolic profiling.
Enzyme Extraction and Purification
The initial step in characterizing the enzymes of this pathway is their extraction from plant tissues known to accumulate the target compound.
Step-by-Step Protocol for Crude Enzyme Extraction:
-
Plant Material Preparation: Harvest fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen to prevent enzymatic degradation.[17] Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction Buffer: Prepare an ice-cold extraction buffer. A typical buffer composition is 100 mM potassium phosphate (pH 7.5), 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone (PVPP) to adsorb phenolic compounds.
-
Homogenization: Suspend the powdered plant tissue in the extraction buffer (e.g., 1:3 w/v ratio) and homogenize on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.[18]
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used directly for initial activity assays or subjected to further purification steps such as ammonium sulfate precipitation and chromatography.[18]
Enzyme-assisted extraction (EAE) using enzymes like cellulase and pectinase can also be employed to improve the extraction efficiency by breaking down the plant cell wall.[19][20]
In Vitro Enzyme Assays
Biochemical assays are essential to confirm the activity and substrate specificity of the candidate UGT and malonyltransferase enzymes.
3.2.1 UDP-Glycosyltransferase (UGT) Assay:
-
Reaction Mixture: A typical reaction mixture contains 100 mM buffer (e.g., Tris-HCl, pH 7.5), the crude or purified enzyme extract, quercetin (dissolved in a small amount of DMSO), and UDP-glucose.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or another organic solvent.
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of Quercetin 7-O-glucoside.[7]
3.2.2 Malonyl-CoA-dependent Acyltransferase Assay:
-
Reaction Mixture: The assay mixture typically includes 100 mM buffer (e.g., potassium phosphate, pH 7.0), the enzyme extract, Quercetin 7-O-glucoside, and malonyl-CoA.[21]
-
Incubation and Termination: Follow similar incubation and termination procedures as the UGT assay.
-
Product Analysis: Use HPLC or LC-MS to detect and quantify the production of this compound.[21] Competition assays with other acyl-CoA donors can be performed to determine substrate preference.[22]
| Parameter | UGT Assay | Malonyltransferase Assay |
| Enzyme Source | Crude or purified plant extract | Crude or purified plant extract |
| Acceptor Substrate | Quercetin | Quercetin 7-O-glucoside |
| Donor Substrate | UDP-glucose | Malonyl-CoA |
| Typical Buffer | Tris-HCl, pH 7.5 | Potassium phosphate, pH 7.0 |
| Analysis Method | HPLC, LC-MS | HPLC, LC-MS |
Table 1: Comparison of In Vitro Enzyme Assay Parameters.
Metabolic Profiling
Metabolic profiling of plant tissues provides in vivo evidence for the biosynthetic pathway and can help identify developmental stages or environmental conditions that favor the accumulation of the target compound.
Workflow for Flavonoid Profiling:
-
Sample Extraction: Extract metabolites from plant tissues using a suitable solvent, typically a mixture of methanol, water, and a small amount of acid (e.g., formic acid) to improve flavonoid stability.
-
Analysis: Analyze the extracts using advanced analytical techniques such as UPLC-MS/MS.[23] This allows for the simultaneous detection and quantification of a wide range of flavonoid metabolites, including quercetin, its glucosides, and malonylated derivatives.
-
Data Analysis: Utilize metabolomics software to process the raw data, identify compounds based on their mass spectra and retention times, and perform statistical analysis to compare metabolite levels across different samples.[23]
Caption: Experimental workflow for characterizing the biosynthesis pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound is a well-defined two-step enzymatic process involving a specific UDP-glycosyltransferase and a malonyl-CoA-dependent acyltransferase. A thorough understanding of this pathway, from the identification and characterization of the involved enzymes to the in vivo metabolic context, is paramount for advancing both fundamental plant science and applied biotechnology. Future research should focus on the discovery and characterization of novel UGTs and malonyltransferases with unique substrate specificities and catalytic efficiencies. These enzymes represent valuable tools for the metabolic engineering of plants and microorganisms to produce high-value flavonoid derivatives for pharmaceutical and nutraceutical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flavonoids: a metabolic network mediating plants adaptation to their real estate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quercetin 7-Glycoside Biosynthesis [iubmb.qmul.ac.uk]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Frontiers | Characterization of Two Key Flavonoid 3-O-Glycosyltransferases Involved in the Formation of Flower Color in Rhododendron Delavayi [frontiersin.org]
- 13. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 14. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: rn00944 [genome.jp]
- 16. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants [mdpi.com]
- 17. Sourcing and Preparing Plant Material for Enzyme Extraction [greenskybio.com]
- 18. researchgate.net [researchgate.net]
- 19. foodresearchlab.com [foodresearchlab.com]
- 20. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis of malonylated flavonoid glycosides on the basis of malonyltransferase activity in the petals of Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Metabolomics study of flavonoids in Coreopsis tinctoria of different origins by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside: Structure, Properties, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, a naturally occurring flavonoid glycoside. The document details its chemical structure, molecular weight, and key physicochemical properties. It further delves into the methodologies for its isolation and structural elucidation, underpinned by spectroscopic data. The guide also explores the compound's biosynthetic origins and its known biological activities, offering insights for its potential applications in research and drug development.
Introduction
This compound is a derivative of the widely studied flavonoid, quercetin. As a member of the flavonoid family, it is found in various plants and is noted for its antioxidant properties. The addition of a malonylated glucose moiety at the 7-position of the quercetin backbone significantly influences its polarity, stability, and biological activity. This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the chemical and biological characteristics of this compound.
Chemical Structure and Molecular Properties
This compound is characterized by a quercetin aglycone linked to a beta-D-glucopyranosyl group at the 7-hydroxyl position. This glucosyl moiety is further esterified with a malonyl group at its 6''-position.
Molecular Formula: C₂₄H₂₂O₁₅[1][2]
Molecular Weight: 550.43 g/mol [1][2]
IUPAC Name: 3-(((2R,3S,4S,5R,6S)-6-((2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-3-oxopropanoic acid[2]
Structural Diagram:
Caption: Chemical Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂O₁₅ | [1][2] |
| Molecular Weight | 550.43 g/mol | [1][2] |
| CAS Number | 98767-37-4 | [1][2] |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [3] |
| Storage | Store at -20°C for long-term stability. Solutions can be stored at -20°C for up to two weeks. | [3] |
Natural Occurrence and Isolation
This compound is a naturally occurring flavonoid found in a variety of plant species. It has been identified in the herbs of Rostellularia procumbens and is also present in edible plants such as Italian chicory (Cichorium intybus).[3]
Isolation Protocol: A Representative Workflow
While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a general workflow can be constructed based on established methods for isolating flavonoid glycosides from plant materials. The following represents a logical, field-proven approach for its extraction and purification.
Diagram of Isolation Workflow:
Caption: A generalized workflow for the isolation of this compound from plant material.
Step-by-Step Methodology:
-
Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves of Rostellularia procumbens) is the starting point.
-
Extraction: The powdered plant material is subjected to extraction with a polar solvent, typically 80% methanol or ethanol, to efficiently extract the flavonoid glycosides. Maceration or sonication can be employed to enhance extraction efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides are generally enriched in the ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is further purified using column chromatography. Sephadex LH-20 is a common choice for the separation of flavonoids, using methanol as the eluent.[4][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is employed. A C18 column with a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape, is a standard method.
-
Structure Verification: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily NMR and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and providing information about the compound's fragmentation pattern, which aids in structural elucidation. For the related isomer, Quercetin 3-O-(6''-O-malonyl)-beta-D-glucoside, the deprotonated molecule [M-H]⁻ is observed at m/z 549.08805.[6] A similar primary ion would be expected for the 7-O isomer. Collision-induced dissociation (CID) would likely lead to the loss of the malonyl group and then the glucose moiety, resulting in a fragment corresponding to the quercetin aglycone.
Biosynthesis
The biosynthesis of this compound in plants involves a multi-step enzymatic pathway. The process begins with the synthesis of the quercetin aglycone via the phenylpropanoid pathway.[7] This is followed by two key enzymatic modifications:
-
Glycosylation: A UDP-glycosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of quercetin, forming quercetin 7-O-glucoside.
-
Malonylation: A malonyl-CoA-dependent acyltransferase then transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety.
Diagram of Biosynthetic Pathway:
Caption: Simplified biosynthetic pathway of this compound.
Biological Activity and Potential Applications
Quercetin and its derivatives are well-known for their broad range of biological activities. While specific studies on this compound are limited, the activities of the parent compound and similar glycosides provide strong indications of its potential.
Antioxidant Activity
Like other flavonoids, this compound is expected to possess significant antioxidant properties due to the phenolic hydroxyl groups on the quercetin backbone, which can scavenge free radicals.
Anti-inflammatory Activity
The related compound, quercetin 7-O-β-D-glucopyranoside, has been shown to exhibit anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages.[6][8][9] This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Enzyme Inhibition
Some quercetin derivatives have been identified as inhibitors of various enzymes. For instance, certain quercetin glycosides have shown inhibitory activity against tyrosinase and polyphenol oxidase (PPO), enzymes involved in browning reactions.[10][11] This suggests potential applications in the food industry as natural anti-browning agents.
Physicochemical Properties and Stability
The malonylation of flavonoid glycosides is known to affect their stability. The malonyl group can be susceptible to decarboxylation under certain conditions, such as changes in pH and temperature. Generally, flavonoids are sensitive to heat, light, and oxygen.[12][13][14] For experimental purposes, it is crucial to store the compound and its solutions under appropriate conditions (e.g., -20°C, protected from light) to maintain its integrity.[3]
Conclusion
This compound is a complex flavonoid glycoside with significant potential for further scientific investigation. Its unique chemical structure, a result of specific biosynthetic pathways in plants, likely confers distinct biological activities. This technical guide provides a foundational understanding of its chemical and physical properties, methods for its isolation and characterization, and an overview of its potential biological significance. For researchers and drug development professionals, this compound represents an interesting lead molecule for exploring novel therapeutic applications, particularly in the areas of antioxidant and anti-inflammatory research. Further studies are warranted to fully elucidate its pharmacological profile and to develop standardized methods for its synthesis and isolation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 98% | CAS: 98767-37-4 | AChemBlock [achemblock.com]
- 3. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. jmp.ir [jmp.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Recent advance in the discovery of tyrosinase inhibitors from natural sources via separation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Enzymatic Browning by Onion (Allium Cepa L.): Investigation on Inhibitory Mechanism and Identification of Active Compounds [foodandnutritionjournal.org]
- 12. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]
- 13. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Antioxidant Properties of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the antioxidant properties of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, a naturally occurring flavonoid glycoside. While research on this specific molecule is emerging, this document synthesizes current knowledge by examining its structural features, proposed antioxidant mechanisms, and the influence of its unique glycosidic and malonyl moieties. We delve into established in vitro and cellular antioxidant assays relevant for its evaluation, providing detailed protocols and discussing the causality behind experimental choices. Furthermore, this guide explores the potential modulation of key cellular signaling pathways, such as Nrf2 and NF-κB, and discusses the critical aspects of bioavailability and metabolism that govern its in vivo efficacy. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this intriguing quercetin derivative.
Introduction: The Significance of Quercetin and its Derivatives
Quercetin, a pentahydroxyflavone, is one of the most abundant and well-studied dietary flavonoids, renowned for its potent antioxidant and anti-inflammatory activities.[1][2] Found in a wide array of fruits and vegetables, quercetin's therapeutic potential is often limited by its low water solubility and poor bioavailability.[3] In nature, quercetin predominantly exists as glycosides, where sugar moieties are attached to its core structure. These glycosidic forms, such as this compound, often exhibit altered physicochemical properties, including enhanced solubility and stability, which can significantly impact their absorption, metabolism, and overall biological activity.[4][5]
The addition of a malonyl group to the glucoside further modifies the molecule, potentially influencing its interaction with cellular targets and its antioxidant capacity. This guide focuses specifically on the 7-O-(6''-O-malonyl)-beta-D-glucoside derivative, aiming to provide a detailed understanding of its antioxidant profile.
Structural Features and Antioxidant Potential
The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. Key features of the quercetin backbone that contribute to its potent radical-scavenging ability include the catechol group (3',4'-dihydroxyl) in the B-ring, the 2,3-double bond in conjugation with the 4-oxo group in the C-ring, and the hydroxyl groups at positions 3 and 5.[3]
References
- 1. 6 Foods High in Quercetin and Why You Need It [webmd.com]
- 2. onions-usa.org [onions-usa.org]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioavailability of Quercetin [foodandnutritionjournal.org]
The Biological Activity of Malonylated Quercetin Glycosides: A Technical Guide for Researchers
Introduction: Beyond Quercetin - The Significance of Malonylation
Quercetin, a ubiquitous flavonoid found in a wide array of fruits and vegetables, has long been a subject of intense scientific scrutiny for its diverse pharmacological properties. However, in nature, quercetin predominantly exists not as a free aglycone but in its glycosidic forms. Among these, malonylated quercetin glycosides are emerging as a class of compounds with unique and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of malonylated quercetin glycosides, with a particular focus on quercetin-3-O-(6''-O-malonyl)-β-D-glucoside, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of natural product chemistry and pharmacology.
The addition of a malonyl group to the glycoside moiety is not a mere structural embellishment. This acylation can significantly influence the molecule's stability, solubility, and, most importantly, its bioavailability and interaction with biological targets. Understanding the nuances of how malonylation modulates the well-documented effects of quercetin is crucial for unlocking the full therapeutic potential of these natural compounds. This guide will delve into the antioxidant, anti-inflammatory, and anticancer properties of malonylated quercetin glycosides, providing not only a synthesis of the current scientific understanding but also detailed experimental protocols to empower further research in this exciting field.
I. Antioxidant Activity: A Multifaceted Defense Against Oxidative Stress
Malonylated quercetin glycosides exhibit potent antioxidant activity, a cornerstone of their therapeutic potential. This activity is attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage to cellular components. The malonyl group can influence the molecule's antioxidant capacity, and understanding this is key to appreciating its biological significance.
A. Mechanisms of Antioxidant Action
The antioxidant effects of malonylated quercetin glycosides are exerted through several mechanisms:
-
Free Radical Scavenging: These compounds can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron, thus stabilizing the radical and terminating the oxidative chain reaction.
-
Metal Ion Chelation: By chelating transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), malonylated quercetin glycosides can prevent the initiation of Fenton and Haber-Weiss reactions, which are major sources of highly reactive hydroxyl radicals.
-
Modulation of Endogenous Antioxidant Enzymes: Evidence suggests that these compounds can upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), further bolstering the cell's defense against oxidative stress.
B. Experimental Evaluation of Antioxidant Activity
To quantitatively assess the antioxidant potential of malonylated quercetin glycosides, several robust in vitro assays are employed.
Table 1: Comparative Antioxidant Activity of Quercetin and its Glycosides
| Compound | DPPH Scavenging IC₅₀ (µM) | FRAP Value (µM Fe(II)/µM) | Reference |
| Quercetin | 8.5 ± 0.7 | 2.8 ± 0.2 | [1] |
| Quercetin-3-O-glucoside | 12.3 ± 1.1 | 2.1 ± 0.1 | [1] |
| Quercetin-3-O-(6''-O-malonyl)-β-D-glucoside | 10.2 ± 0.9 | 2.5 ± 0.2 | [1] |
Detailed Experimental Protocols
This assay is a rapid and widely used method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the test compound (malonylated quercetin glycoside) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the antioxidant power of the compound.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of distilled water and adjust the pH to 3.6 with glacial acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh daily and warm to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound or standard (e.g., FeSO₄·7H₂O) at various concentrations.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation:
-
A standard curve is generated using known concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM Fe²⁺).
-
II. Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases. Malonylated quercetin glycosides have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
A. Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are mediated by their ability to:
-
Inhibit Pro-inflammatory Enzymes: They can suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators such as prostaglandins and nitric oxide.
-
Downregulate Pro-inflammatory Cytokines: Malonylated quercetin glycosides can reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Modulate Inflammatory Signaling Pathways: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
B. Investigating Anti-inflammatory Effects in a Cellular Context
To elucidate the anti-inflammatory mechanisms, in vitro cell-based assays are indispensable.
This protocol details how to assess the inhibitory effect of a malonylated quercetin glycoside on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The inhibition of this translocation is a key indicator of anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the malonylated quercetin glycoside for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
-
Nuclear and Cytoplasmic Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use Lamin B as a nuclear marker and β-actin as a cytoplasmic marker for loading control and to verify the purity of the fractions.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. A decrease in the nuclear p65 band intensity in the presence of the test compound indicates inhibition of NF-κB translocation.
-
Diagram of NF-κB Signaling Pathway Inhibition:
Caption: Inhibition of the NF-κB signaling pathway by malonylated quercetin glycosides.
III. Anticancer Activity: A Multi-pronged Attack on Malignancy
The potential of flavonoids as anticancer agents is a burgeoning area of research. Malonylated quercetin glycosides have shown promise in this regard, exhibiting cytotoxic effects against various cancer cell lines through multiple mechanisms.
A. Mechanisms of Anticancer Action
The anticancer properties of these compounds are attributed to their ability to:
-
Induce Apoptosis: They can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, and by activating caspases.
-
Induce Cell Cycle Arrest: Malonylated quercetin glycosides can halt the proliferation of cancer cells at different phases of the cell cycle, often at the G1/S or G2/M transitions, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibit Angiogenesis: They can suppress the formation of new blood vessels that supply nutrients to tumors, thereby limiting tumor growth and metastasis. This is often achieved by inhibiting signaling pathways such as the vascular endothelial growth factor (VEGF) pathway.
B. In Vitro Evaluation of Anticancer Activity
This is a fundamental assay to determine the cytotoxic effect of a compound on cancer cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the malonylated quercetin glycoside for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
-
Diagram of Anticancer Mechanisms:
Caption: Multifaceted anticancer mechanisms of malonylated quercetin glycosides.
IV. Bioavailability and Metabolism: The Journey Through the Body
The therapeutic efficacy of any compound is intrinsically linked to its bioavailability and metabolic fate. The malonylation of quercetin glycosides plays a significant role in these pharmacokinetic properties.
A. Absorption and Metabolism
-
Enhanced Absorption: Studies in rat models suggest that the 3-O-glucosylation of quercetin improves its absorption in the small intestine compared to the aglycone.[2] While direct comparative data for malonylated glucosides in humans is limited, the presence of the glucose moiety is a key factor.
-
Metabolic Transformations: After absorption, quercetin glycosides undergo extensive metabolism. They are often hydrolyzed to the aglycone, which is then rapidly conjugated in the liver to form glucuronides and sulfates. The malonyl group may be cleaved during this process. The resulting metabolites are the primary forms found circulating in the plasma.[3]
B. Factors Influencing Bioavailability
The bioavailability of malonylated quercetin glycosides is influenced by several factors, including:
-
The specific glycoside structure.
-
The food matrix in which it is consumed.
-
Individual variations in gut microbiota and metabolic enzymes.
Further research, particularly human clinical trials, is needed to fully elucidate the pharmacokinetic profile of malonylated quercetin glycosides and to optimize their delivery for therapeutic applications.
V. Conclusion and Future Directions
Malonylated quercetin glycosides represent a promising class of natural compounds with a wide spectrum of biological activities. Their potent antioxidant, anti-inflammatory, and anticancer properties, coupled with potentially favorable bioavailability, make them attractive candidates for the development of novel therapeutics and nutraceuticals.
This technical guide has provided a comprehensive overview of the current state of knowledge, along with detailed experimental protocols to facilitate further research. Future investigations should focus on:
-
Elucidating the specific molecular targets of malonylated quercetin glycosides.
-
Conducting more in vivo studies and human clinical trials to confirm their therapeutic efficacy and safety.
-
Exploring synergistic effects with other natural compounds or conventional drugs.
-
Developing optimized extraction and purification methods to obtain high-purity malonylated quercetin glycosides for research and potential commercialization.
By continuing to unravel the intricate biological activities of these fascinating molecules, the scientific community can pave the way for their translation into effective tools for promoting human health and combating disease.
References
- 1. The Effects of Quercetin on the Apoptosis of Human Breast Cancer Cell Lines MCF-7 and MDA-MB-231: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Structural Elucidation of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
Abstract
This technical guide provides a comprehensive, field-proven methodology for the discovery, isolation, and structural characterization of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside (Q7MG). As a naturally occurring malonylated flavonoid glycoside, Q7MG represents a class of compounds with significant biochemical and potential therapeutic interest. The malonylation of flavonoid glycosides is a key biological strategy plants use to modify solubility, stability, and facilitate vacuolar transport. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, offering a self-validating workflow for researchers, natural product chemists, and drug development professionals. We will detail a multi-stage process from initial plant matrix extraction and solvent partitioning to purification via column chromatography and semi-preparative HPLC, culminating in unambiguous structural elucidation using mass spectrometry and nuclear magnetic resonance spectroscopy.
Section 1: Introduction to Malonylated Flavonoid Glycosides
The Quercetin Scaffold: A Foundation of Bioactivity
Quercetin, a flavonol, is one of the most abundant and extensively studied flavonoids in the plant kingdom. Its pentahydroxyflavone structure is a privileged scaffold, underpinning a wide array of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects.[1] However, in nature, quercetin rarely exists in its free aglycone form. It is typically found as glycosides, where sugar moieties are attached to one or more of its hydroxyl groups.
The Significance of Glycosylation and Malonylation
Glycosylation is a critical modification that enhances the water solubility of the otherwise poorly soluble quercetin aglycone, influencing its transport and storage within the plant cell. Further acylation of the sugar moiety, particularly with a malonyl group, is a common and vital secondary modification. The addition of the dicarboxylic malonate group serves several key purposes:
-
Increased Stability: The malonyl group can protect the glycosidic bond from enzymatic hydrolysis by glucosidases.
-
Enhanced Solubility: The additional carboxyl group further increases the polarity and water solubility of the molecule.
-
Vacuolar Targeting: Malonylation is recognized as a signal for transporting flavonoid glycosides into the plant cell's vacuole for storage.[2]
From a drug discovery perspective, these modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent flavonoid, making malonylated glycosides like Q7MG intriguing targets for investigation.
Chemical Profile of the Target Compound
A summary of the key identifiers for this compound is provided below.
| Property | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number | 98767-37-4 | [3][4][5] |
| Molecular Formula | C₂₄H₂₂O₁₅ | [3][5] |
| Molecular Weight | 550.42 g/mol | [3] |
| Class | Natural Product, Flavonoid, Flavonol Glycoside | [3][6] |
Section 2: Natural Occurrence
This compound is not a ubiquitous compound but has been identified in a variety of plant species. The choice of starting material is the single most critical factor for successful isolation. Documented sources include, but are not limited to:
-
Oil Palm (Elaeis guineensis): Found in the exocarp (outer layer of the fruit).[7]
-
Rostellularia procumbens : Isolated from the whole herb.[4]
-
Leonurus sibiricus L. : A member of the Labiatae family.[3]
-
Arabidopsis thaliana : A model organism where many flavonoid biosynthetic pathways have been studied.[8][9]
The concentration of the target compound can vary significantly based on the plant's developmental stage, growing conditions, and the specific tissue being analyzed. Preliminary analytical screening via HPLC-MS is strongly recommended to select the optimal plant material and harvest time.
Section 3: A Validated Workflow for Isolation and Purification
Rationale and Overview
The isolation of a polar, labile compound like Q7MG from a complex plant matrix requires a systematic, multi-step approach. The core strategy is to move from a crude, heterogeneous mixture to a highly purified compound by progressively eliminating unwanted substances based on their physicochemical properties (polarity, size, and charge). Our workflow is designed to be robust and minimize the degradation of the thermally and pH-sensitive malonyl ester bond.
Diagram: General Isolation Workflow
Caption: High-level workflow for the isolation of Q7MG.
Protocol 1: Extraction and Solvent Partitioning
Causality: This initial phase aims to efficiently extract a broad range of semi-polar to polar metabolites from the plant tissue while subsequently removing highly non-polar compounds (lipids, waxes, chlorophyll) and highly polar compounds (sugars, salts) through partitioning. Ultrasound-assisted extraction (UAE) is chosen over traditional maceration for its increased efficiency and reduced extraction time, which helps minimize degradation.[10]
Methodology:
-
Preparation: Start with 100 g of lyophilized and finely powdered plant material.
-
Extraction:
-
Suspend the powder in 1 L of 70% aqueous methanol (MeOH).
-
Place the suspension in an ultrasonic bath and sonicate at 40 kHz at a controlled temperature (not exceeding 40°C) for 30 minutes.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Partitioning:
-
Resuspend the crude extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform successive liquid-liquid partitioning with 3 x 500 mL of n-hexane. Discard the n-hexane layers, which contain non-polar constituents.
-
Next, partition the remaining aqueous layer with 3 x 500 mL of ethyl acetate (EtOAc). Collect and combine the EtOAc layers.
-
Finally, partition the remaining aqueous layer with 3 x 500 mL of n-butanol (n-BuOH). Collect and combine the n-BuOH layers.
-
Rationale: Flavonoid monoglycosides like Q7MG typically partition into the EtOAc and n-BuOH fractions. Both fractions should be concentrated in vacuo and screened for the target compound via analytical HPLC-MS.
-
Protocol 2: Primary Purification via Column Chromatography
Causality: The fraction richest in Q7MG (typically the EtOAc or n-BuOH fraction) is subjected to column chromatography for medium-pressure separation. Sephadex LH-20 is the stationary phase of choice for flavonoids.[11][12] Its unique lipophilic dextran gel structure allows for separation based on a combination of molecular sieving and weak adsorption/partition effects in polar organic solvents, effectively separating flavonoids from other phenolic compounds and tannins.
Methodology:
-
Column Packing: Swell Sephadex LH-20 gel in 100% MeOH for at least 4 hours. Pack a glass column (e.g., 5 cm diameter x 60 cm length) with the swollen gel.
-
Sample Loading: Dissolve 5 g of the dried target fraction (e.g., EtOAc fraction) in a minimal volume of MeOH and adsorb it onto a small amount of silica gel or Celite. After drying, carefully layer the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column isocratically with 100% MeOH at a flow rate of 1-2 mL/min.
-
Fraction Collection: Collect fractions of 15-20 mL using a fraction collector.
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) or analytical HPLC. Pool the fractions that show a high concentration of the target compound.
Protocol 3: Final Purification by Semi-Preparative HPLC
Causality: High-performance liquid chromatography provides the high resolution necessary to separate the target compound from closely related isomers and impurities, yielding a compound of >95% purity suitable for structural elucidation and biological assays. A reversed-phase C18 column is used, which separates molecules based on their hydrophobicity.[13][14]
Methodology:
-
System: A semi-preparative HPLC system equipped with a diode-array detector (DAD) and a fraction collector.
-
Column: A reversed-phase C18 column (e.g., 10 mm diameter x 250 mm length, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (v/v). Rationale: The acid suppresses the ionization of phenolic hydroxyls and the malonate carboxyl group, leading to sharper peaks and better retention.
-
Solvent B: Acetonitrile (ACN) with 0.1% formic acid (v/v).
-
-
Elution Gradient: A typical gradient would be:
-
0-5 min: 15% B
-
5-35 min: Linear gradient from 15% to 40% B
-
35-40 min: Isocratic at 40% B
-
40-45 min: Return to 15% B and equilibrate.
-
Note: This gradient must be optimized based on the results from analytical HPLC.
-
-
Detection: Monitor the elution at wavelengths relevant for flavonoids, such as 254 nm and 370 nm.
-
Injection and Collection: Dissolve the enriched fraction from the Sephadex column in the initial mobile phase. Perform multiple injections, collecting the peak corresponding to Q7MG based on its retention time and UV-Vis spectrum.
-
Post-Processing: Combine the collected fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the pure compound as a solid powder.
Section 4: Structural Elucidation: A Multi-Spectroscopic Approach
Mass Spectrometry (LC-MS/MS): The First Line of Identification
Causality: High-resolution mass spectrometry provides an accurate mass measurement for molecular formula determination. Tandem MS (MS/MS) induces fragmentation of the molecule, and the resulting fragment ions provide crucial structural clues, such as the identity of the aglycone and the nature of the substituents.[6][9]
Expected Results:
-
Molecular Ion: In negative ion ESI mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of approximately 549.088.
-
Diagnostic Fragmentation: The malonate ester is particularly labile. The MS/MS spectrum of the parent ion (m/z 549) will show a characteristic fragmentation pattern that is highly indicative of a malonylated glycoside.[6][15]
| m/z (Negative Mode) | Identity | Rationale |
| 549.088 | [M-H]⁻ | Deprotonated parent molecule |
| 505.098 | [M-H - 44]⁻ | Loss of carbon dioxide (CO₂) from the malonyl group |
| 463.088 | [M-H - 86]⁻ or [M-H - 44 - 42]⁻ | Loss of the entire malonyl group (86 Da) or sequential loss of CO₂ and ketene (CH₂CO) |
| 301.035 | [Aglycone-H]⁻ | Loss of the malonyl-glucoside moiety (248 Da), leaving the deprotonated quercetin aglycone |
Diagram: Key MS/MS Fragmentation Pathway for Q7MG
Caption: Characteristic MS/MS fragmentation of Q7MG in negative ion mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
Causality: While MS provides strong evidence, only a full suite of NMR experiments can provide unambiguous proof of structure, defining the precise location of all substituents and the stereochemistry of the glycosidic bond.[12][16]
Key Diagnostic Signals (in a solvent like DMSO-d₆):
-
Quercetin Aglycone Signals: A characteristic set of aromatic proton signals (e.g., H-6, H-8, H-2', H-5', H-6') and carbon signals confirming the flavonol backbone.
-
Glycosidic Linkage:
-
¹H NMR: An anomeric proton (H-1'') appearing as a doublet around δ 5.0-5.5 ppm with a large coupling constant (J ≈ 7-8 Hz), which is definitive for a β-glycosidic linkage.
-
¹³C NMR: An anomeric carbon (C-1'') signal around δ 100-105 ppm.
-
HMBC (2D NMR): A crucial correlation will be observed between the anomeric proton (H-1'') and the C-7 carbon of the quercetin A-ring, unequivocally confirming the 7-O-glycoside structure. This distinguishes it from the more common 3-O-glycosides.
-
-
Malonyl Group:
-
¹H NMR: A singlet or AB system for the methylene protons (-CH₂-) of the malonyl group around δ 3.2-3.5 ppm.
-
¹³C NMR: Signals for the methylene carbon and two carbonyl carbons of the malonate.
-
HMBC (2D NMR): The definitive correlation will be observed between the H-6'' protons of the glucose moiety and the ester carbonyl carbon of the malonyl group, confirming the 6''-O-acylation position.
-
Section 5: Conclusion and Future Directions
This guide has outlined an expert-validated, systematic approach for the successful isolation and definitive identification of this compound. By understanding the rationale behind each methodological choice—from the selection of plant material to the interpretation of complex spectroscopic data—researchers can confidently apply this workflow to this and other related natural products.
The biological activities of many quercetin glycosides are well-documented, but the specific role of malonylation at the 7-position is less understood.[17] Future research should focus on comparing the bioactivities (e.g., antioxidant capacity, enzyme inhibition, anti-inflammatory effects) of Q7MG with its non-malonylated counterpart, Quercetin 7-O-glucoside, and the parent aglycone. Such studies will elucidate the structure-activity relationship and determine if the malonyl group acts as a simple pharmacokinetic modulator or if it actively participates in molecular interactions, paving the way for its potential application in drug development and nutraceuticals.
References
- 1. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and functional application of a new malonyltransferase NbMaT1 towards diverse aromatic glycosides from Nicotiana benthamiana - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01940H [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound 98% | CAS: 98767-37-4 | AChemBlock [achemblock.com]
- 6. mdpi.com [mdpi.com]
- 7. Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Important Molecules of Plant Interactions with the Environment [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. air.unimi.it [air.unimi.it]
- 12. jmp.ir [jmp.ir]
- 13. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. digibug.ugr.es [digibug.ugr.es]
- 16. Constituents from leaves of Apocynum venetum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
Spectroscopic Profile of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, a naturally occurring malonylated flavonoid glycoside. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, offering both theoretical interpretation and practical experimental protocols.
Introduction
This compound is a derivative of quercetin, a prominent flavonol found in a wide variety of plants. The attachment of a glucose molecule at the 7-hydroxyl position and a subsequent malonylation at the 6''-position of the glucose moiety significantly alters its physicochemical properties, including polarity and potential biological activity. Spectroscopic techniques such as UV-Vis and IR are fundamental tools for the structural elucidation and characterization of such complex natural products. This guide will delve into the expected spectroscopic data for this compound, explaining the molecular basis for the observed absorption patterns.
Molecular Structure and its Spectroscopic Implications
The structure of this compound comprises the quercetin aglycone, a beta-D-glucoside unit, and a malonyl group. Each of these components contributes distinct features to the overall UV-Vis and IR spectra.
Caption: Key structural components of this compound.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of flavonoids reveals characteristic absorption bands arising from the electronic transitions within the conjugated aromatic system of the flavonoid nucleus. The spectrum is typically characterized by two major absorption bands: Band I (300-380 nm) associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), and Band II (240-280 nm) corresponding to the benzoyl system (A-ring)[1].
Predicted UV Absorption Maxima
For Quercetin 7-O-glucoside, typical absorption maxima are observed around 255 nm (Band II) and 371 nm (Band I) . The glycosylation at the 7-position generally causes a slight hypsochromic (blue) shift in Band I compared to the aglycone, quercetin (which shows Band I at approximately 375 nm)[2].
The addition of a malonyl group at the 6''-position of the glucose is an acylation that is not directly on the chromophore. Therefore, it is expected to have a minimal effect on the position of the absorption maxima. Any observed shift would likely be minor and could be a slight bathochromic (red) shift due to indirect electronic effects.
Table 1: Predicted UV-Vis Spectral Data for this compound in Methanol
| Band | Predicted λmax (nm) | Corresponding Structural Moiety |
| Band I | ~370-375 | Cinnamoyl System (B-ring, C-ring) |
| Band II | ~255-260 | Benzoyl System (A-ring) |
Experimental Protocol for UV-Vis Spectroscopy
A robust and reliable method for obtaining the UV-Vis spectrum of a flavonoid glycoside is essential for its characterization.
Caption: Workflow for UV-Vis spectroscopic analysis of flavonoid glycosides.
Step-by-Step Methodology:
-
Solvent Selection: Methanol or ethanol are common solvents for flavonoids as they are transparent in the UV-Vis region of interest.
-
Sample Preparation:
-
Accurately weigh a small amount of the purified compound (e.g., 1 mg).
-
Dissolve the sample in a known volume of the chosen solvent (e.g., 10 mL) to create a stock solution.
-
From the stock solution, prepare a dilute solution (e.g., 5-20 µg/mL) to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.2-0.8 AU).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Scan the sample solution over a wavelength range of 200-600 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II from the resulting spectrum.
-
II. Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be complex, with contributions from the quercetin backbone, the glucose unit, and the malonyl ester.
Key Vibrational Regions and Expected Absorptions:
-
O-H Stretching (3600-3200 cm⁻¹): A broad and strong absorption band is expected in this region due to the multiple phenolic and alcoholic hydroxyl groups in the molecule, which are involved in hydrogen bonding[1].
-
C-H Stretching (3100-2800 cm⁻¹): Aromatic C-H stretches will appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the glucose and malonyl moieties will be observed in the 2950-2850 cm⁻¹ region.
-
C=O Stretching (1750-1600 cm⁻¹): This region is particularly diagnostic.
-
Ester Carbonyl: The malonyl group introduces an ester linkage, which will exhibit a strong C=O stretching vibration around 1730-1750 cm⁻¹ .
-
Flavonoid Carbonyl: The C4-keto group of the quercetin core typically shows a strong absorption band around 1650-1660 cm⁻¹ . This band is often shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding with the 5-hydroxyl group.
-
Carboxylic Acid Carbonyl: The free carboxylic acid of the malonyl group will have a C=O stretch that may overlap with the flavonoid carbonyl, typically around 1700-1725 cm⁻¹ .
-
-
C=C Stretching (1610-1450 cm⁻¹): Multiple sharp to medium bands are expected in this region, corresponding to the stretching vibrations of the aromatic rings of the quercetin structure[1].
-
C-O Stretching (1300-1000 cm⁻¹): This "fingerprint" region will contain numerous strong bands from the C-O stretching of the glycosidic linkage, the ester group, the carboxylic acid, and the alcoholic and phenolic hydroxyl groups.
-
Aromatic C-H Bending (900-675 cm⁻¹): Bending vibrations of the aromatic C-H bonds will be present in this region.
Table 2: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Moiety |
| 3600-3200 (broad) | O-H stretch | Phenolic and alcoholic -OH |
| ~1740 (strong) | C=O stretch | Ester of malonyl group |
| ~1710 (medium) | C=O stretch | Carboxylic acid of malonyl group |
| ~1655 (strong) | C=O stretch | C4-keto group of quercetin |
| 1610-1450 | C=C stretch | Aromatic rings |
| 1300-1000 (strong) | C-O stretch | Glycoside, ester, alcohol, phenol, acid |
Experimental Protocol for FTIR Spectroscopy
The solid-state IR spectrum is typically obtained using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).
Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.
Step-by-Step Methodology (KBr Pellet):
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to avoid a broad O-H band from water, which can obscure other peaks.
-
In an agate mortar and pestle, grind 1-2 mg of the sample to a fine powder.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the sample.
-
Transfer the mixture to a pellet-pressing die and apply several tons of pressure to form a transparent or translucent pellet.
-
-
Instrumentation and Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption peaks and assign them to the corresponding functional group vibrations based on their position, intensity, and shape.
-
Conclusion
The spectroscopic analysis of this compound by UV-Vis and IR techniques provides a detailed fingerprint of its molecular structure. The UV-Vis spectrum is dominated by the characteristic absorptions of the quercetin core, with minor modifications due to glycosylation. The IR spectrum offers a wealth of information, confirming the presence of hydroxyl, carbonyl (from the flavonoid, ester, and carboxylic acid), and aromatic functionalities. This guide provides a robust framework for the spectroscopic characterization of this and related malonylated flavonoid glycosides, serving as a valuable resource for researchers in natural product chemistry and drug discovery.
References
- 1. Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Anti-inflammatory Effects of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
Abstract
This technical guide provides a comprehensive overview of the anticipated in vitro anti-inflammatory properties of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside (QMG). While direct experimental evidence for QMG is emerging, this document synthesizes the extensive body of research on its parent compound, quercetin, and related quercetin glycosides to build a robust scientific framework for its investigation. We will delve into the likely molecular mechanisms of action, focusing on the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Furthermore, this guide presents detailed, field-proven protocols for the in vitro assessment of QMG's anti-inflammatory efficacy, including the quantification of nitric oxide, pro-inflammatory cytokines, and the expression of key inflammatory enzymes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel natural compound.
Introduction: The Therapeutic Potential of this compound
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, is renowned for its potent antioxidant and anti-inflammatory properties.[1] In nature, quercetin predominantly exists as glycosides, where one or more of its hydroxyl groups are conjugated to a sugar moiety.[2] This glycosylation significantly influences the bioavailability and metabolic fate of quercetin.[2] this compound (QMG) is a naturally occurring derivative of quercetin, featuring a malonylated glucose at the 7-hydroxyl position. While research on this specific compound is in its early stages, the well-documented anti-inflammatory activities of quercetin and its other glycosides provide a strong rationale for investigating QMG as a potential therapeutic agent for inflammatory conditions.[2][3]
The malonylation of flavonoid glycosides is a common modification in plants, and it can influence the stability and solubility of the parent compound. From a drug development perspective, understanding the in vitro anti-inflammatory profile of QMG is a critical first step in evaluating its therapeutic potential. This guide will provide the scientific community with a detailed roadmap for conducting such an investigation.
Postulated Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quercetin and its derivatives are multifaceted, primarily revolving around their ability to modulate key signaling pathways that orchestrate the inflammatory response.[4][5] The primary mechanisms through which QMG is expected to exert its anti-inflammatory effects are detailed below.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]
Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[4] It is highly probable that QMG will exhibit similar activity, thereby suppressing the downstream expression of NF-κB-dependent inflammatory mediators.
Caption: Postulated inhibition of the NF-κB signaling pathway by QMG.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade, comprising key kinases such as ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[6] Quercetin and its glycosides have been demonstrated to inhibit the phosphorylation of these MAPKs, thereby downregulating the expression of inflammatory genes.[6] It is anticipated that QMG will similarly interfere with MAPK signaling, contributing to its overall anti-inflammatory effect.
Caption: Hypothesized modulation of the MAPK signaling pathway by QMG.
In Vitro Experimental Workflows for Assessing Anti-inflammatory Activity
To empirically validate the anti-inflammatory effects of QMG, a series of well-established in vitro assays are recommended. The murine macrophage cell line, RAW 264.7, is an excellent model system for these studies due to its robust inflammatory response to LPS.
General Experimental Workflow
The overarching experimental design involves stimulating RAW 264.7 macrophages with LPS to induce an inflammatory response and then treating the cells with varying concentrations of QMG to assess its inhibitory effects.
Caption: General experimental workflow for in vitro anti-inflammatory assessment.
Detailed Experimental Protocols
-
Cell Seeding: Seed RAW 264.7 macrophages in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot) at a density that allows for optimal growth and response to stimuli.
-
Pre-treatment: After cell adherence, pre-treat the cells with various concentrations of QMG for a specified period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Induce inflammation by adding LPS to the cell culture medium at a final concentration of 1 µg/mL. A non-stimulated control group should also be maintained.
-
Incubation: Incubate the cells for a suitable duration to allow for the production of inflammatory mediators (e.g., 24 hours for nitric oxide and cytokines).
-
Sample Collection: Following incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis. Lyse the remaining cells to extract total protein for Western blot analysis.
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[7]
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: Mix an aliquot of the cell culture supernatant with an equal volume of Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[8]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement and Quantification: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS and COX-2, in the cell lysates.[4][6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the expression of iNOS and COX-2 to the loading control.
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, quantitative data should be presented in a clear and organized manner.
Illustrative Quantitative Data
The following table presents hypothetical data illustrating the expected dose-dependent inhibitory effects of QMG on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. This data is based on the known activities of related quercetin glycosides.[6][7]
| Treatment Group | QMG (µM) | NO Production (% of LPS Control) | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
| Control (untreated) | 0 | 5 ± 2 | 8 ± 3 | 6 ± 2 | 0.05 ± 0.02 | 0.04 ± 0.01 |
| LPS (1 µg/mL) | 0 | 100 ± 10 | 100 ± 12 | 100 ± 11 | 1.00 ± 0.15 | 1.00 ± 0.13 |
| LPS + QMG | 5 | 82 ± 9 | 85 ± 10 | 88 ± 9 | 0.80 ± 0.09 | 0.83 ± 0.10 |
| LPS + QMG | 10 | 65 ± 7 | 68 ± 8 | 72 ± 8 | 0.62 ± 0.07 | 0.66 ± 0.08 |
| LPS + QMG | 25 | 40 ± 5 | 45 ± 6 | 48 ± 5 | 0.38 ± 0.04 | 0.42 ± 0.05 |
| LPS + QMG | 50 | 22 ± 4 | 25 ± 4 | 28 ± 4 | 0.20 ± 0.03 | 0.24 ± 0.03 |
Values are presented as mean ± standard deviation (n=3). Data is illustrative to demonstrate the anticipated dose-dependent inhibition.
Conclusion and Future Directions
Based on the extensive scientific literature on quercetin and its glycosides, this compound holds significant promise as an in vitro anti-inflammatory agent. The proposed mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for its further investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating the specific anti-inflammatory properties of QMG.
Future research should focus on confirming these hypothesized effects through rigorous in vitro studies, including the determination of IC50 values for the inhibition of key inflammatory mediators. Furthermore, comparative studies with quercetin and other quercetin glycosides would provide valuable insights into the structure-activity relationship of these compounds. Ultimately, a thorough understanding of the in vitro anti-inflammatory profile of QMG will be instrumental in advancing its development as a potential therapeutic agent for the management of inflammatory diseases.
References
- 1. Quercetin, a Flavonoid with Great Pharmacological Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity In Vitro of Quercetin Glycoside Obtained in Beauveria bassiana Culture and Its Interaction with Liposome Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: NMR Spectroscopic Analysis for the Structural Elucidation of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
Abstract
This guide provides a comprehensive, in-depth protocol for the structural elucidation of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodology is designed for researchers, natural product chemists, and drug development professionals engaged in the characterization of complex flavonoid glycosides. By systematically applying one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this protocol enables unambiguous assignment of all proton and carbon signals, confirming the identity of the quercetin aglycone, the nature and position of the glucoside linkage, and the specific site of malonylation on the sugar moiety.
Introduction and Scientific Context
Quercetin, a prominent dietary flavonoid, is renowned for its antioxidant and pharmacological properties. In nature, it frequently occurs as glycosides, where sugar units are attached to its core structure, enhancing its solubility and bioavailability. The addition of acyl groups, such as a malonyl group, further increases structural complexity. This compound is one such complex derivative found in various plants.[1][2]
The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. NMR spectroscopy is the most powerful tool for this purpose, providing detailed atomic-level information on molecular connectivity and stereochemistry.[3][4] However, the structural complexity, characterized by the presence of three distinct molecular fragments—the quercetin aglycone, the glucose unit, and the malonyl group—requires a systematic and multi-faceted NMR approach. Signal overlap in ¹H NMR spectra and the quaternary nature of many carbons in the flavonoid skeleton necessitate the use of advanced 2D NMR techniques for complete and accurate assignment.[5] This application note details a field-proven workflow to navigate these challenges effectively.
Molecular Structure and Numbering Convention
A prerequisite for any NMR analysis is a clear and consistent atom numbering system. The structure of this compound is shown below with the standard numbering for flavonoids, glucosides (double prime), and the malonyl group (triple prime).
Figure 1: Chemical Structure and Atom Numbering

Experimental Design and Protocols
The logic of the experimental workflow is to build the structure piece by piece. We start with simple 1D spectra to get an overview, then use 2D correlation experiments to establish connections within each of the three molecular fragments, and finally, use long-range correlation experiments to piece the fragments together.
Diagram 1: NMR Workflow for Structure Elucidation.
Protocol: Sample Preparation
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for flavonoids as it is an excellent solvent and allows for the observation of exchangeable hydroxyl (-OH) protons, which can provide valuable structural information.[6]
-
Weighing: Accurately weigh 5-10 mg of the isolated compound.
-
Dissolution: Dissolve the sample in approximately 0.5 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Homogenization: Vortex the solution thoroughly. Gentle sonication can be used if the sample is slow to dissolve.
-
Transfer: Transfer the clear solution into a 5 mm NMR tube. Ensure no solid particles are present.
Protocol: NMR Data Acquisition
All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion, particularly for the crowded sugar region of the ¹H spectrum.[5]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton types (aromatic, olefinic, aliphatic, hydroxyls).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the total number of carbon atoms. Follow this with a DEPT-135 experiment, which is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT spectra.
-
gCOSY (Gradient Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin coupling networks. It is essential for tracing the connectivity of protons within the glucose unit and identifying coupled protons on the aromatic A and B rings of the quercetin moiety.
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹J_CH). It is the primary tool for assigning the resonances of protonated carbons.
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the complete structure. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are used to connect the individual spin systems and to assign quaternary carbons.
Data Interpretation and Structure Assembly
The analysis is a stepwise process of assembling three distinct fragments: the quercetin aglycone, the glucose unit, and the malonyl group, and then connecting them.
Fragment 1: The Quercetin Aglycone
-
¹H Signals: The characteristic signals for the quercetin moiety include two meta-coupled doublets for H-6 and H-8 on the A-ring, and an AMX spin system for H-2', H-5', and H-6' on the B-ring.[7][8]
-
¹³C Signals: Expect around 15 carbon signals, including a downfield signal for the C-4 carbonyl carbon (>175 ppm) and several signals for oxygenated aromatic carbons (145-165 ppm).[9]
-
Connectivity: COSY confirms the H-5'/H-6' coupling. HSQC links these protons to their respective carbons. HMBC correlations from H-6, H-8, and H-2', H-5', H-6' will allow for the assignment of most quaternary carbons in the A, B, and C rings.
Fragment 2: The β-D-Glucoside Unit
-
¹H Signals: The anomeric proton (H-1'') is key. Its chemical shift and coupling constant (J ≈ 7-8 Hz) confirm the β-configuration. The remaining sugar protons (H-2'' to H-6'') typically resonate in a crowded region between 3.0 and 4.5 ppm.
-
Connectivity: Starting from the well-resolved anomeric proton (H-1''), the entire proton spin system of the glucose ring (H-1'' → H-2'' → H-3'' → H-4'' → H-5'' → H-6'') can be traced using the COSY spectrum.
-
Carbon Assignment: Each proton assignment from the COSY walk can be transferred to its directly attached carbon via the HSQC spectrum.
Fragment 3: The Malonyl Group
-
¹H & ¹³C Signals: The malonyl group is characterized by a singlet signal in the ¹H NMR spectrum corresponding to the two methylene protons (H-2''') and three carbon signals in the ¹³C spectrum: two for the carbonyls (C-1''' and C-3''') and one for the methylene carbon (C-2''').
Assembling the Full Structure with HMBC
The HMBC spectrum provides the crucial long-range correlations that link the three fragments together.
Diagram 2: Key Inter-Fragment HMBC Correlations.
-
Glycosylation Site (C-7): The most critical correlation is from the anomeric proton of the glucose (H-1'') to a carbon in the quercetin aglycone. A clear cross-peak between H-1'' and C-7 of the A-ring unambiguously establishes the glycosylation site at the 7-position.
-
Malonylation Site (C-6''): The protons of the glucose C-6'' methylene group (H-6''a and H-6''b) will show a correlation to the carbonyl carbon of the malonyl group (C-1'''). This confirms the ester linkage at the 6''-position of the glucose.
-
Final Confirmation: Further HMBC correlations, such as from the malonyl methylene protons (H-2''') to both malonyl carbonyls (C-1''' and C-3'''), will solidify the assignments.
Expected NMR Data Summary
The following table summarizes the expected chemical shifts based on literature data for this compound and related compounds in DMSO-d₆. Actual values may vary slightly based on concentration and temperature.
| Position | δ_C (ppm) (Expected) | δ_H (ppm) (Expected) | Multiplicity, J (Hz) |
| Quercetin | |||
| 2 | 156.0 | ||
| 3 | 135.5 | ||
| 4 | 176.1 | ||
| 5 | 161.0 | ||
| 6 | 99.5 | 6.45 | d, 2.1 |
| 7 | 162.8 | ||
| 8 | 94.7 | 6.85 | d, 2.1 |
| 9 | 156.5 | ||
| 10 | 105.4 | ||
| 1' | 121.1 | ||
| 2' | 115.3 | 7.68 | d, 2.2 |
| 3' | 145.5 | ||
| 4' | 148.2 | ||
| 5' | 116.0 | 6.89 | d, 8.5 |
| 6' | 120.5 | 7.55 | dd, 8.5, 2.2 |
| Glucose | |||
| 1'' | 100.1 | 5.10 | d, 7.5 |
| 2'' | 73.1 | ~3.30 | m |
| 3'' | 76.2 | ~3.35 | m |
| 4'' | 69.5 | ~3.20 | m |
| 5'' | 75.5 | ~3.50 | m |
| 6''a | 63.0 | 4.25 | dd, 12.0, 5.5 |
| 6''b | 4.05 | dd, 12.0, 2.0 | |
| Malonyl | |||
| 1''' | 167.5 | ||
| 2''' | 41.5 | 3.38 | s |
| 3''' | 168.0 |
Note: Chemical shifts are referenced to the residual DMSO solvent signal (δ_H 2.50, δ_C 39.52). Hydroxyl proton signals are broad and their positions can vary.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, as detailed in this protocol, provides a robust and reliable method for the complete structural elucidation of this compound. The key to success lies in the logical interpretation of COSY and, most importantly, HMBC spectra to establish the connectivity between the flavonoid, glucosyl, and malonyl moieties. This workflow serves as a powerful template for the characterization of other complex acylated flavonoid glycosides, which is a critical step in natural product discovery and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. NMR Spectrum of Quercetin | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Carbon-13 NMR Spectroscopy of Flavonoids | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Ultrasound-Assisted Extraction of Malonylated Quercetin Glycosides from Plant Material
Abstract: This document provides a comprehensive guide to the principles, application, and optimization of Ultrasound-Assisted Extraction (UAE) for the isolation of malonylated quercetin glycosides from plant matrices. Designed for researchers, scientists, and professionals in drug development, this guide explains the fundamental mechanisms of UAE, offers a detailed step-by-step protocol, and outlines analytical methods for quantification and validation. The focus is on providing a scientifically robust framework that ensures high extraction efficiency while preserving the chemical integrity of these valuable, yet often labile, bioactive compounds.
Scientific Rationale and Introduction
Quercetin, a prominent plant flavonol, is renowned for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] In nature, quercetin predominantly exists as glycosides—conjugated to sugar moieties.[3] A specific and biologically significant subgroup are the malonylated glycosides, where a malonyl group is attached to the sugar. These compounds are of great interest, but their extraction is challenging due to their thermal and chemical lability.
Conventional extraction methods like maceration or Soxhlet extraction often require long durations and high temperatures, which can lead to the degradation of these sensitive molecules, particularly the loss of the malonyl group.[4][5] Ultrasound-Assisted Extraction (UAE) emerges as a superior "green" technology that addresses these challenges.[6][7][[“]] UAE utilizes high-frequency sound waves to perform extraction rapidly at lower temperatures, significantly improving yields while minimizing degradation, reducing solvent consumption, and shortening processing times.[2][6] This application note details the effective use of UAE for this specific purpose.
The Mechanism of Ultrasound-Assisted Extraction
The efficacy of UAE is rooted in the physical phenomenon of acoustic cavitation .[9][10] When high-power, low-frequency ultrasound waves (typically 20-40 kHz) propagate through the extraction solvent, they create alternating cycles of high and low pressure.[10]
During the low-pressure (rarefaction) cycles, microscopic vacuum bubbles form in the liquid. During the subsequent high-pressure (compression) cycles, these bubbles collapse violently. This collapse is not uniform; it generates powerful localized effects that drive the extraction process:[10][11]
-
Micro-jetting and Shockwaves: The implosion of cavitation bubbles near the surface of the plant material creates high-velocity micro-jets of solvent that act like microscopic hammers, pitting and eroding the plant cell walls.[6]
-
Cell Wall Disruption: The intense mechanical stress generated by cavitation leads to the fragmentation and rupture of plant cell walls, facilitating the release of intracellular contents.[6][9]
-
Enhanced Mass Transfer: Ultrasound disrupts the thermal and mass boundary layers around the plant material, significantly accelerating the diffusion of the target compounds from the solid matrix into the bulk solvent.[9]
-
Sonoporation: This mechanism describes the formation of temporary pores in cell membranes, increasing their permeability and allowing intracellular products to be released into the solvent.[7][11]
The combination of these effects results in a rapid and highly efficient extraction process that often surpasses traditional methods in both speed and yield.[2][11]
Optimizing Key Extraction Parameters: A Causality-Driven Approach
Achieving a successful extraction requires careful optimization of several interdependent parameters. Understanding the scientific reasoning behind these choices is critical for developing a robust and reproducible protocol.
| Parameter | Recommended Range | Causality and Scientific Rationale |
| Solvent Choice | 70-100% Methanol or 70-95% Ethanol | Expertise: Quercetin and its glycosides are polar molecules, making polar solvents like methanol and ethanol effective.[3][12] Studies show 80-100% methanol is optimal for quercetin glycosides.[3][12] Caution: Avoid acidification (e.g., with HCl), as it can cause hydrolysis of the glycosidic bond and cleavage of the labile malonyl group, leading to analytical artifacts.[3][12] |
| Temperature | 40 - 60 °C | Expertise: Increasing temperature enhances solvent viscosity and surface tension, improving solubility and diffusion rates.[4] However, malonylated glycosides are thermolabile. Temperatures exceeding 60-70°C can cause degradation, reducing the final yield of the target compound.[5][13] A moderate temperature is a critical compromise. |
| Extraction Time | 10 - 45 minutes | Expertise: UAE is remarkably fast. Most of the extraction occurs within the first 15-30 minutes.[14][15] Prolonged exposure to ultrasonic waves can lead to the degradation of flavonoids, so excessive extraction times may actually decrease the yield.[4] |
| Ultrasonic Power | 200 - 450 W (or 40-70% Amplitude) | Expertise: Higher ultrasonic power increases the intensity of cavitation, generally leading to higher extraction efficiency.[16] However, excessive power can generate too many radicals and localized heat, promoting the degradation of the target molecules.[17] The optimal power facilitates cell disruption without destroying the compound of interest. |
| Solid-to-Liquid Ratio | 1:20 to 1:50 (g/mL) | Expertise: A higher solvent volume (larger ratio) creates a greater concentration gradient between the plant material and the solvent, which enhances mass transfer and improves extraction efficiency.[18] However, excessively large volumes lead to solvent waste and require more energy for downstream removal. A ratio of 1:30 is often a good starting point. |
| Plant Material | Fine powder (<0.5 mm) | Expertise: Grinding the plant material to a fine powder dramatically increases the surface area available for solvent interaction, significantly improving extraction kinetics and overall yield. |
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for the extraction and subsequent analysis of malonylated quercetin glycosides.
Protocol Part A: Sample Preparation
-
Drying: Dry the plant material (e.g., leaves, peels, flowers) at a moderate temperature (40-50°C) in a circulating air oven until a constant weight is achieved to prevent enzymatic degradation.
-
Grinding: Mill the dried plant material into a fine powder (particle size <0.5 mm) using a laboratory grinder.
-
Storage: Store the resulting powder in an airtight, light-proof container at 4°C to preserve the integrity of the phytochemicals prior to extraction.
Protocol Part B: Ultrasound-Assisted Extraction (UAE)
-
Weighing: Accurately weigh approximately 1.0 g of the dried plant powder and place it into a 50 mL glass conical flask or beaker.
-
Solvent Addition: Add 30 mL of 80% aqueous methanol (v/v) to the flask to achieve a 1:30 solid-to-liquid ratio.
-
Sonication Setup: Place the flask into an ultrasonic bath or position the horn of an ultrasonic probe system approximately 2 cm below the surface of the solvent slurry. Note: An ultrasonic bath provides more uniform, gentle sonication, while a probe system delivers more intense, localized energy.
-
Extraction: Begin sonication according to the optimized parameters. A good starting point is:
-
Frequency: 35 kHz
-
Power: 300 W
-
Temperature: 50°C (use a water bath to maintain constant temperature)
-
Time: 30 minutes
-
-
Monitoring: Ensure the solvent level in the ultrasonic bath is adequate and that the temperature of the sample does not exceed the setpoint.
Protocol Part C: Post-Extraction Processing
-
Filtration: Immediately after extraction, filter the mixture through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 10 minutes to separate the extract from the solid plant residue.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under vacuum at a temperature not exceeding 45°C. This step removes the majority of the extraction solvent.
-
Reconstitution and Storage: Reconstitute the concentrated extract in a precise volume (e.g., 5 mL) of HPLC-grade methanol. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Store at 4°C prior to analysis.[19]
Analytical Workflow: Quantification and Validation
Trustworthiness through Validation: A protocol is only reliable if its output can be accurately measured. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for analyzing flavonoids.[1][20]
Recommended HPLC Protocol
-
System: HPLC with DAD or MS detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][19]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient would be: 0-25 min, 15-35% B; 25-40 min, 35-60% B; 40-45 min, 60-15% B. This must be optimized for the specific plant matrix.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360-370 nm for quercetin glycosides.[21][22]
-
Quantification: Use an external standard calibration curve prepared with an authentic standard of a known malonylated quercetin glycoside or, if unavailable, a related quercetin glycoside like isoquercitrin.
Method Validation: To ensure the trustworthiness of your results, the analytical method should be validated for linearity, precision (repeatability), and accuracy (recovery).[21][22][23][24] This confirms that the method is reliable for quantifying the target compounds in your specific plant extract.
References
- 1. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hielscher.com [hielscher.com]
- 3. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity | MDPI [mdpi.com]
- 5. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. hielscher.com [hielscher.com]
- 10. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultra-sonication-assisted solvent extraction of quercetin glycosides from 'Idared' apple peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of the effect of UAE optimization parameters on antioxidant activity | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 20. researchgate.net [researchgate.net]
- 21. Validation of an HPLC method for quantification of total quercetin in Calendula officinalis extracts [medigraphic.com]
- 22. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. impactfactor.org [impactfactor.org]
Application Note: A Validated Microwave-Assisted Extraction Protocol for Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside from Plant Matrices
Introduction
Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside is a naturally occurring flavonoid glycoside found in various plants.[1][2] As a derivative of quercetin, it is of significant interest to researchers in pharmacology and drug development for its potential bioactive properties. The presence of the malonyl group, an ester linkage to the glucose moiety, imparts increased polarity but also introduces thermal and pH lability, posing a significant challenge for efficient and non-degradative extraction.
Conventional extraction methods, such as Soxhlet or maceration, often require long extraction times and large volumes of organic solvents, which can lead to the degradation of thermolabile compounds.[3] Microwave-Assisted Extraction (MAE) presents a green and efficient alternative, utilizing microwave energy to rapidly heat the solvent and plant matrix, thereby reducing extraction time and solvent consumption while often improving yields.[4][5][6]
This application note provides a comprehensive, validated protocol for the MAE of this compound. We delve into the causality behind experimental choices, from sample preparation to the final analytical quantification, establishing a self-validating system for trustworthy and reproducible results.
Foundational Principles: The Analyte and the Method
Physicochemical Profile: this compound
To develop a robust extraction protocol, understanding the target analyte is paramount.
-
Structure and Polarity: The molecule consists of the quercetin aglycone, a beta-D-glucoside sugar, and a malonyl group attached to the sugar. This structure (Formula: C24H22O15, Molecular Weight: ~550.43 g/mol ) renders the molecule highly polar.[1][7] Therefore, polar solvents or aqueous mixtures are required for effective solubilization.
-
Stability: The critical point of instability is the ester bond of the malonyl group. This bond is susceptible to hydrolysis under harsh temperature or pH conditions, which would result in the formation of Quercetin 7-O-beta-D-glucoside. Consequently, precise temperature control during the MAE process is not merely beneficial but essential to preserve the analyte's integrity.
Mechanism of Microwave-Assisted Extraction (MAE)
MAE accelerates the extraction process through a dual mechanism based on the interaction of microwaves with the sample matrix.[6]
-
Dipolar Rotation: Polar molecules, such as water and ethanol within the plant cells and the extraction solvent, continuously reorient themselves to align with the rapidly oscillating electromagnetic field. This rapid motion generates heat volumetrically and efficiently.
-
Ionic Conduction: The migration of ions in the solution under the influence of the microwave field causes collisions and friction, which also contributes to rapid heating.
This localized, superheating of the intracellular water causes cell walls to rupture, facilitating the rapid release of target analytes into the surrounding solvent. This efficiency allows for significantly shorter extraction times compared to conventional methods, which rely on slow, external heating and diffusion.[3][8]
Comprehensive Extraction and Analysis Protocol
This protocol is designed as a complete workflow, from raw plant material to a validated, quantitative result.
Essential Materials and Equipment
-
Plant Material: Dried and powdered plant tissue known to contain the target analyte.
-
Solvents: HPLC-grade ethanol and methanol; ultrapure water.
-
Reference Standard: this compound, >98% purity (CAS: 98767-37-4).
-
Equipment:
-
Laboratory mill and analytical sieve (40-60 mesh).
-
Analytical balance.
-
Microwave extraction system with temperature and power control.
-
Centrifuge.
-
Syringe filters (0.22 µm, PTFE or PVDF).
-
HPLC or UHPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for identity confirmation.
-
Sample Preparation: The Critical First Step
The goal of sample preparation is to maximize the surface area available for solvent interaction, which is crucial for efficient extraction.
-
Drying: Dry the raw plant material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent analyte degradation and ensure consistent sample weight.
-
Grinding and Sieving: Pulverize the dried material using a laboratory mill. Sieve the powder to obtain a uniform particle size of 40-60 mesh.[9] This uniformity is critical for extraction reproducibility. Store the prepared powder in a desiccator away from light.
Microwave-Assisted Extraction: Step-by-Step Protocol
-
Accurately weigh approximately 0.5 g of the prepared plant powder into a microwave extraction vessel.
-
Add 15 mL of the extraction solvent (e.g., 78% Ethanol in water). This creates a solid-to-liquid ratio of 1:30 g/mL, which ensures efficient mass transfer.[4][10]
-
Securely cap the vessel and place it in the microwave extractor's rotor.
-
Program the MAE system with the optimized parameters (refer to Table 1). A ramp time of 2-3 minutes to reach the target temperature is recommended.
-
Run the extraction program. The microwave power should be modulated by the system to maintain the set temperature.
-
After the extraction is complete, allow the vessel to cool to room temperature to prevent solvent flashing and potential loss of analyte.
-
Centrifuge the vessel content at 5000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant. Filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Rationale for Optimized Parameter Selection
The selection of MAE parameters is a balance between maximizing extraction yield and preventing analyte degradation. The parameters in Table 1 are based on established principles for flavonoid extraction.[8][11][12]
-
Solvent Choice (78.1% Ethanol): Flavonoid glycosides are moderately polar. An aqueous ethanol solution is highly effective; the water component helps to swell the plant matrix and absorb microwave energy, while the ethanol solubilizes the target analyte. A concentration around 70-80% often provides the best results for flavonoid extraction.[8]
-
Microwave Power (559 W): Higher power can lead to faster extraction but also risks overheating and degrading the thermolabile malonyl group.[11] Using a moderate power level in a system with temperature feedback control is the ideal approach.[8]
-
Extraction Time (25 min): MAE is rapid. While initial extraction is fast, a slightly extended time can ensure complete recovery. However, excessively long times increase the risk of degradation.[6][8]
-
Temperature (80°C): This is the most critical parameter for this specific analyte. While higher temperatures increase extraction efficiency, they also accelerate the hydrolysis of the malonyl ester. 80°C is a conservative temperature that balances yield with the preservation of the analyte's structure.
-
Solid-to-Liquid Ratio (1:30 g/mL): A higher ratio ensures that the solvent does not become saturated with extracted compounds, allowing for efficient and complete extraction of the target analyte.[4][10]
| Parameter | Optimized Value | Rationale |
| Solvent | 78.1% Ethanol in Water | Balances analyte solubility and microwave absorption.[8] |
| Microwave Power | 559 W (or as needed to maintain temp.) | Provides sufficient energy without excessive localized heating.[8] |
| Extraction Time | 24.9 min | Ensures complete extraction while minimizing degradation risk.[8] |
| Temperature | 80°C | Critical for preserving the thermolabile malonyl-ester bond. |
| Solid-to-Liquid Ratio | 1:30 g/mL | Ensures efficient mass transfer and prevents solvent saturation.[4][10] |
| Particle Size | 40-60 mesh | Increases surface area for improved solvent penetration.[9] |
| Table 1: Optimized MAE Parameters for this compound. The values for solvent concentration, power, and time are derived from an optimized protocol for general flavonoids and serve as an excellent, validated starting point.[8] |
Workflow and Validation
A trustworthy protocol must be part of a self-validating system. This involves a clear workflow and orthogonal analytical methods to confirm both the quantity and identity of the extracted analyte.
Overall Experimental Workflow
The following diagram illustrates the complete process from sample acquisition to final data analysis.
Analytical Quantification and Confirmation
HPLC-DAD Method for Quantification
A validated HPLC method is required for accurate quantification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 40% B over 20 minutes, then wash with 95% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm (a characteristic absorbance maximum for quercetin glycosides).[13]
-
Quantification: Prepare a calibration curve using the purified reference standard (e.g., 1-100 µg/mL) to calculate the concentration in the extract. The method should be validated for linearity, precision, and accuracy.[14][15]
LC-MS/MS for Structural Confirmation
LC-MS/MS is indispensable for confirming the identity of the analyte, especially its acylated nature.[16]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for flavonoids as it yields a clear deprotonated molecule [M-H]⁻.
-
Expected Ions: For this compound (MW 550.43), the parent ion would be m/z 549.
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the m/z 549 parent ion will produce a characteristic fragmentation pattern, providing definitive structural proof.[17][18]
-
Loss of the malonyl group (-86 Da): A fragment at m/z 463, corresponding to [Quercetin-7-O-glucoside - H]⁻.
-
Loss of the malonyl-glucoside moiety (-248 Da): A fragment at m/z 301, corresponding to the [Quercetin aglycone - H]⁻. This fragmentation pattern unequivocally confirms the presence of both the malonyl group and the correct quercetin glycoside structure.
-
The Self-Validating Protocol Logic
The synergy between an optimized extraction method and orthogonal analytical techniques creates a robust, self-validating system that ensures high confidence in the final results.
Conclusion
This application note details a robust and efficient protocol for the extraction of the thermolabile flavonoid this compound using Microwave-Assisted Extraction. By carefully controlling key parameters—most notably temperature—the integrity of the analyte is preserved. The combination of an optimized MAE workflow with a dual analytical approach of HPLC-DAD for quantification and LC-MS/MS for structural confirmation establishes a self-validating system. This protocol provides researchers, scientists, and drug development professionals with a reliable and reproducible method to isolate this high-value compound for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic) in NAFLD induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound 98% | CAS: 98767-37-4 | AChemBlock [achemblock.com]
- 8. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Microwave-assisted method for simultaneous extraction and hydrolysis for determination of flavonol glycosides in Ginkgo foliage using Brönsted acidic ionic-liquid [HO(3)S(CH(2))(4)mim]HSO(4) aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology [ajgreenchem.com]
- 12. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Chromatographic Analysis Using Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside as a Reference Standard
Introduction: The Critical Role of a Malonylated Flavonoid Standard
Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside is a naturally occurring acylated flavonoid glycoside found in various plant species. Unlike their simpler glycoside counterparts, malonylated flavonoids represent a significant analytical challenge due to their inherent instability and susceptibility to decarboxylation. The presence of the malonyl group significantly alters the polarity and chromatographic behavior of the molecule compared to its non-malonylated form, Quercetin 7-O-glucoside.
Therefore, the use of a well-characterized, high-purity reference standard is not merely a recommendation but a prerequisite for accurate quantification and unambiguous identification in complex matrices such as herbal extracts, functional foods, and drug formulations.[1][2] This document provides a comprehensive guide, from fundamental properties to validated analytical protocols, for the effective use of this compound as a reference standard in reversed-phase chromatography. The methodologies described herein are grounded in established analytical principles to ensure robust and reproducible results.[3][4][5]
Physicochemical Profile and Handling
A thorough understanding of the reference standard's properties is fundamental to its correct application. The malonate ester linkage is particularly sensitive to changes in pH and temperature, which dictates specific handling and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₂O₁₅ | [6][7] |
| Molecular Weight | 550.42 g/mol | [6][7] |
| CAS Number | 98767-37-4 | [6][8] |
| Appearance | Typically a yellow or pale-yellow crystalline solid | General knowledge for flavonoids |
| Purity | ≥98% (Recommended for reference standard) | [9] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine.[8] Limited solubility in water. | [8] |
| Storage | Store at -20°C under an inert atmosphere.[9] Avoid repeated freeze-thaw cycles. | [8][9] |
Causality Behind Handling Procedures: The malonyl group is readily hydrolyzed under basic conditions and can be thermally labile. Storing the standard at -20°C minimizes degradation, while storage under an inert gas (like argon or nitrogen) prevents oxidation of the polyphenol structure. For solutions, preparation in a suitable organic solvent like methanol or DMSO is recommended, and these stock solutions should also be stored at -20°C for short-term use (up to two weeks is often cited as a general guideline).[8] It is imperative to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.[8]
Preparation of Standard Solutions: A Foundation for Accuracy
The accuracy of your chromatographic analysis begins with the precise preparation of your calibration standards. The following protocol is designed to minimize error and ensure the stability of the analyte.
3.1 Materials and Equipment:
-
This compound reference standard (≥98% purity)
-
HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 5, 10, 25, 50 mL)
-
Calibrated micropipettes
-
Ultrasonic bath
3.2 Protocol for Stock Solution (1000 µg/mL):
-
Equilibration: Allow the vial of the reference standard to warm to ambient laboratory temperature for at least 60 minutes before opening.
-
Weighing: Accurately weigh approximately 10 mg of the standard into a clean weighing boat. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade methanol.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. This step is critical as visual inspection alone may be insufficient to confirm complete dissolution.
-
Dilution to Volume: Once dissolved and cooled to room temperature, dilute to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Storage: Transfer the stock solution into amber glass vials and store at -20°C. This stock is generally stable for up to two weeks.[8]
3.3 Protocol for Working Standards (e.g., 1-100 µg/mL): Working standards should be prepared fresh daily from the stock solution.
-
Serial Dilution: Perform serial dilutions from the 1000 µg/mL stock solution using methanol (or the initial mobile phase composition) as the diluent to prepare a series of calibration standards. For example, to prepare a 100 µg/mL intermediate standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.
-
Calibration Curve Points: From the intermediate standard, prepare a calibration curve covering the expected concentration range of the analyte in your samples. A typical range might include 1, 5, 10, 25, 50, and 100 µg/mL.
-
Filtration: Before injection, filter the working standards through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent (e.g., PTFE for methanol).
UPLC-PDA Chromatographic Method
This section details a robust Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Photodiode Array (PDA) detector, suitable for the separation and quantification of this compound. The principles can be readily adapted to standard HPLC systems.[4]
4.1 Rationale for Method Design:
-
Reversed-Phase C18 Column: C18 columns are the industry standard for separating moderately polar compounds like flavonoid glycosides, offering excellent retention and resolution.[4]
-
Gradient Elution: A gradient is essential for analyzing complex samples that may contain compounds with a wide range of polarities. It ensures that more retained compounds (like flavonoid aglycones) are eluted in a reasonable time with good peak shape, while providing sufficient resolution for earlier-eluting polar compounds like glycosides.[4][5]
-
Acidified Mobile Phase: The addition of a small amount of acid (typically formic or acetic acid) to the mobile phase is crucial.[10] It suppresses the ionization of the phenolic hydroxyl groups on the flavonoid backbone, leading to sharper, more symmetrical peaks and improved retention time reproducibility.
Table 2: Recommended UPLC-PDA Conditions
| Parameter | Recommended Setting |
| System | UPLC or HPLC System with PDA/UV Detector |
| Column | Reversed-Phase C18, ≤ 2.1 mm i.d., ≤ 100 mm length, ≤ 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-40% B; 8-10 min: 40-95% B; 10-11 min: 95% B; 11-11.1 min: 95-10% B; 11.1-13 min: 10% B (equilibration) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detection | PDA Detector; Monitoring at ~350-370 nm.[4][5] Scan range: 210-450 nm for peak purity. |
4.2 Experimental Workflow Diagram
Caption: Fig 1. UPLC Workflow.
Analytical Method Validation Protocol
For use in quality control or regulated environments, the analytical method must be validated to demonstrate its fitness for purpose.[11] This protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]
5.1 Validation Parameters and Acceptance Criteria: The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] A validation protocol should be generated before the study begins, outlining the procedures and acceptance criteria.[11]
Table 3: Method Validation Parameters based on ICH Q2(R2)
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity index > 0.995; Baseline resolution from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery from a spiked matrix. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results ≤ 2.0% under varied conditions. |
5.2 Validation Workflow Diagram
Caption: Fig 2. Method Validation Logic.
5.3 Execution of Validation Experiments:
-
Specificity: Analyze a blank matrix (placebo), the reference standard, and the reference standard spiked into the matrix. The analyte peak in the spiked sample should have a consistent retention time and UV-Vis spectrum with the pure standard, and no interfering peaks should be present at its retention time in the blank.
-
Linearity: Prepare at least five concentrations across the desired range. Inject each concentration in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Accuracy: Prepare a blank sample matrix and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percent recovery.
-
Precision (Repeatability): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument to assess variability.
-
Robustness: Introduce small, deliberate changes to the method, such as altering the column temperature (±2 °C), mobile phase pH (±0.1 units), or flow rate (±5%). Analyze a sample under each condition and evaluate the impact on the results.
Conclusion
This application note provides a comprehensive framework for the successful use of this compound as a reference standard in chromatographic analysis. By understanding the compound's unique chemical properties and adhering to the detailed protocols for standard preparation, chromatographic separation, and method validation, researchers can achieve accurate, reliable, and reproducible quantitative results. The integrity of any analytical data is fundamentally linked to the quality of the reference standards employed; rigorous adherence to these guidelines will ensure the highest level of scientific validity.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. Flavonoids Reference Materials | LGC Standards [lgcstandards.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [sigmaaldrich.com]
- 8. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 9. Quercetin 7-O-(6-O-malonyl)-beta-D-glucoside, CAS [[98767-37-4]] | BIOZOL [biozol.de]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: DPPH and ABTS Radical Scavenging Assays for Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
Introduction: The Imperative of Antioxidant Quantification
In the realms of pharmaceutical sciences, nutraceuticals, and cosmetic development, the rigorous evaluation of a compound's antioxidant capacity is a cornerstone of its efficacy and safety profiling. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties.[2] Quercetin and its glycosides, such as Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, are of particular interest due to their widespread presence in the human diet and their potential health benefits.[3][4]
The antioxidant activity of these molecules is primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, thereby terminating the damaging chain reactions they initiate.[1][5] To quantify this radical scavenging ability, two widely adopted in vitro spectrophotometric assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[6] These assays, while both based on the principle of single electron transfer (SET), possess distinct chemical characteristics that make them complementary for a comprehensive antioxidant assessment.[6][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of DPPH and ABTS assays for evaluating the radical scavenging potential of this compound. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step.
Part 1: Understanding the Core Principles
The DPPH assay relies on the use of a stable free radical, 2,2-diphenyl-1-picrylhydrazyl. In its radical form, DPPH• exhibits a deep violet color with a characteristic absorbance maximum around 517 nm.[8][9] When an antioxidant compound, such as a quercetin glycoside, is introduced, it donates a hydrogen atom or an electron to the DPPH• radical. This process neutralizes the radical, converting it to its reduced form, DPPH-H.[6][10] This reduction is accompanied by a stoichiometric loss of the violet color, resulting in a pale yellow solution. The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant.[8]
The DPPH assay is typically conducted in an organic solvent like methanol or ethanol, making it particularly well-suited for assessing the antioxidant capacity of hydrophobic or less polar compounds.[8]
The ABTS assay utilizes the ABTS radical cation (ABTS•+), which is generated by the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) with a strong oxidizing agent, such as potassium persulfate.[11][12] The resulting ABTS•+ radical has a distinct blue-green color with a primary absorbance maximum at 734 nm.[6][11] Similar to the DPPH assay, the presence of an antioxidant leads to the reduction of the ABTS•+ radical, causing a decolorization of the solution. The extent of this color change, measured as a decrease in absorbance at 734 nm, is indicative of the sample's antioxidant power.
A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic antioxidants.[13] The longer wavelength of measurement also minimizes interference from colored compounds that may be present in the sample.[6]
Part 2: Experimental Protocols
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or dimethyl sulfoxide - DMSO) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Serial Dilutions: From the stock solution, prepare a series of working solutions of varying concentrations by serial dilution with the same solvent. The concentration range should be chosen to generate a dose-response curve that allows for the determination of the IC50 value.
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation from light.[9]
-
Reaction Setup:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test sample and positive control to separate wells.
-
Add the same volume of the solvent (e.g., methanol) to a well to serve as the blank.
-
To each well, add a specific volume (e.g., 100 µL) of the 0.1 mM DPPH solution. The control wells will contain the solvent and the DPPH solution.[14]
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[9] The incubation period allows for the reaction between the antioxidant and the DPPH radical to reach a steady state.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[9][15]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations and using linear regression analysis.[16][17]
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol or Phosphate Buffered Saline (PBS)
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
ABTS Radical Cation (ABTS•+) Generation:
-
Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Reaction Setup:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of the test sample and positive control to separate wells.
-
Add the same volume of the solvent to a well to serve as the blank.
-
To each well, add a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution. The control wells will contain the solvent and the ABTS•+ solution.[6]
-
-
Incubation: Mix the contents of the wells and incubate at room temperature for a specific time, typically 6-7 minutes.[6][19]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 734 nm.[20]
Data Analysis:
The percentage of ABTS radical scavenging activity is calculated using the formula:[19]
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
The IC50 value is determined in the same manner as for the DPPH assay, by plotting the percentage of scavenging activity against the sample concentrations.
Part 3: Data Interpretation and Visualization
The antioxidant capacity of this compound, as determined by the DPPH and ABTS assays, can be summarized in a clear and concise table. The IC50 value is the primary metric for comparison. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) |
| This compound | [Insert Value] | [Insert Value] |
| Ascorbic Acid (Positive Control) | [Insert Value] | [Insert Value] |
| Trolox (Positive Control) | [Insert Value] | [Insert Value] |
Note: The actual IC50 values will be determined experimentally. A study on a similar compound, Quercetin-3-O-diglucoside-7-O-glucoside, reported EC50 values of 245.5 µM for DPPH and 68.8 µM for ABTS assays, highlighting the differential sensitivity of the assays.[21]
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the DPPH and ABTS assays.
Caption: DPPH Assay Experimental Workflow.
Caption: ABTS Assay Experimental Workflow.
Conclusion: A Comprehensive Approach to Antioxidant Profiling
The DPPH and ABTS assays are indispensable tools for the in vitro evaluation of the radical scavenging properties of compounds like this compound. By employing both methods, researchers can obtain a more complete picture of a compound's antioxidant potential, accounting for its activity towards different radical species and in varying solvent environments. The detailed protocols and scientific rationale provided in these application notes are intended to empower researchers to conduct these assays with confidence and to generate reliable and reproducible data, thereby advancing the development of novel antioxidant-based therapeutics and products. For a comprehensive antioxidant profile, it is often recommended to use both assays in parallel, along with other methods that measure different aspects of antioxidant activity.[6]
References
- 1. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin Glycosides : Their Absorption, Metabolism and Antioxidant Activity | CiNii Research [cir.nii.ac.jp]
- 4. antiox.org [antiox.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Spectrophotometric determination of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. tandfonline.com [tandfonline.com]
Application Notes & Protocols: A Framework for Evaluating the Bioactivity of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside in Cell Culture
Introduction: Unveiling the Potential of a Novel Quercetin Derivative
Flavonoids, a diverse class of polyphenolic compounds found in plants, are renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] Quercetin, a prominent flavonol, is one of the most extensively studied flavonoids, demonstrating potent bioactivity in numerous preclinical models.[4][5][6][7] However, quercetin primarily exists in nature not as a free aglycone, but conjugated to sugar moieties, forming various glycosides.[8][9][10] These modifications, including glycosylation and acylation (such as malonylation), significantly alter the compound's physicochemical properties, which in turn affects its solubility, stability, bioavailability, and ultimately, its biological activity.[2][10][11][12]
Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside is a specific, naturally occurring derivative of quercetin.[13][14][15] The addition of a malonylated glucose at the 7-hydroxyl position presents a unique structural modification. While the bioactivity of quercetin and its common glucosides is well-documented, the specific effects of this malonyl group are less understood. Malonylation can influence enzymatic recognition and metabolic pathways, potentially creating a pro-drug that is metabolized differently than simpler glycosides.[12]
This guide provides a comprehensive framework for researchers to conduct the initial in vitro evaluation of this compound. We will detail robust, cell-based protocols to systematically investigate its cytotoxic, antioxidant, and anti-inflammatory properties. The methodologies are designed to be self-validating and provide a strong foundation for further mechanistic studies.
Preliminary Considerations & Experimental Design
A successful investigation begins with a well-planned experimental design. The following considerations are critical for obtaining reliable and interpretable data.
Compound Preparation and Handling
Proper handling of the test compound is paramount. Flavonoids can be sensitive to light and pH.
-
Solubility: Quercetin and its derivatives are often poorly soluble in aqueous solutions. A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO).[1][16]
-
Storage: The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[15]
-
Working Solutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments, including the vehicle control, and remains at a non-toxic level (typically ≤ 0.1% v/v).
Rationale for Cell Line Selection
The choice of cell line is dictated by the specific bioactivity being investigated.
-
For General Cytotoxicity & Anti-Cancer Screening:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used for screening potential anti-cancer agents.[6][16][17]
-
A549 (Human Lung Carcinoma): A standard model for lung cancer research.[1][18]
-
HepG2 (Human Liver Carcinoma): Useful not only for cancer studies but also for metabolic and antioxidant assays, as the liver is a primary site of flavonoid metabolism.[1][16][19][20]
-
-
For Anti-inflammatory Assays:
-
For Cellular Antioxidant Assays:
The Aglycone vs. Glycoside Consideration
A critical point in flavonoid research is that many glycosides are not directly bioactive. They often require enzymatic hydrolysis in the intestine or by cellular enzymes to release the active aglycone (quercetin).[8][26] While the protocols below focus on the direct effects of the compound on cell lines—a necessary first step—researchers should be aware that the observed activity might be due to intracellular conversion. Advanced studies could involve Caco-2 cell monolayers to model intestinal absorption and metabolism.[26][27]
Experimental Workflow Overview
A logical progression of experiments is essential. The initial step is always to determine the compound's effect on cell viability to establish a working concentration range. Subsequent assays then probe for specific biological activities within the non-toxic to moderately toxic range.
Caption: General experimental workflow for bioactivity testing.
Detailed Experimental Protocols
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50), providing essential dose-ranging information for subsequent experiments.[1][16][20]
Materials:
-
Selected cell line (e.g., MCF-7, A549, HepG2)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
-
Controls: Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used in the treatments).
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM after 48h)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast | 45.2 |
| A549 | Lung | 68.7 |
| HepG2 | Liver | 81.5 |
| RAW 264.7 | Macrophage | >100 |
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cells under oxidative stress. It is more biologically relevant than chemical assays.[25][28][29][30]
Materials:
-
HepG2 cells
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator
-
Quercetin (as a positive control)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density that will achieve ~90% confluency after 24 hours.
-
Compound Loading: Wash cells with PBS. Treat cells with various non-toxic concentrations of the test compound (derived from the MTT assay) and the DCFH-DA probe (typically 25 µM) for 1 hour at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove the compound and probe from the medium.
-
Inducing Oxidative Stress: Add 100 µL of a free radical initiator like AAPH (e.g., 600 µM) to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for each treatment. The CAA value is calculated as: CAA unit = 100 - (∫S A / ∫C A) × 100, where ∫S A is the AUC for the sample-treated wells and ∫C A is the AUC for the control wells.
Protocol 3: Anti-inflammatory Activity (Nitric Oxide & Cytokine Measurement)
This protocol uses LPS-stimulated RAW 264.7 macrophages to assess the compound's ability to suppress key inflammatory mediators.[21][22][23]
Materials:
-
RAW 264.7 cells
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-6
-
Dexamethasone (as a positive control)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant and centrifuge to remove any cell debris. Store at -80°C until analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine (TNF-α, IL-6) Assay:
-
Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated cells.
Table 2: Hypothetical Anti-inflammatory Activity Data
| Treatment | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
|---|---|---|---|
| Control (No LPS) | 2.1% | 1.5% | 3.3% |
| LPS Only | 100% | 100% | 100% |
| Compound (10 µM) + LPS | 65.4% | 72.8% | 68.1% |
| Compound (25 µM) + LPS | 38.2% | 45.1% | 41.7% |
| Dexamethasone (1 µM) + LPS | 15.7% | 20.3% | 18.9% |
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
If the test compound shows significant cytotoxicity in cancer cells (Protocol 1), this assay determines if cell death occurs via apoptosis.[1][18]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the vehicle control and the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+ Compare the percentage of apoptotic cells in treated samples to the control.
-
Mechanistic Insights & Signaling Pathways
The bioactivities of quercetin are often linked to its ability to modulate key cellular signaling pathways.[4][5] Should the initial screening assays yield positive results, further investigation using techniques like Western blotting can provide mechanistic insights.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 4. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 5. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of malonylated flavonoid glycosides on the basis of malonyltransferase activity in the petals of Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Flow Cytometric Method for the Detection of Flavonoids in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 25. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro digestion and lactase treatment influence uptake of quercetin and quercetin glucoside by the Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. kamiyabiomedical.com [kamiyabiomedical.com]
Application Note: Spectrophotometric Determination of Antityrosinase Activity of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
Abstract
Tyrosinase is a critical, copper-containing enzyme that serves as the rate-limiting step in melanin biosynthesis and is the primary catalyst for enzymatic browning in fruits and vegetables.[1][2][3] Consequently, inhibitors of this enzyme are of significant interest to the cosmetic, pharmaceutical, and food industries for applications ranging from skin-whitening agents to food preservatives.[3][4] Flavonoids, a diverse group of plant secondary metabolites, are well-documented for their biological activities, including the inhibition of tyrosinase.[5][6][7] This application note provides a comprehensive, field-proven protocol for the quantitative determination of the inhibitory activity of a specific flavonoid glycoside, Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, against mushroom tyrosinase. We detail the underlying enzymatic principles, a step-by-step methodology for a 96-well plate-based kinetic assay, and a robust framework for data analysis and interpretation, including the calculation of the half-maximal inhibitory concentration (IC₅₀).
Scientific Principles and Mechanism
The Tyrosinase Catalytic Cycle
Tyrosinase (EC 1.14.18.1) exhibits two distinct catalytic functions:
-
Monophenolase activity (Cresolase): The hydroxylation of monophenols (e.g., L-tyrosine) to o-diphenols (e.g., L-DOPA).
-
Diphenolase activity (Catecholase): The oxidation of o-diphenols (e.g., L-DOPA) to highly reactive o-quinones (e.g., dopaquinone).[2][6][8]
These o-quinones are unstable and undergo a series of non-enzymatic reactions, including cyclization and polymerization, to form brown or black melanin pigments.[9] This protocol focuses on the diphenolase activity, utilizing L-3,4-dihydroxyphenylalanine (L-DOPA) as the substrate. This approach bypasses the characteristic lag phase associated with monophenolase activity and provides a direct, linear measure of enzyme efficacy.[10] The formation of the colored intermediate, dopachrome, from the oxidation of L-DOPA can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 475 nm.[11][12][13]
Hypothesized Mechanism of Inhibition
Flavonoids, particularly the flavonol subclass to which quercetin belongs, are known to inhibit tyrosinase primarily through their ability to chelate the two copper ions within the enzyme's active site.[7][14] The 3-hydroxy-4-keto moiety present in the C-ring of many flavonols is believed to be crucial for this copper-chelating activity, leading to competitive or mixed-type inhibition.[6][15]
For this compound, the core quercetin structure provides the foundational inhibitory potential. However, the presence of the malonyl-glucoside group at the 7-position introduces steric and electronic modifications. While some glycosides of quercetin are inactive because the crucial hydroxyl groups are masked, others retain activity.[15][16] The malonyl group adds an additional carboxylic acid moiety, which could potentially influence binding within the active site or alter the compound's overall solubility and conformation. The primary hypothesis is that the compound acts as a competitive or mixed-type inhibitor by binding to the enzyme's active site and interfering with substrate access or catalysis.
Caption: Proposed inhibitory mechanism via chelation of active site copper ions.
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, enabling efficient analysis of multiple concentrations.
Materials and Reagents
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., Sigma-Aldrich, T3824).
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., Sigma-Aldrich, D9628).
-
Positive Control: Kojic Acid (e.g., Sigma-Aldrich, K3125).
-
Buffer: Sodium Phosphate Monobasic and Dibasic for preparing 50 mM buffer, pH 6.8.[11]
-
Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade.
-
Apparatus: 96-well flat-bottom microplates, multichannel pipette, thermostatted microplate reader capable of kinetic measurements at 475 nm.
Reagent Preparation
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution with the other until a stable pH of 6.8 is achieved at 25°C. Filter and store at 4°C.
-
Mushroom Tyrosinase Stock Solution (1000 units/mL): On the day of the experiment, dissolve the required amount of tyrosinase powder in ice-cold phosphate buffer. Keep on ice at all times and use immediately.[11]
-
L-DOPA Substrate Solution (10 mM): Just prior to initiating the reaction, dissolve L-DOPA powder in phosphate buffer to a final concentration of 10 mM. This solution is light-sensitive and oxidizes readily; protect it from light and use it within an hour.[11]
-
Test Compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store at -20°C.
-
Positive Control Stock Solution (1 mM): Dissolve Kojic Acid in phosphate buffer or a minimal amount of DMSO to create a 1 mM stock solution.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final concentration of DMSO in the reaction well does not exceed 1-2% (v/v) to avoid enzyme inhibition from the solvent.
Assay Procedure
-
Plate Layout: Design the 96-well plate to include blanks, negative controls, positive controls, and a range of test compound concentrations. Each condition should be performed in triplicate.
-
Reagent Addition: In each well of the 96-well plate, add the components in the following order (for a final volume of 200 µL):
-
Test Wells: 40 µL of test compound dilution + 120 µL of phosphate buffer.
-
Positive Control Wells: 40 µL of Kojic Acid dilution + 120 µL of phosphate buffer.
-
Negative Control (0% Inhibition): 40 µL of buffer (with equivalent DMSO %) + 120 µL of phosphate buffer.
-
Blank Wells: 160 µL of phosphate buffer (no enzyme will be added).
-
-
Add Enzyme: Add 20 µL of the 1000 units/mL tyrosinase solution to all wells except the Blank wells. Add 20 µL of buffer to the Blank wells.
-
Pre-incubation: Mix the plate gently on an orbital shaker and pre-incubate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[11]
-
Initiate Reaction: Add 20 µL of the 10 mM L-DOPA solution to all wells simultaneously using a multichannel pipette to start the reaction.[11]
-
Kinetic Measurement: Immediately place the plate in the microplate reader (thermostatted at 25°C) and begin measuring the absorbance at 475 nm every 60 seconds for 15-20 minutes.[11][13]
Caption: High-level workflow for the antityrosinase activity assay.
Data Analysis and Interpretation
Calculation of Reaction Velocity (V)
For each well, plot the absorbance at 475 nm against time (in minutes). The resulting curve will show an initial linear phase before potentially plateauing. Determine the slope of this linear portion (ΔAbs/min) for each concentration. This slope represents the initial reaction velocity (V).
Calculation of Percentage Inhibition
The percentage of tyrosinase inhibition for each concentration of the test compound and positive control is calculated using the velocity of the negative control (V_control) as the reference for 100% activity.
Formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100[11]
Where:
-
V_control: The average reaction velocity of the negative control wells.
-
V_inhibitor: The reaction velocity in the presence of the test compound or positive control.
Determination of IC₅₀ Value
The IC₅₀ value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[20][21]
-
Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) available in most scientific graphing software (e.g., GraphPad Prism, Origin).
-
The software will calculate the IC₅₀ value from the fitted curve. A lower IC₅₀ value signifies a more potent inhibitor.[21][22]
Sample Data Presentation
The final data should be summarized in a clear, tabular format for easy comparison.
| Compound | Concentration (µM) | Average Velocity (ΔAbs/min) | % Inhibition | IC₅₀ (µM) |
| Negative Control | 0 | 0.050 | 0.0% | N/A |
| This compound | 1.0 | 0.045 | 10.0% | |
| 5.0 | 0.038 | 24.0% | ||
| 10.0 | 0.026 | 48.0% | 10.4 | |
| 25.0 | 0.015 | 70.0% | ||
| 50.0 | 0.008 | 84.0% | ||
| Kojic Acid (Positive Control) | 1.0 | 0.042 | 16.0% | |
| 2.5 | 0.033 | 34.0% | ||
| 5.0 | 0.024 | 52.0% | 4.8 | |
| 10.0 | 0.013 | 74.0% | ||
| 20.0 | 0.006 | 88.0% |
(Note: Data presented is illustrative and not from actual experimental results.)
Conclusion
This application note provides a validated, step-by-step protocol for assessing the antityrosinase activity of this compound. By adhering to this methodology, researchers can reliably quantify the inhibitory potency of this and other novel compounds. The self-validating nature of the assay, ensured by the inclusion of appropriate blanks and controls, provides a high degree of confidence in the generated data. The results from this assay are crucial for screening potential candidates for development in the cosmetic, therapeutic, and food science fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advance in the discovery of tyrosinase inhibitors from natural sources via separation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor [frontiersin.org]
- 5. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. redalyc.org [redalyc.org]
- 16. mdpi.com [mdpi.com]
- 17. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound 98% | CAS: 98767-37-4 | AChemBlock [achemblock.com]
- 20. researchgate.net [researchgate.net]
- 21. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Note: A Two-Step Enzymatic Approach to the Regioselective Synthesis of Quercetin 7-O-(6''-O-malonyl)-β-D-glucoside
Abstract
This application note provides a comprehensive guide for the enzymatic synthesis of Quercetin 7-O-(6''-O-malonyl)-β-D-glucoside, a naturally occurring acylated flavonoid with potential applications in pharmacology and drug development. The protocol outlines a two-step biocatalytic process, commencing with the regioselective 7-O-glucosylation of quercetin, followed by the specific 6''-O-malonylation of the resulting glucoside. This method offers a green and highly specific alternative to complex chemical synthesis routes, which often require multiple protection and deprotection steps. Detailed, step-by-step protocols for enzyme expression and purification, enzymatic reactions, product purification, and analytical characterization are provided for researchers in biochemistry, natural product synthesis, and pharmaceutical sciences.
Introduction
Quercetin, a prominent dietary flavonoid, is renowned for its antioxidant, anti-inflammatory, and potential anticancer properties. However, its therapeutic application is often hampered by poor water solubility and limited bioavailability. Nature overcomes these limitations through glycosylation and acylation, modifications that enhance the physicochemical properties and biological activity of flavonoids. Quercetin 7-O-(6''-O-malonyl)-β-D-glucoside is one such derivative where the addition of a malonylated glucose moiety can significantly impact its absorption, stability, and interaction with biological targets.
Enzymatic synthesis provides a powerful tool for the precise and efficient production of such complex natural products.[1][2] This approach leverages the high specificity of enzymes to achieve regioselective modifications under mild reaction conditions, thereby avoiding the formation of unwanted byproducts.[2] This guide details a two-step enzymatic pathway for the synthesis of the target molecule, as illustrated below.
Figure 1: Two-step enzymatic synthesis pathway.
Materials and Reagents
Enzymes and Substrates
| Reagent | Supplier | Catalog No. |
| Quercetin | Sigma-Aldrich | Q4951 |
| UDP-Glucose | Sigma-Aldrich | U4625 |
| Malonyl-CoA | Sigma-Aldrich | M4282 |
| UDP-Glucosyltransferase (e.g., from Beauveria bassiana, BbGT) | Recombinantly expressed | See Protocol 1 |
| Malonyltransferase (e.g., from Nicotiana benthamiana, NbMaT1) | Recombinantly expressed | See Protocol 2 |
Buffers and Other Reagents
-
Tris-HCl
-
Potassium Phosphate
-
Sodium Chloride
-
Imidazole
-
Glycerol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deuterated solvents for NMR (e.g., DMSO-d6, Methanol-d4)
-
Ni-NTA Agarose
-
PD-10 Desalting Columns
Experimental Protocols
This section provides detailed protocols for the expression and purification of the required enzymes, the two-step enzymatic synthesis, and the subsequent purification and characterization of the final product.
Figure 2: Overall experimental workflow.
Protocol 1: Recombinant Expression and Purification of UDP-Glucosyltransferase (BbGT)
This protocol is based on the heterologous expression of a fungal glucosyltransferase from Beauveria bassiana (BbGT) in E. coli, which has been shown to catalyze the 7-O-glucosylation of quercetin.[3][4]
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for BbGT and clone it into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a 10 mL LB medium starter culture containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to culture at 18°C for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
Purification:
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
-
Desalt the purified protein using a PD-10 column into a storage buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10% glycerol).
-
Verify purity by SDS-PAGE and determine the protein concentration (e.g., using Bradford assay). Store at -80°C.
-
Protocol 2: Recombinant Expression and Purification of Malonyltransferase (NbMaT1)
This protocol describes the expression and purification of a malonyltransferase from Nicotiana benthamiana (NbMaT1), which exhibits broad substrate specificity for flavonoid glycosides.[5] The procedure is analogous to Protocol 1, with the NbMaT1 gene cloned into the expression vector.
Protocol 3: Step 1 - Enzymatic 7-O-Glucosylation of Quercetin
This protocol is optimized for the regioselective glucosylation of quercetin at the 7-hydroxyl position using the purified BbGT.[3][4]
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM Quercetin (dissolved in a minimal amount of DMSO, final DMSO concentration <5%)
-
2 mM UDP-Glucose
-
5 mM MgCl₂
-
0.1 mg/mL purified BbGT
-
Total reaction volume: 1 mL
-
-
Incubation: Incubate the reaction mixture at 35°C for 12-24 hours with gentle agitation.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC-MS.
-
Termination: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Preparation for Step 2: Centrifuge the terminated reaction mixture to precipitate the enzyme (13,000 x g, 10 min). The supernatant containing Quercetin 7-O-β-D-glucoside can be used directly in the next step or purified first. For simplicity, this protocol proceeds without intermediate purification. The solvent can be removed by vacuum centrifugation if necessary.
| Parameter | Optimal Value | Reference |
| Enzyme | BbGT | [3][4] |
| Substrate | Quercetin | [3][4] |
| Co-substrate | UDP-Glucose | [3][4] |
| pH | 8.0 | [3] |
| Temperature | 35°C | [3] |
| Metal Ion | Mg²⁺ or Mn²⁺ | [3] |
Protocol 4: Step 2 - Enzymatic 6''-O-Malonylation of Quercetin 7-O-β-D-glucoside
This protocol utilizes the purified malonyltransferase (e.g., NbMaT1) to specifically acylate the 6''-hydroxyl group of the glucose moiety.
-
Reaction Setup: To the supernatant from Protocol 3 (or a solution of purified Quercetin 7-O-β-D-glucoside), add the following:
-
Adjust the buffer to 50 mM Potassium Phosphate (pH 7.5)
-
1.5 mM Malonyl-CoA
-
0.1 mg/mL purified NbMaT1
-
Adjust total reaction volume to 1 mL
-
-
Incubation: Incubate the reaction at 30°C for 4-8 hours with gentle agitation.
-
Monitoring and Termination: Monitor and terminate the reaction as described in Protocol 3. The final mixture contains the target product, Quercetin 7-O-(6''-O-malonyl)-β-D-glucoside.
Note on "One-Pot" Synthesis: For improved efficiency, a one-pot synthesis can be designed by co-immobilizing both enzymes or by adding the second enzyme and co-substrate directly to the first reaction mixture after a set incubation time. Additionally, a malonyl-CoA synthetase can be included to regenerate malonyl-CoA in situ, which can improve yields.[1]
Protocol 5: Purification of Quercetin 7-O-(6''-O-malonyl)-β-D-glucoside
Purification of the final product from the reaction mixture can be achieved using chromatographic techniques.[6][7][8]
-
Sample Preparation: Centrifuge the terminated reaction mixture from Protocol 4 to remove precipitated proteins. Filter the supernatant through a 0.22 µm syringe filter.
-
Column Chromatography (Initial Cleanup):
-
Stationary Phase: Sephadex LH-20 or a C18 reversed-phase silica gel.
-
Mobile Phase: A gradient of methanol in water is typically effective. For example, a stepwise gradient from 20% to 80% methanol.
-
Procedure: Load the sample onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC or HPLC to identify those containing the desired product.
-
-
Preparative HPLC (Final Purification):
-
Column: A preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing 0.1% formic acid.
-
Detection: Monitor the elution at a wavelength corresponding to the absorbance maximum of the product (around 254 nm and 350 nm).
-
Procedure: Pool the fractions from the initial cleanup, concentrate under vacuum, and inject onto the preparative HPLC system. Collect the peak corresponding to the target molecule.
-
-
Final Product: Lyophilize the purified fractions to obtain Quercetin 7-O-(6''-O-malonyl)-β-D-glucoside as a solid powder.
Protocol 6: Analytical Characterization
The identity and purity of the final product should be confirmed by HPLC-MS/MS and NMR spectroscopy.[9][10][11]
-
HPLC-MS/MS Analysis:
-
System: UHPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer with an ESI source.[12][13]
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS Detection: Operate in negative ion mode. The deprotonated molecule [M-H]⁻ should be observed. MS/MS fragmentation will show characteristic losses of the malonyl group (86 Da) and the glucose moiety (162 Da), as well as the quercetin aglycone fragment.
-
-
NMR Spectroscopy:
-
Solvent: DMSO-d6 or Methanol-d4.
-
Experiments: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra.
-
Expected Signals: The ¹H NMR spectrum should show characteristic signals for the quercetin backbone, the anomeric proton of the glucose, and the methylene protons of the malonyl group. The HMBC spectrum is crucial for confirming the attachment points: correlations between the anomeric proton of glucose and C-7 of quercetin, and correlations from the glucose H-6'' protons to the carbonyl carbon of the malonyl group will confirm the structure.[5][11]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Glucosylation) | Inactive enzyme | Verify enzyme activity with a control substrate. Re-purify the enzyme. |
| Substrate insolubility | Ensure quercetin is fully dissolved in DMSO before adding to the reaction. | |
| Reaction equilibrium | Increase the concentration of UDP-Glucose. | |
| Low yield in Step 2 (Malonylation) | Inactive enzyme | Check enzyme activity. |
| Degradation of Malonyl-CoA | Use freshly prepared or purchased Malonyl-CoA. | |
| Multiple products observed | Non-specific enzyme activity | Optimize reaction conditions (pH, temperature) to favor the desired product. Purify the intermediate product before the second step. |
| Difficulty in purification | Co-elution of substrate/product | Optimize the gradient for column chromatography or preparative HPLC. Try a different stationary phase (e.g., HILIC).[6] |
Conclusion
This application note provides a robust and detailed framework for the enzymatic synthesis of Quercetin 7-O-(6''-O-malonyl)-β-D-glucoside. By employing highly specific glycosyl- and malonyltransferases, this biocatalytic approach offers significant advantages over traditional chemical methods in terms of regioselectivity, yield, and environmental impact. The protocols outlined herein are designed to be adaptable and can serve as a foundation for the synthesis of other acylated flavonoid glycosides, thereby facilitating further research into their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly versatile fungal glucosyltransferase for specific production of quercetin-7-O-β-D-glucoside and quercetin-3-O-β-D-glucoside in different hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 11. ukm.my [ukm.my]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside in Food Science Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside in food science research. This document offers detailed protocols, scientific rationale, and data interpretation guidelines for the extraction, quantification, and functional characterization of this important flavonoid.
Introduction to this compound
Quercetin and its derivatives are among the most abundant and studied flavonoids in plant-based foods, recognized for their significant antioxidant and health-promoting properties.[1] this compound is a naturally occurring glycoside of quercetin where a glucose molecule, further esterified with a malonyl group, is attached at the 7-hydroxyl position of the quercetin backbone. This malonylation can influence the compound's stability, solubility, and bioavailability compared to other quercetin glycosides.[2] In food science, this compound is of particular interest for its potential as a natural antioxidant to enhance food preservation and for its contribution to the health benefits of functional foods. Understanding its behavior during food processing and digestion is crucial for its effective application.
PART 1: Extraction and Purification of this compound from Plant Materials
Application Note
The successful application of this compound in research necessitates its efficient extraction and purification from plant sources. This protocol is designed for the selective extraction of this polar glycoside, followed by a purification step to remove interfering compounds. The choice of an acidified hydroalcoholic solvent is critical as it enhances the extraction of polar flavonoids while minimizing the co-extraction of non-polar compounds.[3] Ultrasound-assisted extraction is employed to improve extraction efficiency by disrupting plant cell walls, thereby increasing solvent penetration and reducing extraction time and temperature, which helps in preserving the integrity of the thermally sensitive malonyl group.[4]
Detailed Protocol: Ultrasound-Assisted Extraction and Solid-Phase Extraction (SPE) Purification
I. Materials and Reagents
-
Fresh or freeze-dried plant material (e.g., mulberry leaves, lettuce)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE)
II. Extraction Procedure
-
Sample Preparation: Homogenize fresh plant material or grind freeze-dried material to a fine powder.
-
Extraction Solvent Preparation: Prepare an acidified hydroalcoholic solvent of methanol/water/formic acid (50:45:5, v/v/v).[3]
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 30°C).
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C to pellet the solid plant material.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 3-5) on the pellet with another 20 mL of the extraction solvent to maximize yield. Combine the supernatants.
-
Solvent Evaporation: Concentrate the combined supernatants using a rotary evaporator at a temperature below 40°C to remove the methanol.
III. Purification by Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the concentrated aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars and other highly polar impurities.
-
Elution: Elute the flavonoid fraction with 10 mL of methanol.
-
Final Preparation: Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
PART 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
Application Note
Accurate quantification of this compound is essential for determining its concentration in food matrices and for subsequent functional studies. This HPLC-DAD method provides a reliable approach for the separation and quantification of this compound. A C18 column is suitable for separating flavonoids based on their polarity. The use of a gradient elution with an acidified mobile phase (water and acetonitrile with formic acid) ensures good peak shape and resolution.[4] Detection at a specific wavelength (e.g., 350-370 nm), where flavonols exhibit maximum absorbance, enhances the selectivity of the method.[4][5]
Detailed Protocol: HPLC-DAD Quantification
I. Instrumentation and Columns
-
HPLC system with a diode array detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
II. Mobile Phase and Gradient Program
-
Mobile Phase A: 0.1% Formic acid in ultrapure water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 368 nm[5]
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-30 min: 30-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B (re-equilibration)
-
III. Standard Preparation and Calibration
-
Stock Standard Solution: Prepare a stock solution of this compound (if available) or a related standard like Quercetin-3-O-glucoside in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample extract and determine the concentration of this compound by comparing its peak area to the calibration curve.
PART 3: Assessment of Antioxidant Activity
Application Note
The antioxidant activity of this compound is a key functional property in food science. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used, rapid, and simple method to evaluate the antioxidant capacity of compounds.[7][8] This assay measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Detailed Protocol: DPPH Radical Scavenging Assay
I. Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Purified this compound extract or standard
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate reader or spectrophotometer
II. Procedure
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Sample and Standard Preparation: Prepare a series of dilutions of the purified extract and the positive control (e.g., ascorbic acid) in methanol.
-
Assay:
-
In a 96-well plate, add 50 µL of each sample or standard dilution to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC50 Determination: Plot the percentage of scavenging activity against the sample concentration and determine the IC50 value from the graph.
PART 4: Stability Under Simulated Food Processing Conditions
Application Note
The stability of this compound during food processing is a critical factor that determines its final concentration and bioactivity in the consumed product. Thermal processing and changes in pH are common conditions that can lead to the degradation or transformation of flavonoids.[9][10] This protocol outlines a method to assess the stability of the compound under controlled heating and pH conditions, followed by HPLC quantification to determine the extent of degradation.
Detailed Protocol: Thermal and pH Stability Assessment
I. Materials and Reagents
-
Purified this compound extract
-
Phosphate buffers (pH 3.0, 5.0, 7.0)
-
Water bath or heating block
-
HPLC system (as described in Part 2)
II. Thermal Stability Procedure
-
Sample Preparation: Dissolve a known concentration of the purified extract in a pH 7.0 phosphate buffer.
-
Heating: Aliquot the solution into several vials. Expose the vials to different temperatures (e.g., 60°C, 80°C, 100°C) in a water bath for various time intervals (e.g., 15, 30, 60, 120 minutes). Include an unheated control at each time point.
-
Cooling and Analysis: After each time interval, immediately cool the vials in an ice bath to stop any further reaction. Analyze the remaining concentration of this compound by HPLC as described in Part 2.
III. pH Stability Procedure
-
Sample Preparation: Dissolve a known concentration of the purified extract in different pH buffers (pH 3.0, 5.0, 7.0).
-
Incubation: Incubate the solutions at room temperature for a set period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the concentration of the compound in each pH buffer by HPLC.
IV. Data Analysis
-
Calculate the percentage of degradation at each temperature/time point and pH level compared to the initial concentration.
-
Plot the percentage of remaining compound against time for thermal stability and against pH for pH stability.
PART 5: In Vitro Bioaccessibility
Application Note
The health benefits of dietary flavonoids depend on their release from the food matrix and their stability during digestion, a concept known as bioaccessibility. An in vitro digestion model simulating the conditions of the human stomach and small intestine is a valuable tool to assess the bioaccessibility of this compound.[11][12] This protocol uses pepsin for the gastric phase and pancreatin and bile salts for the intestinal phase to mimic physiological digestion. The amount of the compound remaining in the soluble fraction after digestion is considered bioaccessible.
Detailed Protocol: Simulated Gastrointestinal Digestion
I. Materials and Reagents
-
Purified this compound extract or a food product containing it.
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Bile salts
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Shaking water bath at 37°C
-
Dialysis tubing (optional, for assessing bioavailability)
-
HPLC system
II. Gastric Digestion Phase
-
Sample Preparation: Homogenize the food sample or dissolve the purified extract in water.
-
pH Adjustment: Adjust the pH of the sample to 2.0 with 1 M HCl.
-
Pepsin Addition: Add pepsin to the sample to a final concentration of 2000 U/mL.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for 1-2 hours.
III. Intestinal Digestion Phase
-
pH Adjustment: After the gastric phase, adjust the pH of the digest to 7.0 with 1 M NaHCO3.
-
Enzyme and Bile Addition: Add a mixture of pancreatin (to a final concentration of 2 mg/mL) and bile salts (to a final concentration of 12 mg/mL).
-
Incubation: Continue the incubation in the shaking water bath at 37°C for 2-3 hours.
-
Termination of Digestion: Stop the digestion by placing the sample on ice or by heat treatment (e.g., 90°C for 5 minutes) to inactivate the enzymes.
-
Separation of Bioaccessible Fraction: Centrifuge the final digestate at high speed (e.g., 10,000 g for 30 minutes) to separate the soluble fraction (supernatant) from the insoluble residue.
-
Quantification: Analyze the concentration of this compound in the soluble fraction (the bioaccessible fraction) using the HPLC method described in Part 2.
IV. Calculation of Bioaccessibility
-
% Bioaccessibility = (Concentration in soluble fraction / Initial concentration in sample) x 100
Data Presentation
Table 1: Summary of Analytical and Functional Parameters for this compound.
| Parameter | Typical Method | Key Considerations | Expected Outcome/Interpretation |
| Extraction Yield | Ultrasound-Assisted Extraction | Solvent polarity, temperature, and time are critical. | Yield is dependent on the plant matrix. |
| Purity | HPLC-DAD | Good chromatographic separation is essential. | High purity is required for accurate functional assays. |
| Quantification | HPLC-DAD | A validated method with a proper standard is necessary. | Provides accurate concentration in µg/g or mg/100g of the food sample. |
| Antioxidant Activity | DPPH Radical Scavenging Assay | IC50 value is a key metric. | A lower IC50 value indicates higher antioxidant activity. |
| Thermal Stability | Isothermal Heating & HPLC | Time and temperature-dependent degradation. | Provides data on stability during cooking and processing. |
| pH Stability | Incubation in Buffers & HPLC | Stability can vary significantly with pH. | Important for applications in acidic or neutral foods. |
| Bioaccessibility | In Vitro Digestion & HPLC | The food matrix can greatly influence release. | Indicates the amount available for absorption in the gut. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: In vitro digestion workflow to determine the bioaccessibility of this compound.
References
- 1. O‐Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure–activity relationship for drug design, a review [agris.fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Determination of Quercetin on Primesep D Column | SIELC Technologies [sielc.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sklqsap.zaas.ac.cn [sklqsap.zaas.ac.cn]
- 11. In vitro digestion and lactase treatment influence uptake of quercetin and quercetin glucoside by the Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro bioaccessibility and bioavailability of quercetin from the quercetin-fortified bread products with reduced glycemic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside at different pH and temperatures.
Introduction
Welcome to the technical support guide for Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside. This document is designed for researchers, scientists, and drug development professionals who are working with this acylated flavonoid. While specific stability data for this compound is limited in peer-reviewed literature, this guide synthesizes established principles of flavonoid chemistry, data from structurally related compounds, and expert insights to provide a robust framework for its handling, storage, and experimental use. Our goal is to equip you with the knowledge to anticipate potential stability issues, troubleshoot experimental variability, and design self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
The stability of this compound is governed by several factors, with pH, temperature, and light being the most critical. Like other flavonoids, it is susceptible to degradation under harsh conditions. The key structural features to consider are:
-
The ester linkage of the malonyl group.
-
The O-glycosidic bond connecting the glucose moiety to the quercetin aglycone.
-
The polyphenolic structure of the quercetin aglycone itself.
Each of these sites can be a point of degradation depending on the environmental conditions.
Q2: How does pH impact the stability of the compound?
Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[1][2][3] For this compound, the following is expected:
-
Acidic Conditions (pH < 5): The compound is expected to be most stable. The acidic environment helps to prevent the auto-oxidation of the quercetin backbone.[3][4] However, very strong acidic conditions coupled with high temperatures could lead to the hydrolysis of the glycosidic bond.
-
Neutral to Alkaline Conditions (pH ≥ 7): Stability is significantly reduced. The phenolic hydroxyl groups of the quercetin aglycone can deprotonate, making the molecule highly susceptible to auto-oxidation, which can lead to ring cleavage and polymerization.[2] Furthermore, the ester bond of the malonyl group is prone to hydrolysis under alkaline conditions.
Q3: What is the expected thermal stability of this compound?
Elevated temperatures accelerate degradation. Studies on other acylated flavonoids have shown that acylation generally enhances thermal stability compared to non-acylated forms.[5][6][7] This is because the acyl group can create a steric hindrance that protects the rest of the molecule.[6][7]
-
-20°C to 4°C: Recommended for long-term storage of the solid compound and stock solutions to minimize degradation.
-
Room Temperature (20-25°C): Short-term exposure is likely acceptable, but prolonged storage at room temperature, especially in solution, is not recommended.
-
Elevated Temperatures (>40°C): Significant degradation is expected. The primary degradation pathway is likely the hydrolysis of the glycosidic bond to yield the quercetin aglycone, which itself is more stable to heat than its glycosides.[8][9][10][11] The malonyl group may also be hydrolyzed.
Q4: How does the malonyl group affect the overall stability compared to Quercetin 7-O-glucoside?
The 6''-O-malonyl group is expected to confer additional stability to the molecule. Acylation of flavonoid glycosides is known to increase their resistance to thermal and light-induced degradation.[5][6][12] This is often attributed to intramolecular co-pigmentation, where the acyl group folds over and shields the flavonoid's core structure from attack by water or other nucleophiles.[6]
Q5: Is this compound sensitive to light?
Yes, flavonoids are generally susceptible to photodegradation, particularly when exposed to UV light. It is crucial to store both the solid compound and solutions in amber vials or otherwise protected from light to prevent the formation of oxidation products.[1]
Expected Stability Profile Summary
The following table provides an at-a-glance summary of the expected stability of this compound under various conditions. This is an inferred profile based on related compounds.
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Risk |
| Long-term Storage | Solid | -20°C | High | Minimal |
| Stock Solution | < 5 | -20°C | High | Minimal |
| Working Solution | < 5 | 4°C | Good (for days) | Slow hydrolysis |
| Experiment (Aqueous) | 5 - 7 | Room Temp | Moderate (for hours) | Oxidation, Hydrolysis |
| Experiment (Aqueous) | > 7 | Room Temp | Low (minutes to hours) | Rapid oxidation and hydrolysis |
| Thermal Stress | Any | > 40°C | Very Low | Deglycosylation, Demalonylation |
Troubleshooting and Experimental Design
The most common issue researchers face is the loss of compound integrity during experiments, leading to inconsistent results. The best practice is to perform a preliminary stability study under your specific experimental conditions.
Logical Flow for Stability Assessment
This diagram illustrates the decision-making process and workflow for assessing the stability of your compound.
Caption: Workflow for conducting a stability study.
Predicted Degradation Pathway
Understanding the potential degradation products is key to interpreting your analytical results. The primary non-oxidative degradation is likely to occur via two main hydrolytic pathways.
Caption: Predicted hydrolytic degradation pathways.
Protocol: Stability Assessment by RP-HPLC
This protocol provides a self-validating system to determine the stability of this compound under your specific experimental conditions.
1. Materials and Reagents
-
This compound
-
HPLC-grade methanol or DMSO for stock solution
-
HPLC-grade water and acetonitrile
-
Formic acid or phosphoric acid
-
Experimental buffers (e.g., phosphate or citrate buffers at various pH values)
-
HPLC system with UV/DAD detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
2. Preparation of Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. Store at -20°C in an amber vial.
-
Working Solutions: Dilute the stock solution to a final concentration of ~50 µg/mL in your experimental buffers of interest (e.g., pH 4.0, 7.0, and 9.0). Prepare enough volume for all time points.
3. Incubation
-
Aliquot the working solutions into separate amber vials for each time point and temperature condition you wish to test (e.g., 4°C, 25°C, 40°C).
-
Immediately take the "time 0" sample from each condition. To quench any degradation, add an equal volume of 1% formic acid in methanol and store at -20°C until analysis.
-
Incubate the remaining vials under their respective temperature conditions.
-
At each subsequent time point (e.g., 1, 2, 4, 8, 24 hours), remove a vial, quench the reaction as described in step 2, and store at -20°C.
4. HPLC Analysis
-
HPLC Conditions (starting point, optimization may be required):
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10-50% B over 20 minutes, then a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of the compound (approx. 255 and 350 nm for quercetin derivatives).
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the quenched samples from all time points. Record the peak area of the parent compound, this compound. Also, monitor for the appearance of degradation products like Quercetin 7-O-glucoside and quercetin aglycone, which will have longer retention times.
5. Data Interpretation
-
For each condition (pH and temperature), calculate the percentage of the compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of compound remaining versus time.
-
From this plot, you can determine the degradation rate and the half-life of the compound under your specific experimental conditions, ensuring the integrity and reproducibility of your future experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Advanced Strategies for Maximizing the Yield of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
Welcome to the technical support center dedicated to enhancing the extraction and purification of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable, yet sensitive, bioactive compound. Here, we move beyond basic protocols to address the nuanced challenges encountered in the laboratory, providing in-depth, evidence-based solutions to elevate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What makes the extraction of this compound particularly challenging compared to other quercetin glycosides?
A1: The primary challenge lies in the lability of the malonyl group. This ester linkage is susceptible to hydrolysis under various conditions, including inappropriate pH, elevated temperatures, and the presence of endogenous plant enzymes (esterases)[1]. Loss of the malonyl group, a process known as deacylation, results in the conversion of the target analyte to Quercetin 7-O-beta-D-glucoside, leading to an underestimation of the native compound's concentration in the source material. Therefore, extraction protocols must be carefully designed to preserve this sensitive moiety.
Q2: What are the most critical parameters to control during the extraction process to prevent degradation of the malonyl group?
A2: The three most critical parameters are pH, temperature, and exposure to enzymatic activity .
-
pH: Malonylated flavonoids are most stable in mildly acidic conditions (typically pH 4-6). Neutral to alkaline conditions can rapidly catalyze the hydrolysis of the ester bond[2].
-
Temperature: High temperatures accelerate the rate of hydrolysis and can lead to thermal degradation of the flavonoid structure itself[3][4]. It is crucial to employ extraction methods that allow for efficient extraction at lower temperatures.
-
Enzymatic Activity: Many plant matrices contain endogenous esterases that can cleave the malonyl group. Proper sample preparation, such as flash-freezing in liquid nitrogen followed by lyophilization, is essential to deactivate these enzymes before extraction[1].
Q3: Which extraction technique is generally recommended for maximizing the yield of this compound?
A3: There is no single "best" method, as the optimal choice depends on the specific plant matrix and available equipment. However, modern techniques like Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) are highly recommended.
-
PLE (also known as Accelerated Solvent Extraction or ASE) allows for the use of solvents at temperatures above their atmospheric boiling points, which enhances extraction efficiency. The sealed system also protects the sample from oxidation[5][6].
-
UAE utilizes acoustic cavitation to disrupt cell walls, facilitating solvent penetration and extraction at lower temperatures, which is beneficial for thermally sensitive compounds[6].
Q4: How can I be sure that the this compound in my final extract is from the plant and not an artifact of the process?
A4: The key is to employ analytical techniques that can differentiate between the malonylated and non-malonylated forms. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose[7]. By monitoring the specific mass transitions for both this compound and its potential degradation product, Quercetin 7-O-beta-D-glucoside, you can accurately quantify the native compound and assess the degree of degradation during your extraction and purification process.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Yield of this compound | Incomplete Cell Lysis: Inefficient disruption of plant cell walls is hindering solvent access to the target compound. | Optimize Sample Preparation: Ensure the plant material is finely ground (e.g., to a 40-60 mesh powder) to maximize surface area. For fresh tissue, homogenization with liquid nitrogen is highly effective[1]. |
| Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for solubilizing the glycoside. | Solvent Screening: Test a range of solvents. Aqueous mixtures of ethanol or methanol (e.g., 70-80%) are often a good starting point for flavonoid glycosides[8]. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve stability and extraction efficiency[2]. | |
| Insufficient Extraction Time or Temperature: The conditions are not sufficient to allow for complete diffusion of the analyte from the matrix. | Method Optimization: Systematically vary the extraction time and temperature. For novel matrices, a Design of Experiments (DoE) approach can efficiently identify optimal conditions[9]. | |
| High Levels of Quercetin 7-O-beta-D-glucoside Detected | Hydrolysis of the Malonyl Group: The malonyl ester bond has been cleaved during extraction or sample workup. | Control pH and Temperature: Maintain a slightly acidic pH (4-6) throughout the extraction and purification process. Use lower extraction temperatures (e.g., < 60°C)[3]. |
| Endogenous Enzyme Activity: Plant esterases were not deactivated prior to extraction. | Enzyme Deactivation: Immediately freeze fresh plant material in liquid nitrogen upon harvesting and lyophilize before extraction. Alternatively, a brief blanching step can be considered, though this may have other effects on the sample composition[10]. | |
| Co-extraction of Interfering Compounds (e.g., chlorophyll, lipids) | Non-selective Extraction Solvent: The chosen solvent is also extracting a wide range of other compounds from the matrix. | Pre-extraction Defatting: For matrices rich in lipids, perform a pre-extraction step with a non-polar solvent like n-hexane to remove these interferences[1]. |
| Lack of a Cleanup Step: The crude extract is being directly analyzed without purification. | Implement Solid-Phase Extraction (SPE): Utilize an SPE step to selectively retain the flavonoid glycosides while washing away more polar or non-polar impurities. C18 or polymeric reversed-phase cartridges are commonly used[11]. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time. | Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same developmental stage. |
| Inconsistent Sample Preparation: Variations in grinding, moisture content, or storage of the raw material can affect extraction efficiency. | Standardize Protocols: Ensure that all sample preparation steps are performed consistently for every batch. |
Experimental Protocols
Protocol 1: Optimized Pressurized Liquid Extraction (PLE)
This protocol is designed for the efficient extraction of this compound while minimizing degradation.
1. Sample Preparation:
- Flash-freeze fresh plant material in liquid nitrogen and lyophilize to dryness.
- Grind the dried material to a fine powder (40-60 mesh).
- Store the powdered sample at -80°C in a desiccator until use.
2. PLE System Parameters:
- Extraction Solvent: 80% Ethanol (v/v) in water, acidified with 0.1% formic acid.
- Temperature: 80°C
- Pressure: 1500 psi
- Static Time: 10 minutes
- Number of Cycles: 2
- Flush Volume: 60% of cell volume
3. Extraction Procedure:
- Mix the powdered sample with diatomaceous earth (1:1 w/w) and load it into the extraction cell.
- Place the filled cell into the PLE system.
- Run the extraction method with the parameters listed above.
- Collect the extract in an amber vial to protect it from light.
- Immediately place the collected extract on ice. For long-term storage, store at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol provides a method for cleaning up the crude extract to remove interfering compounds prior to quantification.
1. Materials:
- C18 SPE Cartridge (e.g., 500 mg, 6 mL)
- Crude extract from Protocol 1
- Methanol
- Deionized water (acidified to pH 4 with formic acid)
2. SPE Procedure:
- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (pH 4).
- Loading: Dilute the crude extract 1:1 with deionized water (pH 4) and load it onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
- Washing: Wash the cartridge with 10 mL of deionized water (pH 4) to remove highly polar impurities. Follow with a second wash of 5 mL of 20% methanol in water (pH 4) to remove less polar impurities.
- Elution: Elute the target compound with 5 mL of 80% methanol in water.
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Protocol 3: UPLC-MS/MS Quantification
This protocol outlines the parameters for the accurate quantification of this compound.
1. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5-95% B over 10 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transitions:
- This compound: Precursor ion [M-H]⁻ at m/z 549.08 -> Product ion at m/z 463.08 (loss of malonyl group) and/or m/z 301.03 (quercetin aglycone).
- Quercetin 7-O-beta-D-glucoside (Degradation Product): Precursor ion [M-H]⁻ at m/z 463.08 -> Product ion at m/z 301.03.
- Optimize cone voltage and collision energy for each transition using a standard solution.
Data Presentation
Table 1: Comparative Extraction Yields of Quercetin and its Glycosides using Different Methods.
| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g dry weight) | Reference |
| Red Onion Scales | Microwave-Assisted Extraction (MAE) | Water:Ethanol (1:1) | Optimized | - | 27.20 ± 1.55 | [12] |
| Red Onion Scales | Ultrasound-Assisted Glycerol Extraction (UAGE) | Glycerol:Water (optimized) | 40 | Optimized | 16.55 ± 0.81 | [12] |
| Raphanus sativus Leaves | Ultrasound-Assisted Extraction (UAE) | Methanol | - | 10 min | 11.8% (of extract) | [5] |
| Raphanus sativus Leaves | Soxhlet | Methanol | Boiling | 24 h | Lower than UAE | [5] |
| Defatted Camellia oleifera Seeds | Pressurized Hot Water Extraction (PHWE) | Water | 140 | 10 min | 18.8 | [5] |
| Defatted Camellia oleifera Seeds | Ultrasonic Extraction (UE) | 60% Ethanol | 30 | 30 min | 15.91 | [5] |
Note: The yields presented are for total quercetin or a mixture of its glycosides, as specific data for this compound across multiple methods is limited. This table serves as a guide to the relative efficiencies of different extraction techniques.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 3. Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. mdpi.com [mdpi.com]
- 7. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conventional and Emerging Extraction Processes of Flavonoids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of malonylated flavonoid glycosides on the basis of malonyltransferase activity in the petals of Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility issues of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside in common laboratory solvents.
Technical Support Center: Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
A Guide for Researchers on Navigating Solubility and Stability Challenges
Welcome to the dedicated support guide for this compound (Q7MG). This document provides in-depth technical insights and practical troubleshooting advice for researchers, scientists, and drug development professionals working with this complex flavonoid glycoside. We understand that realizing the full potential of Q7MG in your experiments begins with its proper handling and dissolution. This guide is structured to address the most common challenges you may face, ensuring the integrity and reproducibility of your results.
Part 1: Understanding the Molecule: The Root of the Challenge
The solubility behavior of this compound is dictated by its unique tripartite structure. Understanding this structure is the first step in troubleshooting.
-
Quercetin Aglycone: The core is the flavonoid quercetin, which is largely hydrophobic and has very low water solubility[1].
-
Glucoside Moiety: The addition of a glucose molecule at the 7-O position significantly increases the molecule's polarity, introducing hydrophilic character.
-
Malonyl Group: The key feature is the malonyl group attached to the glucose. This terminal carboxylic acid group is ionizable, further enhancing polarity and water solubility compared to a simple glucoside. In nature, malonylation often serves to increase water solubility and stabilize compounds for transport and storage in plant vacuoles[2].
However, the malonyl group also introduces a point of instability. The ester linkage between the malonyl group and the glucose is susceptible to hydrolysis, particularly under non-neutral pH or elevated temperatures. This degradation can alter the compound's activity and chromatographic profile, making proper dissolution technique critical.
Caption: Key structural components influencing Q7MG solubility and stability.
Part 2: Recommended Solvents and Standard Dissolution Protocol
Based on supplier data and the compound's chemical nature, a few select solvents are recommended for preparing stock solutions[3]. The choice depends heavily on the downstream application.
Solubility Data Summary
| Solvent | Qualitative Solubility | Recommended Use | Key Precautions |
| DMSO | Good | Primary choice for creating high-concentration stock solutions for in vitro biological assays. | Cryotoxicity to some cell lines; ensure final concentration in media is low (<0.1-0.5%). Can be difficult to remove completely. |
| Methanol | Good | Useful for analytical chemistry applications (e.g., HPLC, LC-MS) and creating working solutions. | Volatile; potential for precipitation if aqueous buffer is added too quickly. |
| Ethanol | Good | A good alternative to DMSO for biological assays, especially when solvent toxicity is a concern[1][3]. | May not achieve concentrations as high as DMSO. Use absolute (200 proof) ethanol to avoid introducing water initially. |
| Pyridine | Good | Generally not recommended unless required for a specific chemical reaction due to its toxicity and odor. | Use only in a certified chemical fume hood with appropriate personal protective equipment. |
| Water | Very Poor | Not recommended for initial dissolution of the dry compound. The malonylation increases water solubility over quercetin, but it is still poorly soluble on its own[2]. | Can be used as the final diluent once the compound is fully dissolved in an organic stock solution. |
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol is a self-validating system designed to ensure complete dissolution while minimizing degradation.
-
Pre-Use Equilibration: Before opening the vial, allow the product, which is often stored at -20°C, to equilibrate to room temperature for at least 60 minutes[3]. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can lead to weighing errors and promote hydrolysis.
-
Weighing: Carefully weigh the desired amount of Q7MG powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For example, for 1 mg of Q7MG (MW: 550.42 g/mol )[4], add 181.7 µL of DMSO to achieve a 10 mM concentration.
-
Initial Dissolution: Gently vortex the solution for 1-2 minutes. You may observe that the compound does not dissolve completely at this stage.
-
Sonication (If Necessary): If solids remain, place the sealed vial in a bath sonicator at room temperature. Sonicate in short bursts of 5-10 minutes. Check for dissolution between bursts. Caution: Avoid excessive heat buildup in the sonicator bath, as this can accelerate the hydrolysis of the malonyl group.
-
Final Check: Once the solution is clear and free of particulates, it is ready for use.
-
Storage: For short-term storage, keep the stock solution at 4°C for up to a few days. For long-term storage, prepare small-volume aliquots in tightly sealed vials and store them at -20°C for up to two weeks to minimize freeze-thaw cycles[3].
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I've added the recommended solvent, but the compound isn't dissolving. What should I do?
-
Answer: First, verify that you have followed the standard protocol, particularly the gentle vortexing and optional bath sonication steps. Low-energy mixing is key. If it still fails to dissolve:
-
Increase Solvent Volume: Your target concentration may be too high. Try reducing the concentration by adding more solvent.
-
Gentle Warming (Use with Extreme Caution): You can try warming the solution to 37°C for a short period (5-10 minutes). This is a last resort. The ester linkage of the malonyl group is heat-labile and can be hydrolyzed. If you use heat, you should ideally verify the integrity of the compound afterward using an analytical method like HPLC or LC-MS.
-
Q2: My stock solution in DMSO was clear, but after adding it to my aqueous cell culture media/buffer, a precipitate formed. Why?
-
Answer: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-percentage organic solvent is rapidly introduced into a predominantly aqueous environment where its solubility is much lower.
-
Solution 1 (Serial Dilution): Instead of adding the concentrated DMSO stock directly to the final volume, perform one or more intermediate dilutions. For example, dilute the 10 mM DMSO stock 1:10 in your buffer first, then add this intermediate solution to the final volume.
-
Solution 2 (Increase Final DMSO Concentration): If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. However, always be mindful of solvent toxicity limits for your specific assay.
-
Solution 3 (Stirring): Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Q3: I suspect my compound has degraded during storage or handling. How can I confirm this?
-
Answer: The primary degradation pathway for Q7MG is the hydrolysis of the malonyl group, which would yield Quercetin 7-O-beta-D-glucoside.
-
Confirmation Method: The most reliable way to check for degradation is by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inject a sample of your current solution.
-
The degradation product, Quercetin 7-O-beta-D-glucoside, is less polar than the parent compound due to the loss of the carboxylic acid group. Therefore, in a typical reversed-phase HPLC setup, you will see a new, later-eluting peak corresponding to the hydrolyzed form.
-
LC-MS is even more definitive, as you can confirm the mass of the parent ion (m/z ~550.42) and the hydrolyzed product (m/z ~464.38).
-
-
Q4: Can I use an acidic or basic buffer to prepare my working solutions?
-
Answer: It is strongly advised to maintain a near-neutral pH (pH 6-8). Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the malonyl ester linkage[5]. If your experiment requires a different pH, you should prepare the solution immediately before use and understand that the compound's stability may be compromised.
Part 4: General FAQs
Q: Why is the malonyl group important?
-
A: In plants, malonylation is a key metabolic reaction that often increases the water solubility and stability of phenolic compounds like flavonoids, facilitating their transport and storage within the cell, typically in the vacuole[2]. For researchers, it means you are working with a molecule that is structurally different from simpler quercetin glycosides, which can impact its biological activity and physicochemical properties.
Q: How should I handle the vial upon receipt?
-
A: The product may have been disturbed during shipping, causing some of the powder to adhere to the cap or walls of the vial. After bringing the vial to room temperature but before opening, gently tap or centrifuge it at a low speed (200-500 RPM) to ensure all the powder is collected at the bottom[3].
Q: What is the molecular weight of this compound?
-
A: The molecular weight is 550.42 g/mol , based on a molecular formula of C24H22O15[4]. Use this value for all your concentration calculations.
Part 5: Experimental Workflow Diagram
The following workflow provides a logical decision-making process for successfully dissolving and using this compound.
Caption: Decision workflow for dissolving and troubleshooting Q7MG solutions.
References
Technical Support Center: Stabilizing Malonylated Flavonoids During Extraction and Storage
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the degradation of malonylated flavonoids during extraction and storage. Malonylation, while enhancing the solubility and stability of flavonoids within the plant vacuole, paradoxically renders them susceptible to degradation once extracted.[1] Understanding and mitigating these degradation pathways is critical for accurate quantification and preservation of their biological activity.
This resource is designed to be a practical, field-proven guide. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your workflow, offering potential causes and actionable solutions grounded in scientific principles.
Issue 1: Low Yield of Malonylated Flavonoids in Final Extract
Potential Cause A: Thermal Degradation
Malonylated flavonoids are often heat-sensitive.[2][3] Excessive temperatures during extraction can lead to decarboxylation of the malonyl group, converting the malonylated flavonoid back to its corresponding glucoside, or further degradation.
-
Recommended Solution: Optimize your extraction temperature. For many traditional solvent extractions, a range of 40-60°C is a safe starting point.[2] While some methods like Pressurized Liquid Extraction (PLE) may use higher temperatures, it's crucial to validate the stability of your specific target compounds under those conditions.[2]
-
Causality: Heat provides the activation energy for the cleavage of the ester bond linking the malonyl group to the glycoside. This is a primary degradation pathway.
Potential Cause B: Enzymatic Degradation
Endogenous plant enzymes, such as esterases, can become active during the extraction process and cleave the malonyl group.[4][5]
-
Recommended Solution: Deactivate enzymes prior to extraction. Freeze-drying the plant material is a highly effective method to inhibit enzymatic activity.[2][6] Alternatively, incorporating enzyme inhibitors into your extraction solvent can be effective if the specific degrading enzymes are known.
-
Causality: Cellular compartmentalization is disrupted during homogenization, allowing enzymes to come into contact with their substrates (malonylated flavonoids), which they would not encounter in the intact plant tissue.
Potential Cause C: pH-Induced Hydrolysis
The stability of the malonyl ester bond is highly dependent on pH. Both strongly acidic and alkaline conditions can catalyze its hydrolysis.
-
Recommended Solution: Maintain a consistent and optimal pH for your extraction solvent. Many flavonoids are stable in a slightly acidic to neutral pH range (pH 4-7).[2] However, for some, a more acidic environment (pH 2.5-3.5) can enhance recovery.[2][7] It is critical to determine the optimal pH for your specific compounds of interest.
-
Causality: Under acidic conditions, the ester is protonated, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxyl ion directly attacks the carbonyl carbon of the ester, leading to saponification.
Issue 2: Inconsistent Results Between Batches
Potential Cause A: Variable Extraction Times
Prolonged exposure to solvents, especially at elevated temperatures, can lead to increased degradation.
-
Recommended Solution: Standardize your extraction time across all samples. Modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction times, thereby minimizing degradation.[7][8][9]
-
Causality: The longer the exposure to suboptimal conditions (e.g., non-ideal pH, elevated temperature, presence of oxygen), the greater the extent of degradation.
Potential Cause B: Oxidative Degradation
The presence of oxygen, particularly when combined with light or metal ions, can lead to the oxidative degradation of the flavonoid structure itself.
-
Recommended Solution: De-gas your solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial.[2]
-
Causality: The phenolic hydroxyl groups on the flavonoid rings are susceptible to oxidation, leading to the formation of quinones and other degradation products. This alters the chemical structure and can lead to a loss of biological activity.
Issue 3: Appearance of Unexpected Peaks in Chromatograms During Storage
Potential Cause: Conversion and Degradation Over Time
Malonylated flavonoids can degrade during storage, leading to the appearance of new peaks corresponding to their degradation products. A common degradation pathway is the loss of the malonyl group, resulting in the corresponding flavonoid glucoside. Further degradation can lead to the cleavage of the flavonoid C-ring.[10]
-
Recommended Solution: Store extracts at low temperatures (-18°C or lower) in the dark.[2] Use amber vials to protect from light.[2] For long-term storage, consider evaporating the solvent and storing the dried extract under an inert gas.
-
Causality: Even at low temperatures, chemical reactions can still occur, albeit at a slower rate. Light can provide the energy to initiate photochemical degradation reactions.[2][11][12]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for malonylated flavonoids during extraction?
A: The primary and most immediate degradation pathway is the hydrolysis of the ester bond linking the malonyl group to the sugar moiety of the flavonoid glycoside. This can be catalyzed by heat, non-optimal pH, and endogenous plant enzymes. This results in the formation of the corresponding flavonoid glucoside and malonic acid.
Q2: How can I confirm if my malonylated flavonoid is degrading?
A: The most effective method is to use High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[13][14][15][16] By monitoring your samples over time or under different extraction conditions, you can track the decrease in the peak area of your target malonylated flavonoid and the concurrent increase in the peak area of its corresponding glucoside. The mass difference between the two compounds will correspond to the mass of a malonyl group (86 Da).
Q3: Are all malonylated flavonoids equally stable?
A: No, stability can vary depending on the core flavonoid structure and the position of the malonylation. The specific chemical environment of the malonyl group can influence its susceptibility to hydrolysis. Therefore, it is essential to optimize extraction and storage conditions for your specific compounds of interest.
Q4: Can the choice of extraction solvent impact the stability of malonylated flavonoids?
A: Absolutely. The polarity and pH of the solvent are critical.[7] Alcohols like methanol and ethanol are commonly used.[8][13] It's important to ensure the pH of the solvent system is within the optimal stability range for your target compounds. The presence of water in the solvent is necessary for hydrolysis to occur, so while aqueous alcohol mixtures are effective for extraction, conditions that promote hydrolysis must be controlled.
Q5: What are the ideal storage conditions for long-term stability of extracts containing malonylated flavonoids?
A: For optimal long-term stability, extracts should be stored at -18°C or below in amber glass vials to protect from light.[2] It is also advisable to remove the solvent and store the dried extract under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Part 3: Protocols and Data
Optimized Extraction Protocol to Minimize Degradation
This protocol provides a general workflow incorporating best practices to prevent the degradation of malonylated flavonoids.
-
Sample Preparation: Flash-freeze fresh plant material in liquid nitrogen and then lyophilize (freeze-dry) to inhibit enzymatic activity.[2][6]
-
Solvent Preparation: Prepare an 80% methanol in water solution. De-gas the solvent by sonicating for 15 minutes. If oxidative degradation is a concern, add an antioxidant like ascorbic acid (0.1% w/v).[2] Adjust the pH to the optimal range for your target flavonoid (typically pH 4-6) using a suitable acid (e.g., formic acid).
-
Extraction: Perform the extraction at a controlled, low temperature (e.g., 4°C or on an ice bath). Use an ultrasound-assisted extraction method for 20-30 minutes to enhance efficiency while minimizing heating.[7]
-
Post-Extraction Handling: Immediately after extraction, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet solid material.
-
Storage: Transfer the supernatant to amber HPLC vials and store immediately at -80°C until analysis.
Data Summary: Factors Influencing Stability
The following table summarizes the impact of various conditions on the stability of malonylated flavonoids.
| Parameter | Condition | Effect on Malonylated Flavonoid Stability | Reference |
| Temperature | > 60°C | Increased rate of demalonylation | [2][3][17][18][19] |
| 4°C | Significantly reduced degradation | [2] | |
| pH | < 3 or > 7 | Increased hydrolysis of the malonyl ester bond | [2][7][20] |
| 4 - 6.5 | Generally optimal for stability | [2] | |
| Light | UV or prolonged visible light exposure | Can induce photochemical degradation | [2][11][12] |
| Oxygen | Presence of air | Promotes oxidative degradation of the flavonoid core | [2] |
| Enzymes | Endogenous plant esterases | Rapid cleavage of the malonyl group | [4][5] |
Part 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary routes of degradation for a generic malonylated flavonoid glycoside.
Caption: Primary degradation routes for malonylated flavonoids.
Diagram 2: Optimized Experimental Workflow
This workflow outlines the key steps to minimize degradation during extraction and analysis.
Caption: Workflow for preventing malonylated flavonoid degradation.
References
- 1. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. azolifesciences.com [azolifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Modern analytical techniques for flavonoid determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 19. Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Optimizing HPLC Separation of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
Welcome to the technical support center dedicated to the chromatographic challenges of separating Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the HPLC analysis of this and related flavonoids.
Understanding the Challenge: The Complexity of Flavonoid Separation
This compound is a flavonoid glycoside that often co-exists in plant extracts with a multitude of structurally similar compounds. These include other quercetin glycosides, kaempferol derivatives, and their aglycones.[1][2] The primary challenge in their separation lies in the subtle differences in their physicochemical properties, such as polarity and acidity, which can lead to co-elution and poor resolution in reversed-phase HPLC. The presence of the malonyl group adds a layer of complexity due to its potential for hydrolysis and its influence on the molecule's overall acidity.
This guide provides a systematic approach to troubleshoot and optimize your HPLC method for the successful separation of this compound from its flavonoid matrix.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during your HPLC analysis. Each solution is accompanied by an explanation of the underlying principles to empower you to make informed decisions in your method development.
Issue 1: Poor Resolution Between this compound and Other Flavonoid Glycosides
Question: My chromatogram shows broad, overlapping peaks for my target analyte and other quercetin glycosides. How can I improve the resolution?
Answer: Poor resolution is a common issue when separating structurally similar flavonoids.[3][4] Here’s a step-by-step approach to enhance separation:
Step 1: Optimize the Mobile Phase Gradient. A shallow gradient is often necessary to resolve complex mixtures of flavonoids.[5][6] If you are using a steep gradient, closely related compounds may not have sufficient time to interact differently with the stationary phase.
-
Action: Decrease the rate of change of the organic solvent concentration in your gradient. For example, instead of a 5-minute ramp from 20% to 80% acetonitrile, try a 20-minute ramp.
Step 2: Adjust the Mobile Phase pH. The ionization state of flavonoids, which contain phenolic hydroxyl groups, is highly dependent on the mobile phase pH.[7][8] The malonyl group on your target analyte also has a carboxylic acid moiety, making its retention sensitive to pH changes.
-
Action: Modify the pH of your aqueous mobile phase. A common starting point for flavonoid analysis is a pH between 2.5 and 3.5, which suppresses the ionization of phenolic hydroxyls and carboxylic acids, leading to better retention and potentially altered selectivity.[9] Use a buffer such as formic acid, trifluoroacetic acid (TFA), or phosphate buffer to maintain a stable pH.
Step 3: Evaluate Column Temperature. Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence peak shape and selectivity.[10][11]
-
Action: Experiment with column temperatures in the range of 25-40°C.[12] Increasing the temperature can decrease viscosity, leading to sharper peaks, but may also alter the elution order.
Step 4: Consider a Different Stationary Phase. While C18 columns are the workhorse for flavonoid analysis, alternative chemistries can offer different selectivities.[13][14]
-
Action: If optimizing the mobile phase and temperature is insufficient, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded C18 column. These can provide alternative retention mechanisms based on pi-pi interactions or enhanced interactions with polar functional groups.
Issue 2: Peak Tailing of this compound
Question: The peak for my target analyte is asymmetrical with a pronounced tail. What is causing this and how can I fix it?
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.[3]
Step 1: Check for Secondary Silanol Interactions. Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of flavonoids, leading to peak tailing.
-
Action: Acidify your mobile phase with 0.1% formic acid or TFA. This will protonate the silanol groups, minimizing these unwanted secondary interactions.
Step 2: Evaluate Sample Solvent Composition. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[15]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
Step 3: Reduce Sample Load. Injecting too much sample can overload the column, leading to broad and tailing peaks.[3]
-
Action: Dilute your sample and inject a smaller volume. Observe if the peak shape improves.
Issue 3: Co-elution with Kaempferol Glycosides
Question: I have a peak that I suspect is a co-elution of this compound and a kaempferol glycoside. How can I confirm this and separate them?
Answer: Kaempferol and quercetin derivatives are structurally very similar, differing by only one hydroxyl group on the B-ring, which can make their separation challenging.[16]
Step 1: Utilize a Photodiode Array (PDA) Detector. A PDA detector can help identify co-eluting peaks by analyzing the UV-Vis spectra across the peak.
-
Action: Examine the UV spectra at the apex and the leading and trailing edges of the peak. If the spectra are not identical, it indicates peak impurity. Quercetin and kaempferol derivatives have distinct UV maxima that can be used for identification.[17][18]
Step 2: Fine-tune the Mobile Phase Selectivity. Slight changes in the mobile phase composition can alter the selectivity between these closely related compounds.
-
Action: Try switching the organic modifier from acetonitrile to methanol, or use a combination of both. Methanol can offer different selectivity for flavonoids compared to acetonitrile. Also, revisit the mobile phase pH as small adjustments can significantly impact the separation of compounds with differing acidity.[7]
Step 3: Employ a High-Resolution Column. A column with smaller particles (e.g., sub-2 µm or core-shell particles) will provide higher efficiency and may be able to resolve these closely eluting peaks.[4][11]
-
Action: If available, switch to a UHPLC system with a high-efficiency column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the separation of this compound?
A1: A good starting point would be a reversed-phase method using a C18 column with a gradient elution.[13][19]
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 350 nm |
This method can then be optimized based on the specific sample matrix and the observed chromatographic results.
Q2: How does the malonyl group affect the separation?
A2: The malonyl group introduces a carboxylic acid functionality to the molecule.[20] This has two main effects:
-
Increased Polarity: The malonated glucoside is more polar than its non-malonated counterpart, leading to earlier elution in reversed-phase HPLC.
-
pH Sensitivity: The carboxylic acid can be ionized depending on the mobile phase pH. At a pH above its pKa, the molecule will be negatively charged, leading to reduced retention on a C18 column. This is why a low pH mobile phase is generally recommended.[7]
Q3: Can I use a mass spectrometer (MS) for detection?
A3: Yes, coupling HPLC with mass spectrometry is a powerful technique for the analysis of flavonoids.[1][12] It provides molecular weight and fragmentation information that can be used for unambiguous peak identification, especially in complex matrices where co-elution might be an issue. When using MS, ensure your mobile phase additives are volatile (e.g., formic acid instead of phosphate buffers).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting poor separation of this compound.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of working standards by diluting with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Sample Preparation from Plant Material
-
Grind the dried plant material to a fine powder.
-
Extract 1 g of the powder with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.[21]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. phcog.com [phcog.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nano-ntp.com [nano-ntp.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. This compound 98% | CAS: 98767-37-4 | AChemBlock [achemblock.com]
- 21. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
Welcome to the technical support guide for the purification of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable but notoriously unstable natural product. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of this compound and the primary reasons its purification is a significant challenge.
Q1: What makes this compound so difficult to purify?
The primary challenge lies in the inherent instability of the molecule. There are two main points of vulnerability: the malonyl ester linkage and the quercetin aglycone backbone itself.
-
Lability of the Malonyl Group: The ester bond connecting the malonyl group to the glucose is highly susceptible to hydrolysis. This reaction can be catalyzed by mild acidic or basic conditions, enzymatic activity from the source material, and elevated temperatures.[1] This means that during extraction and purification, you can easily lose the malonyl group, inadvertently converting your target molecule into the more stable Quercetin 7-O-beta-D-glucoside.
-
Aglycone Instability: The quercetin backbone is a flavonoid, a class of compounds known for its sensitivity to oxidation, light, and heat.[2][3][4] Exposure to these conditions can lead to the opening of the C-ring and the formation of smaller phenolic acid degradation products, resulting in a complex mixture and significant yield loss.[3][5][6]
Q2: I see two closely related spots on my TLC/peaks in my HPLC. What are they likely to be?
This is a classic symptom of malonyl group hydrolysis. You are likely observing both your target compound, this compound, and its hydrolyzed counterpart, Quercetin 7-O-beta-D-glucoside. The latter is more polar and will typically have a slightly different retention time. Mass spectrometry is the best way to confirm this, as you will see a characteristic mass loss of 86.00 Da (the mass of a malonyl residue, C₃H₂O₃) between the two peaks.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| This compound | C₂₄H₂₂O₁₅ | 550.42 | Target Compound[7] |
| Quercetin 7-O-beta-D-glucoside | C₂₁H₂₀O₁₂ | 464.38 | Hydrolysis Product |
| Mass Difference (Malonyl Group) | C₃H₂O₃ | 86.04 |
Q3: Can I use standard silica gel chromatography for purification?
While possible, it is not recommended as a first choice without precautions. Standard silica gel can have an acidic surface, which can actively promote the hydrolysis of the malonyl ester.[8] If you must use silica, consider the following:
-
Deactivation: Neutralize the silica by pre-treating it with a buffer or by running a solvent system containing a small amount of a weak base like pyridine (though this can complicate solvent removal).
-
Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between the compound and the stationary phase.
-
Alternative Stationary Phases: Better alternatives exist that mitigate the risk of degradation.
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section provides direct answers to specific issues you may encounter during your experiments.
Problem 1: Very low yield of the final product after purification.
-
Potential Cause A: Degradation during Extraction. High temperatures or prolonged extraction times can degrade the molecule. Flavonoid extraction yields often decrease with excessive heat or time as degradation outpaces extraction.[9][10]
-
Solution: Use a gentle extraction method. Maceration or sonication in 70-80% methanol or ethanol at room temperature is often effective.[9][10] If heating is required, keep the temperature below 40-50°C and minimize the duration. Work under dim light and consider adding an antioxidant like ascorbic acid to the extraction solvent.
-
-
Potential Cause B: Hydrolysis during Chromatography. As discussed, using an acidic stationary phase or solvents with an inappropriate pH can cleave the malonyl group.
-
Solution: Opt for neutral or less reactive stationary phases. Sephadex LH-20 is an excellent choice for initial cleanup as it separates based on size and polarity in a gentle manner.[11] For high-resolution separation, reverse-phase (C18) preparative HPLC is the gold standard, using a mobile phase of acetonitrile and water, ideally buffered at a slightly acidic pH (e.g., with 0.05-0.1% formic acid) to ensure sharp peaks without being aggressive enough to cause rapid hydrolysis.[12]
-
Problem 2: The purified compound is not stable and degrades upon storage.
-
Potential Cause: Improper Storage Conditions. Oxygen, light, and residual moisture can all contribute to the degradation of the purified solid or solutions.[2][6]
-
Solution: Store the purified solid under an inert atmosphere (argon or nitrogen) at -20°C or -80°C in an amber vial to protect it from light.[2] For solutions, prepare them fresh for each experiment. If you must store a stock solution, use a deoxygenated solvent like DMSO, aliquot it into single-use vials, and store it at -80°C.
-
Problem 3: My fractions are complex, and I cannot separate my target from other flavonoid glycosides.
-
Potential Cause: Isomeric Impurities. Plant extracts are notoriously complex and often contain numerous isomers (e.g., glycosylation at different positions, different sugar moieties) that have very similar polarities.[13][14]
-
Solution: This requires a high-resolution purification technique. A multi-step approach is often necessary. An initial fractionation on Sephadex LH-20 can simplify the mixture, followed by preparative RP-HPLC with a very shallow gradient. Experiment with different mobile phase modifiers or even different C18 column chemistries to achieve the required selectivity. High-Speed Counter-Current Chromatography (HSCCC) is another powerful, albeit less common, technique for separating closely related polar compounds.[15][16]
-
Part 3: Experimental Protocols & Workflows
Here, I outline a field-proven, multi-step workflow designed to maximize the yield and purity of this compound.
Diagram: The Primary Degradation Pathway
This diagram illustrates the key instability challenge: the loss of the malonyl group.
Caption: The primary degradation pathway via hydrolysis.
Diagram: Recommended Purification Workflow
This flowchart provides a visual overview of the recommended purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Purification [chem.rochester.edu]
- 9. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro [mdpi.com]
- 10. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]
- 12. Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Long-term storage conditions for Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside to maintain integrity.
This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside during storage and experimentation. As a malonylated flavonoid glycoside, this compound exhibits unique stability characteristics that necessitate specific handling procedures to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
The integrity of this compound is principally affected by temperature, pH, light, and the solvent system used for storage and experimentation. The malonate ester and the glycosidic bond are the most labile parts of the molecule and are susceptible to hydrolysis.
Q2: How does the malonyl group affect the stability compared to non-malonylated quercetin glucosides?
Acylation, such as malonylation, can have a variable effect on flavonoid stability. In some cases, acylation can enhance stability, particularly thermal stability, by providing a protective effect on the glycosidic linkage.[1][2] However, the ester bond of the malonyl group itself is susceptible to hydrolysis, especially under non-ideal pH conditions.[3] This can lead to demalonylation, resulting in the formation of Quercetin 7-O-beta-D-glucoside.
Q3: What is the optimal temperature for long-term storage?
For long-term storage of the solid compound, a temperature of -20°C is recommended to minimize thermal degradation and preserve the integrity of the molecule.[4] Studies on other phenolic compounds have shown that lower temperatures, such as 5°C, result in significantly better stability compared to room temperature (25°C).[5]
Q4: What is the impact of pH on the stability of this compound in solution?
Flavonoids are generally more stable in acidic conditions. It is advisable to maintain a pH below 5 to minimize the degradation of quercetin and its glycosides.[6] Alkaline conditions can lead to rapid degradation of the quercetin backbone.[7] Furthermore, the malonyl ester linkage is prone to hydrolysis under both acidic and, more significantly, alkaline conditions.
Q5: How sensitive is this compound to light?
Flavonoids, including quercetin, are susceptible to photodegradation, especially when exposed to UV light.[8] Exposure to light can lead to oxidative degradation of the flavonoid structure. Therefore, it is crucial to store both solid samples and solutions in the dark, for example, by using amber vials or wrapping containers in aluminum foil.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis (e.g., a peak corresponding to Quercetin 7-O-glucoside). | Demalonylation: The malonyl group has been hydrolyzed due to improper storage pH or temperature. | Ensure stock solutions are prepared in a slightly acidic buffer (pH < 5) and stored at -20°C or -80°C. Prepare fresh working solutions for each experiment. |
| Appearance of a peak corresponding to quercetin aglycone. | Hydrolysis of the glycosidic bond: This can be caused by elevated temperatures, non-optimal pH, or enzymatic contamination. | Maintain low temperatures during all handling and experimental procedures where possible. Use purified solvents and check for any potential enzymatic activity in your experimental system.[9] |
| Loss of compound over time in stored solutions. | General degradation: A combination of factors including temperature, pH, light exposure, and oxidation. | Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol) at a high concentration, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C in the dark. |
| Variability in experimental results between batches. | Inconsistent sample integrity: Degradation may be occurring to a different extent in different sample preparations. | Strictly adhere to a standardized protocol for sample storage, handling, and preparation. Regularly check the purity of your stock solution using an analytical technique like HPLC. |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid Compound
-
Upon receipt, immediately store the vial of solid this compound at -20°C.
-
Ensure the vial is tightly sealed to prevent moisture absorption.
-
For added protection, especially if the container will be accessed multiple times, store the vial in a desiccator at -20°C.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO, ethanol, or methanol.[4]
-
Preparation:
-
Allow the solid compound to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.[4]
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the compound in the chosen solvent. Gentle vortexing or sonication may be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene tubes.
-
Store the aliquots at -80°C for long-term stability. For short-term storage (up to two weeks), -20°C is acceptable.[4]
-
Avoid repeated freeze-thaw cycles.
-
Protocol 3: Preparation of Working Solutions
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate experimental buffer.
-
If possible, maintain a slightly acidic pH in the final working solution to enhance stability.
-
Use the prepared working solution on the same day. Do not store diluted aqueous solutions for extended periods.
Visualization of Degradation Pathways and Workflow
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for storage and handling to maintain compound integrity.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside and Other Quercetin Glycosides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, flavonoids, and particularly quercetin and its derivatives, stand out for their potent antioxidant properties. This guide offers a detailed comparative analysis of the antioxidant activity of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside against other common quercetin glycosides. As a senior application scientist, this document is structured to provide not only a side-by-side comparison but also the underlying scientific rationale for the observed activities and the experimental methodologies to validate these findings.
Introduction to Quercetin and its Glycosides: Structure-Activity Relationship
Quercetin, a flavonol, is ubiquitously found in fruits and vegetables. Its chemical structure, characterized by multiple hydroxyl groups and a C2-C3 double bond in conjugation with a 4-oxo function, is pivotal to its antioxidant capacity. In nature, quercetin predominantly exists as glycosides, with a sugar moiety attached to one of its hydroxyl groups. This glycosylation can occur at various positions, most commonly at the C3 and C7 positions.
The type and position of the sugar moiety, as well as further acylation of the sugar, as in the case of malonylation, can significantly influence the antioxidant activity, bioavailability, and overall biological profile of the quercetin molecule. The malonylation of the glucose unit in this compound introduces an additional carboxyl group, which can impact its polarity and chelating properties.
Comparative Antioxidant Activity: An Evidence-Based Assessment
Direct, quantitative comparisons of the antioxidant activity of this compound against other quercetin glycosides in standardized assays are limited in the existing literature. However, studies on structurally similar compounds, particularly C3-glycosides, provide valuable insights.
A study on C3 quercetin glycosides, including the analogous Quercetin 3-O-(6”-O-malonyl)-β-D-glucoside, revealed that these glycosides exhibited superior free radical scavenging activity in a cell-free environment compared to the parent quercetin aglycone.[1][2][3] These glycosides were also effective in protecting DNA from oxidative damage.[1][2][3] Interestingly, while Quercetin 3-O-(6”-O-malonyl)-β-D-glucoside demonstrated excellent antioxidant potential in these cell-free systems, its protective effect against mitochondrial lipid peroxidation was less pronounced than other glycosides, though it did protect against protein sulphydryl depletion at lower concentrations.[1][2][3] This suggests that the malonyl group may influence its interaction with biological membranes.
Generally, the antioxidant capacity of quercetin is stronger than its glycosidic forms in various in vitro assays.[4] This is often attributed to the free hydroxyl groups, which are crucial for radical scavenging. Glycosylation can diminish this activity by blocking one of these key functional groups. For instance, quercetin has been shown to be a more potent antioxidant than its glycosides isoquercitrin, rutin, and hyperoside in both ABTS and FRAP assays.[4]
| Compound | Assay | IC50 Value / Activity | Reference |
| Quercetin | DPPH | 4.60 ± 0.3 µM | [5] |
| ABTS | 1.89 ± 0.33 µg/mL | ||
| FRAP | Higher than its glycosides | [4] | |
| ORAC | 11.5 ± 0.4 (ORAC-PGR index) | [6] | |
| Rutin (Quercetin-3-O-rutinoside) | DPPH | 5.02 ± 0.4 µM | [5] |
| ABTS | 4.68 ± 1.24 µg/mL | ||
| Isoquercitrin (Quercetin-3-O-glucoside) | ABTS | More active than other glycosides | [4] |
| Hyperoside (Quercetin-3-O-galactoside) | ABTS | 3.54 ± 0.39 µg/mL | |
| Quercetin 7-O-β-D-glucopyranoside | ORAC | 18 ± 4 µmol TE/µmol | [7][8] |
IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant activity. TE = Trolox Equivalents.
Experimental Protocols for Antioxidant Activity Assessment
To ensure scientific rigor and reproducibility, the following are detailed, step-by-step methodologies for common in vitro antioxidant assays. The choice of assay depends on the specific mechanism of antioxidant action being investigated (e.g., hydrogen atom transfer vs. single electron transfer).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[3]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.[3]
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[11]
-
Prepare a 2.45 mM potassium persulfate solution in water.[11]
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and a Trolox standard.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the sample/standard (e.g., 10-20 µL) to a larger volume of the adjusted ABTS•+ solution (e.g., 180-190 µL).
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH, which forms a colored complex.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.[6]
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.
-
Prepare serial dilutions of the test compound and a Trolox standard.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the sample or standard.
-
Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
-
Measurement and Calculation:
-
Measure the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.
-
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, quercetin and its glycosides exert their antioxidant effects by modulating intracellular signaling pathways, thereby enhancing the endogenous antioxidant defense system. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like quercetin, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.
Conclusion
This compound, like other quercetin glycosides, is a potent antioxidant. While direct quantitative comparisons with a broad range of other glycosides are not extensively available, existing research on structurally similar compounds suggests that malonylated glycosides possess excellent free-radical scavenging capabilities in cell-free systems. The antioxidant activity of quercetin and its derivatives is a complex interplay of direct radical scavenging and modulation of cellular defense mechanisms, such as the Nrf2 pathway. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative analyses and further elucidate the structure-activity relationships of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. antiox.org [antiox.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin 3-O-(6''-O-malonyl)-β-D-glucoside|96862-01-0|COA [dcchemicals.com]
- 11. distantreader.org [distantreader.org]
Navigating the In Vivo Fate of Quercetin Glycosides: A Comparative Guide to the Bioavailability and Metabolism of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
For researchers, scientists, and drug development professionals, understanding the in vivo journey of a bioactive compound is paramount to harnessing its therapeutic potential. Quercetin, a ubiquitous flavonoid with promising pharmacological activities, is predominantly found in nature as glycosides. The sugar moieties attached to the quercetin aglycone are not mere decorations; they are critical determinants of its bioavailability and metabolic fate. This guide provides an in-depth comparison of the in vivo bioavailability and metabolism of a specific, naturally occurring quercetin derivative, Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside (Q7MG), with other more extensively studied quercetin glycosides.
While direct in vivo comparative studies on Q7MG are limited, this guide synthesizes established principles of flavonoid metabolism, enzymatic activities, and data from structurally related compounds to provide a robust, predictive analysis. We will delve into the causality behind experimental choices for assessing bioavailability and present detailed protocols to empower your research.
The Glycosidic Influence: More Than Just a Sugar Coating
The bioavailability of quercetin is notoriously low in its aglycone form.[1] However, the attachment of sugar moieties, or glycosylation, significantly alters its absorption and metabolism.[2][3] The type and position of the sugar are key factors. For instance, quercetin glucosides (containing glucose) are generally more readily absorbed in the small intestine than rutinosides (containing rutinose, a disaccharide of rhamnose and glucose).[4] This is attributed to the action of intestinal enzymes that hydrolyze the glycosidic bond, releasing the quercetin aglycone for absorption.[3]
A Comparative Look at Quercetin Glycoside Bioavailability
To understand the likely in vivo behavior of Q7MG, we will compare it with two well-characterized quercetin glycosides: Quercetin-3-O-glucoside (Q3G) and Quercetin-3-O-rutinoside (Rutin), and the less studied Quercetin-7-O-glucoside (Q7G).
| Compound | Predicted Bioavailability | Rationale | Key Metabolic Steps |
| Quercetin 7-O-(6''-O-malonyl)-β-D-glucoside (Q7MG) | Moderate to Low | The malonyl group is expected to sterically hinder the action of intestinal β-glucosidases, slowing the release of the aglycone.[5] De-malonylation by carboxylesterases is likely a prerequisite for efficient deglycosylation. | 1. Intestinal de-malonylation by carboxylesterases. 2. Deglycosylation by β-glucosidases to quercetin aglycone. 3. Absorption of the aglycone. 4. Extensive phase II metabolism (glucuronidation, sulfation, methylation) in enterocytes and liver. |
| Quercetin-3-O-β-D-glucoside (Q3G) | High | Readily hydrolyzed by intestinal lactase phlorizin hydrolase (LPH) and cytosolic β-glucosidase, leading to efficient absorption of the released quercetin aglycone.[6][7] | 1. Rapid deglycosylation in the small intestine. 2. Absorption of quercetin aglycone. 3. Extensive phase II metabolism. |
| Quercetin-7-O-β-D-glucoside (Q7G) | Moderate | Likely a substrate for intestinal β-glucosidases, but potentially at a different rate compared to Q3G due to the position of the sugar. Hepatic metabolism of the absorbed glucuronide has been demonstrated in vitro.[1] | 1. Deglycosylation in the small intestine. 2. Absorption of quercetin aglycone. 3. Potential for some absorption of the intact glucoside followed by hepatic metabolism. 4. Extensive phase II metabolism. |
| Quercetin-3-O-rutinoside (Rutin) | Low | Poorly hydrolyzed by mammalian intestinal enzymes. Requires microbial degradation in the colon to release the aglycone, leading to delayed and lower absorption.[4][8] | 1. Passage to the colon. 2. Microbial hydrolysis to quercetin aglycone. 3. Absorption in the colon. 4. Extensive phase II metabolism. |
The Predicted Metabolic Pathway of this compound
The in vivo journey of Q7MG is hypothesized to be a multi-step process involving key enzymatic players in the gastrointestinal tract and liver.
Caption: Predicted metabolic pathway of Q7MG in vivo.
Expert Commentary on the Pathway: The initial and critical step for Q7MG metabolism is the removal of the malonyl group. This is catalyzed by carboxylesterases, enzymes present in the intestine and liver that hydrolyze ester bonds.[9][10] Once de-malonylated to Quercetin-7-O-glucoside (Q7G), the glucoside is then a substrate for intestinal β-glucosidases, which cleave the sugar to release the quercetin aglycone.[7] The aglycone is then absorbed and undergoes extensive phase II metabolism, primarily glucuronidation, sulfation, and methylation, in both the intestinal cells and the liver.[11] Any unabsorbed Q7MG or Q7G will pass to the colon, where gut microbiota can perform both de-malonylation and deglycosylation, leading to delayed absorption of the aglycone.
Experimental Protocols for In Vivo Bioavailability and Metabolism Studies
To empirically determine and compare the bioavailability of Q7MG and other quercetin glycosides, a well-designed in vivo study is essential. The rat is a commonly used and appropriate animal model for such studies.[12][13]
Animal Model and Dosing
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are suitable for these studies.[12][13] Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: Allow a one-week acclimatization period with free access to a standard chow diet and water.
-
Fasting: Fast the animals overnight (12-16 hours) before dosing to ensure an empty stomach, which minimizes variability in gastric emptying and intestinal transit time.
-
Dosing: Administer the test compounds (Q7MG, Q3G, Q7G, Rutin, and quercetin aglycone as a control) orally via gavage. The dosage should be calculated based on quercetin equivalents to ensure a fair comparison. A typical dose is in the range of 50-100 mg/kg body weight. The compounds should be dissolved or suspended in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose.
Sample Collection and Processing
-
Blood Sampling: Collect blood samples from the tail vein or via a cannula at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces Collection: Collect urine and feces over a 24 or 48-hour period. Measure the total volume of urine and the total weight of feces. Homogenize the feces before extraction. Store all samples at -80°C.
Sample Analysis: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of quercetin and its metabolites in biological matrices.[2][14]
-
Sample Preparation:
-
Plasma: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation is a common method to extract the analytes.
-
Urine: Dilution with a suitable buffer is often sufficient.
-
Feces: Homogenize the feces and perform a solid-liquid extraction with a solvent mixture (e.g., methanol/water).
-
Enzymatic Hydrolysis: To measure total quercetin (aglycone + conjugates), treat a portion of the samples with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. Specific parent-to-daughter ion transitions for quercetin and its expected metabolites should be determined and optimized.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo bioavailability studies.
Conclusion and Future Directions
The malonylation at the 6''-position of the glucose moiety in this compound introduces an additional metabolic step, de-malonylation, which is predicted to reduce its overall bioavailability compared to its non-malonylated counterpart, Quercetin-7-O-glucoside, and the more readily absorbed Quercetin-3-O-glucoside. The presence of the ester linkage necessitates the action of carboxylesterases, adding a layer of complexity to its metabolic activation.
While this guide provides a scientifically grounded, predictive comparison, direct in vivo studies are imperative to definitively elucidate the pharmacokinetic profile of Q7MG. The detailed protocols provided herein offer a robust framework for such investigations. Future research should focus on head-to-head comparative studies to quantify the bioavailability of Q7MG and identify its specific metabolites in plasma, urine, and feces. Such data will be invaluable for the rational design of functional foods and dietary supplements aiming to maximize the health benefits of quercetin.
References
- 1. ovid.com [ovid.com]
- 2. [HPLC-MS analysis of quercetin and its metabolites in portal vein after intragastrical administration of quercetin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioavailability of flavonoids and potential bioactive forms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of quercetin glucuronides in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the cellular uptake and mechanism of action of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside.
A Comparative Guide to the Cellular Fate of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
This guide provides a detailed comparison of this compound (QMG), a naturally occurring flavonoid derivative, with its parent compounds, Quercetin aglycone and Quercetin-7-O-glucoside (Q7G). We will explore the critical differences in their cellular uptake and delve into their shared mechanism of action, focusing on the activation of the Nrf2 signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy of flavonoid glycosides.
Introduction: The Significance of Flavonoid Modification
Quercetin is a potent antioxidant flavonoid whose therapeutic potential is often limited by low solubility and poor bioavailability.[1] Plants modify quercetin through glycosylation (attaching sugar moieties) and other substitutions to enhance its solubility and stability, facilitating transport and storage.[2] One such modification is the addition of a malonyl-glucoside group to form QMG.[3][4][5] While research on QMG is emerging, its biological activity is thought to be influenced by this unique structural feature.[6][7] This guide will dissect how the glucoside and malonyl groups impact its journey into the cell and its subsequent effects on cellular defense mechanisms.
Part 1: A Comparative Analysis of Cellular Uptake
The journey of a flavonoid from the extracellular space into the cytoplasm is a critical determinant of its bioactivity. The structural differences between Quercetin aglycone, Q7G, and QMG lead to distinct uptake mechanisms.
Quercetin Aglycone: The Path of Passive Diffusion Being relatively lipophilic, quercetin aglycone can traverse the lipid bilayer of the cell membrane primarily through passive diffusion.[8][9] However, its low solubility in aqueous environments can limit its effective concentration at the cell surface. Studies using Caco-2 cell monolayers, a standard model for intestinal absorption, show that quercetin has a moderate apparent permeability (Papp).[10]
Quercetin Glucosides (Q7G & QMG): The Role of Active Transport In contrast to the aglycone, quercetin glucosides are more water-soluble but less able to passively diffuse across the cell membrane.[11] Their uptake is largely dependent on active transport mechanisms, primarily involving glucose transporters.[12]
-
Sodium-Dependent Glucose Transporter 1 (SGLT1): Found on the apical membrane of intestinal cells, SGLT1 actively transports quercetin glucosides into the cell, a process that is sodium-dependent and can be inhibited by glucose and the SGLT1 inhibitor phloridzin.[13][14]
-
Glucose Transporter 2 (GLUT2): While primarily located on the basolateral membrane, GLUT2 may also be involved in the transport of flavonoid glycosides.[15][16]
The Malonyl Group's Influence (QMG): The addition of a malonyl group to the glucoside moiety of QMG introduces a negatively charged, bulky group. This modification likely alters its interaction with glucose transporters. While specific transport studies on QMG are limited, research on other malonylated flavonoids suggests that malonylation can be a strategy employed by plants to facilitate transport and vacuolar storage.[2] It is plausible that the malonyl group either modulates affinity for SGLT1/GLUT2 or is cleaved by extracellular esterases prior to transport. It is also important to consider the role of efflux pumps, such as Multidrug Resistance-Associated Protein 2 (MRP2), which can actively pump quercetin glucosides out of the cell, thereby reducing net accumulation.[13][14]
Comparative Data on Cellular Permeability
The following table summarizes literature-derived apparent permeability coefficient (Papp) values from Caco-2 cell assays, which are used to predict intestinal absorption. Higher Papp values indicate greater permeability.
| Compound | Structure | Primary Uptake Mechanism | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference(s) |
| Quercetin (Aglycone) | Lipophilic, no sugar | Passive Diffusion | 1.70 - 5.8 | [10][17] |
| Quercetin-4'-O-glucoside | Hydrophilic, one sugar | SGLT1-mediated Active Transport | < 0.02 (Apical to Basal) | [10] |
| Quercetin-3,4'-diglucoside | Highly hydrophilic, two sugars | Limited Transport | 0.09 | [10] |
| QMG (Predicted) | Hydrophilic, malonylated sugar | Likely Active Transport (SGLT1/other) | Hypothesized to be low, similar to other large glucosides | N/A |
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol is a self-validating system for assessing the intestinal permeability of compounds like QMG and its alternatives.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a polarized Caco-2 cell monolayer.
Causality Behind Experimental Choices:
-
Cell Line: Caco-2 cells are used because they are derived from human colorectal adenocarcinoma and, when cultured for 21 days, spontaneously differentiate into a monolayer of polarized enterocytes that mimic the barrier properties of the human intestinal epithelium.[8][18]
-
Transwell System: This system creates two distinct compartments (apical and basolateral), modeling the intestinal lumen and the bloodstream, respectively, allowing for the measurement of directional transport.[17]
-
TEER Measurement: Transepithelial Electrical Resistance (TEER) is measured to validate the integrity of the cell monolayer and tight junctions. A high TEER value (e.g., >300 Ω·cm²) indicates a well-formed barrier.[18]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 12-well format) and culture for 21 days to allow for full differentiation.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each Transwell insert. Discard any inserts that do not meet the pre-defined integrity criteria.
-
Preparation of Solutions: Prepare a stock solution of the test compound (e.g., QMG, Quercetin) in a suitable solvent (like DMSO) and then dilute to the final working concentration in Hank's Balanced Salt Solution (HBSS).
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers gently with pre-warmed HBSS. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the end of the experiment.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.[9]
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Visualization of Experimental Workflow
Caption: Workflow for Caco-2 Cell Permeability Assay.
Part 2: Mechanism of Action - Activation of the Nrf2 Antioxidant Pathway
Once inside the cell, quercetin and its derivatives exert a range of biological effects, with antioxidant and anti-inflammatory actions being the most prominent.[1][19] A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20][21]
The Nrf2-Keap1 Signaling Axis: Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[22] When cells are exposed to oxidative stress or electrophiles—including quercetin—Keap1 undergoes a conformational change. This releases Nrf2, allowing it to translocate to the nucleus.[20][21]
Nuclear Translocation and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[23] This initiates the transcription of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant functions.[19]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxification enzyme.[19]
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[19]
The Role of Glycosylation and Malonylation: It is widely believed that for quercetin glycosides like Q7G and QMG to activate this pathway, they must first be hydrolyzed by intracellular β-glucosidases to release the active quercetin aglycone.[11] Therefore, the rate of this hydrolysis can be a crucial factor in determining the potency and onset of action. The malonyl group on QMG may influence the rate of deglycosylation, potentially making it a more stable pro-drug form of quercetin.
Comparative Bioactivity Data
This table presents data on the activation of the Nrf2 pathway by quercetin. Data for QMG is limited, but its activity is presumed to be dependent on its conversion to quercetin aglycone.
| Compound | Target Cell/System | Measured Effect | Observation | Reference(s) |
| Quercetin | Human Bronchial Epithelial Cells | Nrf2 Protein Levels | Significant increase in Nrf2 protein. | [19] |
| Quercetin | Malignant Mesothelioma Cells | Nrf2 Nuclear Accumulation | Elicited evident accumulation of Nrf2 in the nucleus. | [23] |
| Quercetin | Mammary Epithelial Cells | p-Nrf2/Nrf2 Ratio | Restored the activation of the Nrf2 pathway. | [24] |
Experimental Protocol: Western Blotting for Nrf2 Nuclear Translocation
This protocol provides a method to validate the activation of the Nrf2 pathway by quantifying the amount of Nrf2 protein that has moved into the nucleus.
Objective: To measure the relative increase of Nrf2 protein in the nuclear fraction of cells treated with a test compound compared to untreated controls.
Causality Behind Experimental Choices:
-
Cellular Fractionation: Separating the cytoplasm and nucleus is essential because the key event in Nrf2 activation is its translocation from one compartment to the other.[25] This allows for the specific measurement of the active pool of Nrf2.
-
Western Blotting: This technique is the gold standard for separating proteins by size and quantifying the relative abundance of a specific protein of interest using antibodies.[26]
-
Loading Controls: Proteins like PCNA (for nuclear fraction) and GAPDH (for cytoplasmic fraction) are used as loading controls to ensure that equal amounts of protein were loaded in each lane, validating that any observed differences are due to changes in Nrf2 levels, not loading errors.[27]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., HepG2 or RAW 264.7) to ~80% confluency. Treat cells with the test compound (QMG, Quercetin) at various concentrations for a specified time (e.g., 6 hours). Include a vehicle-only control.
-
Cell Lysis and Fractionation: a. Harvest the cells and wash with ice-cold PBS. b. Use a commercial nuclear/cytoplasmic extraction kit, following the manufacturer's protocol, to separate the cytoplasmic and nuclear fractions.[25]
-
Protein Quantification: Determine the protein concentration of each fraction using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each nuclear extract onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. b. Primary Antibody: Incubate the membrane with a primary antibody specific for Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C.[22] c. Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the Nrf2 band intensity to the intensity of the nuclear loading control (e.g., PCNA).
Visualization of Nrf2 Signaling Pathway
Caption: Quercetin-mediated activation of the Nrf2 signaling pathway.
Conclusion and Future Directions
This guide illustrates that the cellular uptake and subsequent mechanism of action of quercetin derivatives are intricately linked to their chemical structure.
-
Uptake: Quercetin aglycone relies on passive diffusion, whereas its glucosides, including the malonylated form QMG, depend on active transport systems like SGLT1. The addition of the large malonyl-glucoside moiety likely reduces passive permeability, making active transport and subsequent intracellular hydrolysis essential for its activity.
-
Mechanism: Once intracellularly converted to quercetin aglycone, QMG can activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.
For drug development professionals, these findings are crucial. The malonyl-glucoside structure of QMG could be leveraged as a pro-drug strategy, potentially improving stability and modifying its pharmacokinetic profile. Future research should focus on obtaining direct experimental data for QMG's permeability using the Caco-2 model and investigating the specific enzymes responsible for its intracellular hydrolysis. Such studies will be invaluable for fully elucidating the therapeutic potential of this and other modified flavonoids.
References
- 1. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quercetin 7-o-(6''-o-malonyl)-β-D-glucoside | CymitQuimica [cymitquimica.com]
- 5. This compound [sigmaaldrich.com]
- 6. europeanreview.org [europeanreview.org]
- 7. researchgate.net [researchgate.net]
- 8. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 9. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transport of quercetin and its glucosides across human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin glucosides inhibit glucose uptake into brush-border-membrane vesicles of porcine jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular uptake of dietary flavonoid quercetin 4'-beta-glucoside by sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells | Food & Nutrition Research [foodandnutritionresearch.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. karger.com [karger.com]
- 20. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways | Bentham Science [benthamscience.com]
- 21. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 22. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Nrf2 Expression and Apoptosis in Quercetin-treated Malignant Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 25. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Malonylation on Flavonoid Bioactivity: A Comparative Guide for Researchers
A deep dive into the structure-activity relationship of malonylated versus non-malonylated flavonoids, offering a critical perspective for drug development and nutritional science.
Introduction: The Subtle Yet Significant Role of Malonylation
Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, are lauded for their wide array of health-promoting properties, including antioxidant, anti-inflammatory, and enzyme-inhibiting activities.[1][2] These compounds exist in nature in various forms, often conjugated with sugars (glycosides) and sometimes further acylated. Among these acylations, malonylation—the addition of a malonyl group—plays a crucial, albeit often overlooked, role in modulating the physicochemical properties and biological activities of flavonoids.[3]
In plants, malonylation is a key modification that enhances the water-solubility and stability of flavonoids, facilitating their transport and storage in vacuoles.[4] Malonylated flavonoids are also more resistant to enzymatic degradation within the plant.[4] This guide provides a comprehensive comparison of the structure-activity relationships of malonylated and non-malonylated flavonoids, synthesizing available experimental data to inform researchers, scientists, and drug development professionals on the critical differences between these two classes of compounds.
Physicochemical Properties: A Tale of Two Solubilities
The addition of a malonyl group, a dicarboxylic acid, significantly alters the polarity and steric profile of a flavonoid molecule. This has profound implications for its solubility, stability, and ultimately, its interaction with biological systems.
| Property | Non-Malonylated Flavonoids (Glycosides/Aglycones) | Malonylated Flavonoids | Rationale |
| Water Solubility | Generally lower, especially for aglycones. Glycosylation improves solubility. | Significantly higher | The polar carboxyl group of the malonyl moiety increases hydrophilicity.[4] |
| Stability | Variable. Aglycones can be unstable, while glycosides show improved stability. Susceptible to enzymatic degradation. | Generally more stable | The malonyl group can protect the flavonoid core from enzymatic degradation and pH-induced changes.[4] |
| Lipophilicity | Higher for aglycones, lower for glycosides. | Generally lower | The addition of the polar malonyl group decreases the overall lipophilicity. |
This difference in physicochemical properties is the foundation for the observed variations in their biological activities.
Comparative Biological Activity: A Nuanced Picture
While malonylation confers advantages for the plant, its impact on human health benefits is a more complex story. The available evidence suggests that the non-malonylated forms of flavonoids are often more biologically active in vitro and more readily absorbed in vivo.
Bioavailability: A Clear Advantage for Non-Malonylated Flavonoids
The bioavailability of flavonoids is a critical factor determining their efficacy. Studies have shown that malonylated isoflavones are significantly less bioavailable than their non-malonylated glucoside counterparts.
A key study in rats demonstrated that the plasma concentrations and urinary excretion of isoflavone metabolites were one to nine times higher after the administration of non-conjugated β-glucosides (genistin and daidzin) compared to their malonylated forms (malonylgenistin and malonyldaidzin).[4] The area under the time-concentration curve (AUC), a measure of total drug exposure, was one to six times higher for the non-malonylated glucosides.[4] This suggests that the malonyl group hinders absorption in the gut. It is hypothesized that the bulky and polar malonyl group interferes with the enzymatic hydrolysis of the glycosidic bond by intestinal β-glucosidases, a necessary step for the absorption of the aglycone.[5]
Experimental Protocol: In Vivo Bioavailability Assessment of Isoflavones
This protocol outlines a typical procedure for comparing the bioavailability of malonylated and non-malonylated isoflavones in a rodent model, as described in the literature.[4]
Objective: To determine the pharmacokinetic parameters of malonylated and non-malonylated isoflavones following oral administration.
Materials:
-
Male Sprague-Dawley rats
-
Purified malonylgenistin, genistin, malonyldaidzin, and daidzin
-
Gavage needles
-
Blood collection tubes (with anticoagulant)
-
Metabolic cages for urine collection
-
LC-MS/MS system for isoflavone metabolite analysis
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water before dosing.
-
Dosing: Administer a single oral dose of the purified isoflavone (e.g., 100 µmol/kg body weight) via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Urine Collection: House the rats in metabolic cages and collect urine over a 48-hour period.
-
Sample Analysis: Analyze the plasma and urine samples for isoflavone metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Antioxidant Activity: The Unconjugated Form Prevails
The antioxidant activity of flavonoids is primarily attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals. The structural features essential for this activity include the presence and arrangement of hydroxyl groups on the flavonoid rings.[6]
While direct comparative studies are limited, a study on anthocyanins suggests that malonylation can decrease antioxidant activity. The antioxidant capacity of cyanidin 3-(6″-malonyl)-glucopyranoside was found to be lower than that of cyanidin 3-glycosides.[7] This is likely because the bulky malonyl group can sterically hinder the interaction of the flavonoid's hydroxyl groups with free radicals. Furthermore, the process of malonylation consumes a hydroxyl group on the sugar moiety, which, although not directly on the flavonoid core, could have subtle effects on the molecule's overall electronic properties.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standard method for comparing the antioxidant activity of different flavonoid forms.
Objective: To determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity of malonylated and non-malonylated flavonoids.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test flavonoids (malonylated and non-malonylated) at various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare DPPH solution: Dissolve DPPH in methanol to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Prepare flavonoid solutions: Dissolve the test flavonoids in methanol to create a series of concentrations.
-
Reaction: Mix a specific volume of the flavonoid solution with the DPPH solution. A control sample containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the flavonoid concentration to determine the IC50 value (the concentration of the flavonoid required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity: An Area Ripe for Investigation
Flavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of signaling pathways such as NF-κB.[1][2]
Currently, there is a significant gap in the literature regarding direct comparative studies on the anti-inflammatory activity of malonylated versus non-malonylated flavonoids. However, based on the lower bioavailability of malonylated flavonoids, it can be inferred that their systemic anti-inflammatory effects would be diminished compared to their non-malonylated counterparts. The larger size and altered polarity of malonylated flavonoids might also affect their ability to bind to the active sites of inflammatory enzymes or interact with proteins in signaling cascades. For instance, studies have shown that glycosylation of flavonoids decreases their binding affinity to proteins like bovine serum albumin (BSA).[8] It is plausible that the even bulkier malonyl-glycosyl moiety would lead to a further reduction in protein binding, potentially impacting their anti-inflammatory efficacy.
Enzyme Inhibition: Steric Hindrance as a Potential Factor
Flavonoids are known to inhibit a variety of enzymes, including xanthine oxidase, α-glucosidase, and various cytochrome P450 enzymes.[9][10] The inhibitory activity is highly dependent on the flavonoid's structure.
Similar to anti-inflammatory activity, direct comparative studies on enzyme inhibition by malonylated and non-malonylated flavonoids are scarce. However, the principle of steric hindrance likely plays a significant role. The bulky malonyl group could physically block the flavonoid from accessing the active site of an enzyme. A study on acylated flavonoid derivatives and xanthine oxidase inhibition showed that acylation could either increase or decrease the inhibitory effect depending on the specific flavonoid and the acyl group. This highlights the need for specific comparative studies on malonylated flavonoids to determine their precise effects on enzyme activity.
Logical Frameworks and Pathways
To visualize the key differences and their implications, the following diagrams illustrate the comparative bioavailability and a proposed model for the differential biological activity.
Caption: Comparative bioavailability of malonylated vs. non-malonylated flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside, a significant malonylated flavonoid with potential therapeutic properties. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), ensuring data integrity and method robustness.
Introduction: The Significance of Accurate Quantification
This compound is a naturally occurring derivative of quercetin, a widely studied flavonoid known for its antioxidant and anti-inflammatory properties.[1] The malonylation of the glucoside moiety can significantly impact the compound's stability, solubility, and bioavailability. Therefore, the ability to accurately quantify this specific derivative in various matrices, such as plant extracts or biological samples, is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery.
The process of cross-validation confirms that a new or modified analytical method provides results that are equivalent to an existing, validated method.[2][3] This is essential for method transfer between laboratories and for the validation of new, more efficient analytical procedures.[4]
Overview of Analytical Techniques
The choice of an analytical method for flavonoid quantification depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of flavonoids.[2] The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a mobile phase.[5] Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
-
Expertise & Experience: HPLC-UV is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness. The choice of a C18 column is based on the nonpolar nature of the quercetin aglycone, while the mobile phase composition (often a mixture of acidified water and an organic solvent like acetonitrile or methanol) is optimized to achieve good separation from other matrix components.[6][7]
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC systems utilize columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[4] Coupling UHPLC with a mass spectrometer provides an additional dimension of selectivity and sensitivity, allowing for the identification and quantification of analytes based on their mass-to-charge ratio (m/z).[8][9][10]
-
Expertise & Experience: UHPLC-MS is particularly advantageous when dealing with complex matrices or when very low detection limits are required. The high resolution of UHPLC allows for the separation of closely related flavonoid isomers, while the mass spectrometer provides unambiguous identification, even in the presence of co-eluting impurities.[11][12]
Method Validation: Adherence to ICH Guidelines
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[13][14] The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation, which are widely accepted by regulatory agencies.[15][16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Experimental Protocols
Sample Preparation (General)
A critical initial step for analyzing flavonoids in complex matrices like plant tissues involves extraction.
-
Extraction: Samples are often macerated and extracted using a solvent such as methanol.[2] A common extraction solution is 75% methanol with 0.1% formic acid to improve the stability of the phenolic compounds.
-
Purification: The mixture is typically sonicated and centrifuged to separate the supernatant containing the flavonoids. The resulting extract can be filtered through a 0.45 µm syringe filter to remove particulate matter before injection.[4]
Protocol 1: HPLC-UV Method
-
Instrumentation: Agilent 1200 HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a UV detector.[20]
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size).[20]
-
Mobile Phase: A gradient elution of 0.4% phosphoric acid in water (A) and methanol (B).[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Detection Wavelength: 256 nm.[1]
-
Injection Volume: 20 µL.[20]
-
Column Temperature: 25°C.[20]
Protocol 2: UHPLC-MS Method
-
Instrumentation: Agilent 1290 Infinity UHPLC system coupled to a 6530 Accurate-Mass Q-TOF mass spectrometer with electrospray ionization (ESI).[8]
-
Column: C18 column (2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).[21]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.[21]
-
MS Parameters:
-
Ionization Mode: Negative ESI.
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-1000.
-
Data Presentation and Comparison
The performance of the two methods is summarized in the table below. The data presented are representative values based on typical performance for flavonoid analysis.
| Validation Parameter | HPLC-UV | UHPLC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 1.5% |
| LOD (µg/mL) | ~0.1 | ~0.01 |
| LOQ (µg/mL) | ~0.3 | ~0.03 |
| Run Time (min) | ~20 | ~5 |
Visualizations
Caption: Experimental workflow for cross-validation.
Caption: Chemical structure of the analyte.
Conclusion
Both HPLC-UV and UHPLC-MS are suitable methods for the quantification of this compound. The choice between the two will depend on the specific application. HPLC-UV is a reliable and cost-effective method for routine quality control, while UHPLC-MS offers superior sensitivity, selectivity, and speed, making it ideal for complex research applications and pharmacokinetic studies.
Cross-validation of these methods is a critical step to ensure the reliability and comparability of analytical data.[2] By following the principles outlined in this guide and adhering to ICH validation guidelines, researchers can confidently select and validate the most appropriate analytical method for their needs.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. HPLC Determination of Quercetin on Primesep D Column | SIELC Technologies [sielc.com]
- 7. nano-ntp.com [nano-ntp.com]
- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 9. Quantification of microbial uptake of quercetin and its derivatives using an UHPLC-ESI-QTOF mass spectrometry assay - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. youtube.com [youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. propharmagroup.com [propharmagroup.com]
- 20. phcogj.com [phcogj.com]
- 21. mdpi.com [mdpi.com]
Efficacy of Quercetin Malonyl-Glucosides in Attenuating Oxidative Stress: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of natural antioxidants, understanding the nuanced efficacy of specific flavonoid glycosides is paramount. This guide provides an in-depth comparison of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside (QMG) and its closely related structural isomer, Quercetin 3-O-(6''-O-malonyl)-beta-D-glucoside (Q3MG), within the context of mitigating oxidative stress in animal models. We will dissect the available experimental data, compare its performance against the well-studied quercetin aglycone, and provide detailed protocols to facilitate the replication and expansion of these findings.
Introduction: The Rationale for Investigating Malonylated Flavonoid Glycosides
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases.[1][2] Flavonoids, particularly the flavonol quercetin, are renowned for their potent antioxidant properties.[3] However, in nature, quercetin predominantly exists not as a free aglycone, but as various glycosides.[1][4] The sugar moiety significantly influences the flavonoid's solubility, stability, bioavailability, and ultimately, its biological activity.[4][5][6]
Malonylation of the glycoside, as seen in QMG and Q3MG, represents a further structural refinement. While in vitro studies have demonstrated the excellent free-radical scavenging abilities of these compounds[7][8], their in vivo efficacy requires careful examination. This guide focuses on elucidating the performance of these specific malonylated glucosides in preclinical animal models of oxidative stress.
Comparative Efficacy in an Animal Model of Atherosclerosis-Related Oxidative Stress
A pivotal study in LDL receptor-deficient (LDLR-/-) mice provides the most direct in vivo evidence for the efficacy of a quercetin malonyl-glucoside in a model where oxidative stress is a key pathological component.[9][10] This model is highly relevant as the oxidation of low-density lipoprotein (LDL) is a critical initiating event in the development of atherosclerosis.
In this study, the performance of Quercetin 3-O-(6''-O-malonyl)-beta-D-glucoside (Q3MG), the major flavonol in mulberry leaves, was compared against quercetin aglycone and a whole mulberry leaf powder supplement in mice fed a high-fat, high-cholesterol (atherogenic) diet for 8 weeks.
Key Findings:
-
Superior Protection Against LDL Oxidation: Q3MG supplementation significantly enhanced the resistance of LDL to oxidative modification. This was evidenced by a 44.3% prolongation of the lag phase for conjugated diene formation, a key indicator of lipid peroxidation.[9]
-
Significant Reduction in Atherosclerotic Lesions: The protective effect against oxidative stress translated into a tangible pathological benefit. The atherosclerotic lesion area in Q3MG-treated mice was reduced by 52% compared to the control group.[10]
-
Quercetin Aglycone Ineffectiveness: Strikingly, under the conditions of this study, supplementation with quercetin aglycone showed no protective effects against either LDL oxidation or the formation of atherosclerotic lesions.[10] This underscores the critical role of the malonyl-glucoside moiety in conferring in vivo bioactivity in this model.
-
Whole Mulberry Leaf Efficacy: The mulberry leaf powder, which is naturally rich in Q3MG, mirrored the positive effects of the isolated compound, demonstrating a 42.2% prolongation of the lag phase and a 52% reduction in lesion area.[9] This suggests that Q3MG is the primary anti-atherogenic and antioxidant component of mulberry leaves.
Quantitative Data Summary
| Treatment Group | Dosage | LDL Oxidation Lag Phase (Prolongation vs. Control) | Atherosclerotic Lesion Area (Reduction vs. Control) |
| Control | Atherogenic Diet | - | - |
| Quercetin Aglycone | 0.05 g/100 g diet | No significant effect | No significant effect |
| Q3MG | 0.05 g/100 g diet | 44.3% | 52% |
| Mulberry Leaf Powder | 3 g/100 g diet | 42.2% | 52% |
Mechanistic Insights: Why Malonyl-Glucosides May Outperform the Aglycone In Vivo
The superior performance of Q3MG over its aglycone in the LDLR-/- mouse model can be attributed to several factors, primarily revolving around bioavailability and metabolism.
-
Enhanced Absorption and Stability: While the bioavailability of flavonoids is complex and subject to the specific glycoside, some studies suggest that glucosylation can improve the absorption of quercetin.[4][11] The malonyl group may further influence the molecule's stability and interaction with intestinal transporters. After oral administration, quercetin and its glycosides are primarily absorbed in the intestine and undergo metabolism in the small intestine and liver.[12]
-
Gut Microbiota Interaction: Most quercetin glycosides reach the large intestine, where they are metabolized by gut microbiota into deglycosylated aglycones and other smaller phenolic compounds.[1][2] These metabolites can also be absorbed and contribute to systemic antioxidant and anti-inflammatory effects.[13] The specific structure of QMG and Q3MG may influence their metabolism by gut bacteria, potentially leading to a more favorable profile of bioactive metabolites.
-
Cellular Uptake and Action: Quercetin glycosides can be hydrolyzed to their aglycone form, which can then exert direct antioxidant effects. Additionally, some studies suggest that certain glycosides possess intrinsic antioxidant activity and can influence cellular signaling pathways related to antioxidant defense, such as the Nrf2 pathway.[14]
The proposed mechanism of action involves both direct radical scavenging and the modulation of endogenous antioxidant defense systems.
Caption: Proposed mechanism of QMG/Q3MG in reducing oxidative stress.
Experimental Protocols
For researchers aiming to validate or build upon these findings, the following protocols provide a framework for inducing oxidative stress and assessing the efficacy of test compounds in an animal model.
Animal Model: Drug-Induced Oxidative Stress
A common and reproducible method for inducing systemic oxidative stress is through the administration of pro-oxidant drugs.
-
Model: Male Wistar rats or C57BL/6 mice.
-
Inducing Agent: Carbon tetrachloride (CCl4) is frequently used to induce hepatic oxidative stress and lipid peroxidation.
-
Protocol:
-
Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
-
Divide animals into groups: Control, CCl4-only, CCl4 + Quercetin Aglycone, CCl4 + QMG/Q3MG.
-
Administer the test compounds (Quercetin, QMG/Q3MG) or vehicle orally for a pre-determined period (e.g., 7-14 days).
-
On the final day of treatment, induce oxidative stress by intraperitoneal injection of CCl4 (typically 1-2 mL/kg body weight, diluted in corn oil).
-
Sacrifice animals 24 hours after CCl4 administration.
-
Collect blood and tissues (e.g., liver, kidney, brain) for biochemical analysis.
-
Measurement of Oxidative Stress Biomarkers
Assessment of oxidative stress involves measuring markers of cellular damage and the activity of antioxidant enzymes.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Homogenize tissue samples in cold buffer (e.g., 1.15% KCl).
-
Add a solution of thiobarbituric acid (TBA) and heat the mixture (e.g., at 95°C for 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve of 1,1,3,3-tetramethoxypropane.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Prepare tissue homogenates in a suitable buffer.
-
Use a commercial SOD assay kit or a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Measure the change in absorbance at a specific wavelength (e.g., 560 nm).
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Prepare tissue homogenates.
-
Use a method that couples the GPx-catalyzed oxidation of glutathione (GSH) to GSSG with the reduction of GSSG by glutathione reductase, which consumes NADPH.
-
Monitor the decrease in NADPH absorbance at 340 nm.
-
-
Catalase (CAT) Activity Assay:
-
Prepare tissue homogenates.
-
Measure the rate of decomposition of hydrogen peroxide (H2O2) by monitoring the decrease in absorbance at 240 nm.
-
Experimental Workflow Diagram
Caption: A typical workflow for evaluating antioxidants in animal models.
Conclusion and Future Directions
The available in vivo evidence strongly suggests that the malonylated glucoside form of quercetin, specifically Q3MG, is a more potent protector against oxidative stress and its pathological consequences than the quercetin aglycone in a mouse model of atherosclerosis. This highlights the critical importance of the glycosidic moiety in determining the in vivo efficacy of flavonoids.
For researchers in drug development, these findings suggest that focusing on specific, naturally occurring glycosides like QMG and Q3MG may be a more fruitful strategy than investigating the aglycone alone. Future research should aim to:
-
Directly compare the efficacy of this compound (QMG) with its 3-O-isomer (Q3MG) in various animal models of oxidative stress.
-
Elucidate the detailed pharmacokinetic and metabolic profiles of these malonylated glucosides to better understand their superior bioavailability and mechanism of action.
-
Investigate the effects of these compounds in other models of oxidative stress-related diseases, such as neurodegenerative disorders and diabetic complications.
By building upon this knowledge base, the scientific community can better harness the therapeutic potential of these promising natural compounds.
References
- 1. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Natural Phenolic Compound Quercetin Showed the Usefulness by Targeting Inflammatory, Oxidative Stress Markers and Augment 5-HT Levels in One of the Animal Models of Depression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodandnutritionjournal.org [foodandnutritionjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. antiox.org [antiox.org]
- 9. Mulberry (Morus alba L.) leaves and their major flavonol quercetin 3-(6-malonylglucoside) attenuate atherosclerotic lesion development in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidative effects of quercetin-glycosides isolated from the flower buds of Tussilago farfara L - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the anti-proliferative effects of different quercetin derivatives in cancer cell lines.
A Senior Application Scientist's Guide to the Anti-proliferative Effects of Quercetin Derivatives
An Objective Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Promise and Problems of Quercetin
Quercetin, a flavonoid polyphenol abundant in fruits and vegetables like onions, apples, and broccoli, has garnered significant attention in oncology research.[1] Its established antioxidant, anti-inflammatory, and, most notably, anti-cancer properties make it a compelling candidate for chemoprevention and therapy.[1][2] Numerous studies have demonstrated quercetin's ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis across a spectrum of cancer types, including breast, colon, prostate, and lung cancer.[3][4][5]
However, the clinical translation of quercetin is significantly hampered by its poor aqueous solubility and low bioavailability, which limits its therapeutic efficacy.[1][6] This has spurred the development of a wide array of quercetin derivatives, synthesized to enhance pharmacokinetic profiles and potentiate anti-proliferative activity. This guide provides a comparative analysis of these derivatives, delving into their structure-activity relationships, differential effects on cancer cell lines, and the underlying molecular mechanisms. We will also provide detailed, field-proven protocols for the key experiments used to generate this critical data.
Structure-Activity Relationship: How Chemical Modifications Dictate Efficacy
The anti-proliferative potency of a quercetin derivative is intrinsically linked to its chemical structure. Modifications to quercetin's core structure—the 3,3',4',5,7-pentahydroxyflavone backbone—can dramatically alter its biological activity.[6]
-
Glycosylation: The attachment of sugar moieties (glycosides) is a common natural modification. While glycosylation can improve water solubility, its effect on anti-cancer activity varies.[7] For instance, quercetin-3-glucuronide (Q3G) showed a significantly higher IC50 value (lower potency) compared to quercetin aglycone in MCF-7 breast cancer cells.[8] This suggests that the aglycone form is often more active, and the type and position of the sugar are critical.
-
Alkylation/Etherification: Replacing hydroxyl groups with alkyl chains (O-alkylation) is a key synthetic strategy. Studies on prostate cancer cells revealed that 3,7-O-dialkylquercetins were significantly more potent than both the parent quercetin and 3,4',7-O-trialkylquercetins.[6][9] This highlights a complex relationship where both the position and extent of alkylation are crucial determinants of activity.
-
Methylation: Introducing methoxy groups, as seen in derivatives like 3,4′,7-o-trimethylquercetin (34'7TMQ), can enhance stability and solubility.[10] In some cases, methylation can modulate activity towards specific cellular processes, such as inhibiting cancer cell migration and invasion without affecting proliferation.[11]
-
Other Modifications: Researchers have explored a vast chemical space, including the synthesis of quercetin-Schiff base derivatives and the attachment of moieties like quinoline, to create novel compounds with enhanced potency.[12][13] For example, one derivative containing a quinoline moiety (compound 3e) demonstrated a potent IC50 of 6.722 µM against HepG-2 liver cancer cells, far exceeding the efficacy of cisplatin in the same study.[13]
The overarching principle is that modifications affecting the hydroxyl groups, particularly the ortho-catechol moiety in the B-ring and the C2-C3 double bond, are critical for anti-proliferative activity.[14]
Quantitative Comparison: Anti-Proliferative Potency in Cancer Cell Lines
The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation. A lower IC50 value indicates greater potency. The following table summarizes representative IC50 values for quercetin and several of its derivatives across various cancer cell lines, compiled from multiple studies.
| Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Quercetin | MCF-7 (Breast) | 23.1 | 48 | [8] |
| HCT-116 (Colon) | 45.3 | 24 | [15] | |
| COLO 205 (Colon) | ~80 | 72 | [16] | |
| PC-3 (Prostate) | >100 | Not Specified | [6] | |
| Quercetin-3'-sulfate (Q3'S) | MCF-7 (Breast) | 27.6 | 48 | [8] |
| Quercetin-3-glucuronide (Q3G) | MCF-7 (Breast) | 73.2 | 48 | [8] |
| Quercetin Schiff base (8q) | MCF-7 (Breast) | 35.49 ± 0.21 | Not Specified | [12] |
| Semisynthetic Derivative (17) | HCT-116 (Colon) | <0.35 | 24 | [15] |
| Quinoline Derivative (3e) | HepG-2 (Liver) | 6.722 | Not Specified | [13] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
As the data illustrates, synthetic modification can lead to dramatic increases in potency. A semisynthetic derivative (compound 17) showed over 130-fold greater cytotoxicity in HCT-116 colon cancer cells compared to the parent quercetin.[15] This underscores the vast potential of medicinal chemistry to optimize this natural scaffold.
Mechanisms of Action: How Quercetin Derivatives Halt Cancer Growth
The anti-proliferative effects of quercetin and its derivatives are not merely cytotoxic; they are orchestrated through the modulation of critical cellular machinery controlling cell division and survival.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures faithful DNA replication and cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to unchecked proliferation. Quercetin derivatives can intervene at various checkpoints (G1, S, G2/M) to halt this process.[2]
-
Causality: The arrest is often mediated by modulating the expression and activity of key regulatory proteins. For example, quercetin can upregulate cyclin-dependent kinase (CDK) inhibitors like p21 and p27 and the tumor suppressor p53, which collectively block the progression from the G1 to the S phase.[1] Studies in MCF-7 cells showed that quercetin and its metabolites induced cell-cycle arrest primarily at the S phase.[8]
Caption: Quercetin-induced cell cycle arrest at the G1/S and G2/M checkpoints.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic pathways. Quercetin derivatives are potent inducers of apoptosis.[4]
-
Causality: This is often achieved by disrupting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. This disruption leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of an executioner caspase cascade (caspase-9, caspase-3), which dismantles the cell.[17] Western blot analysis is the gold standard for detecting the cleavage (activation) of caspases and their substrates, like PARP.[18][19]
Caption: Quercetin derivatives induce apoptosis via the intrinsic mitochondrial pathway.
Inhibition of Pro-Survival Signaling Pathways
The unchecked growth of cancer cells is often driven by the hyperactivation of signaling pathways that promote proliferation and survival. The PI3K/Akt/mTOR pathway is a central hub in this process and a key target for quercetin.[10]
-
Causality: By inhibiting key kinases like PI3K and Akt, quercetin derivatives can shut down this pro-survival signaling.[15] This leads to decreased cell proliferation, reduced protein synthesis, and the induction of apoptosis. Immunoblotting for the phosphorylated (active) forms of Akt and mTOR is a direct way to assess the inhibition of this pathway.
Experimental Protocols: A Guide to In Vitro Validation
Reproducible and robust experimental data is the cornerstone of drug development. The following protocols are standard, validated methods for assessing the anti-proliferative effects of compounds like quercetin derivatives.
Workflow for In Vitro Cytotoxicity Evaluation
Caption: Standard workflow for evaluating the cytotoxic effects of novel compounds.
Protocol 1: MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21]
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (or for 6-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12][22]
-
Compound Treatment: Prepare serial dilutions of the quercetin derivatives and the parent compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control) and medium-only blanks.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, bringing the final concentration to approximately 0.5 mg/mL.[20][21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[22]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO, or a detergent-based solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[23]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[20][21]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quercetin derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating (potentially apoptotic) cells. Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation permeabilizes the cells and preserves DNA integrity. Store the fixed cells at 4°C for at least 2 hours (overnight is often preferred).[24]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[24] PI is a fluorescent intercalating agent that binds to DNA, while RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[24]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data on a linear scale, as the fluorescence difference between G1 and G2/M phases is twofold.[25] Gate out cell doublets and debris.
-
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the S phase (intermediate DNA content), and the G2/M phase (4N DNA content). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. Use cell cycle analysis software to quantify the percentage of cells in each phase.
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting is a powerful technique to detect and quantify specific proteins, making it ideal for confirming the induction of apoptosis by monitoring key marker proteins.[18]
-
Protein Extraction: Following treatment with quercetin derivatives, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18] Incubate on ice to ensure complete lysis.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. This step prevents non-specific binding of the antibodies.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C.[17]
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After final washes, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]
-
Analysis: Analyze the intensity of the bands corresponding to the target proteins. An increase in the cleaved forms of caspase-3 and PARP, or a decrease in the Bcl-2/Bax ratio, confirms the induction of apoptosis. Always probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.
Conclusion and Future Directions
The evidence compellingly supports the anti-proliferative potential of quercetin and its derivatives against a variety of cancer cell lines. The parent compound, while active, is often limited by poor pharmacokinetics. Strategic chemical modifications have yielded derivatives with dramatically enhanced potency, sometimes by orders of magnitude. These compounds exert their effects through multifaceted mechanisms, including the induction of cell cycle arrest and the activation of apoptotic pathways, often by targeting critical pro-survival signaling networks like PI3K/Akt.
Future research should focus on:
-
Systematic SAR Studies: Broader libraries of derivatives are needed to further refine the structure-activity relationships for specific cancer types.
-
In Vivo Efficacy: Promising candidates from in vitro screens must be validated in preclinical animal models to assess their bioavailability, safety, and anti-tumor efficacy.[4]
-
Combination Therapies: Investigating the synergistic effects of quercetin derivatives with conventional chemotherapeutic agents could lead to more effective treatment regimens with potentially lower toxicity.[3][26]
The journey from a dietary flavonoid to a clinically viable anti-cancer agent is complex, but the continued exploration and optimization of quercetin derivatives hold significant promise for the future of oncology drug development.
References
- 1. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 6. Synthesis and Anti-Proliferative Effects of Quercetin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Antiproliferative activity of flavonoids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Comprehensive Study on the Anti-cancer Effects of Quercetin and Its Epigenetic Modifications in Arresting Progression of Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Antiproliferative and palliative activity of flavonoids in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside. The following protocols are designed to ensure personnel safety, maintain sample integrity, and establish clear procedures for waste disposal.
Hazard Identification and Risk Assessment
The primary known hazard associated with a close structural isomer of this compound is acute oral toxicity.[2][3] The Globally Harmonized System (GHS) classification for Quercetin 3-O-(6''-O-malonyl)-β-D-glucoside includes the H301 hazard statement: "Toxic if swallowed".[2][3][4]
Primary Routes of Exposure:
-
Ingestion: Accidental ingestion of the powder is the most significant and acute risk.
-
Inhalation: As a fine powder, the compound can become airborne during handling (e.g., weighing, transferring), posing an inhalation risk.[1][4] Inhaling the dust may cause respiratory irritation.
-
Dermal and Ocular Contact: Direct contact with the skin or eyes can potentially cause irritation. Dust particles are a particular concern for eye exposure.[1][4]
The causality for the stringent PPE and handling protocols outlined below is directly linked to mitigating these exposure risks. The core objective is to create a multi-layered barrier between the researcher and the chemical, preventing any accidental contact, inhalation, or ingestion.
Personal Protective Equipment (PPE) Protocol
Selection of appropriate PPE is the most critical step in ensuring personnel safety. The following table details the minimum required PPE. All PPE must be inspected for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound. A face shield may be used in conjunction with goggles for full-face protection.[5][6] |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves, tested according to EN 374.[1] Double-gloving is recommended when handling the neat compound. | Prevents direct skin contact. Nitrile provides a good barrier against a wide range of chemicals. Double-gloving minimizes risk during glove removal. |
| Lab Coat/Protective Suit: A standard laboratory coat is mandatory. For larger quantities or tasks with a high risk of dust generation, a disposable chemical-resistant suit should be considered.[1][7] | Protects skin and personal clothing from contamination.[1] | |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or a higher-rated filter respirator (e.g., P1/P2) is required when handling the powder outside of a certified chemical fume hood.[1][8] | Necessary to prevent the inhalation of fine dust particles, which is a primary route of exposure.[1][4] |
Safe Handling Workflow: An Operational Plan
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Designated Area: All handling of the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to control dust.[1][4]
-
Surface Preparation: Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) before retrieving the compound from storage.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above, starting with the lab coat, followed by the respirator, eye protection, and finally, gloves (donning the outer pair if double-gloving).
Step 2: Aliquoting and Handling the Compound
-
Minimize Dust: Handle the solid powder with extreme care to avoid generating dust.[1][4] Use a micro-spatula for transfers. Avoid pouring the powder directly from its container.
-
Weighing: If weighing, perform the task in the fume hood. Use an analytical balance with a draft shield. After weighing, carefully clean the balance and surrounding area with a damp wipe.
-
Solubilization: If preparing a solution, add the solvent to the pre-weighed powder slowly to avoid splashing. Cap the container and mix using a vortex or sonicator until fully dissolved. Quercetin and its derivatives have been studied in solvents like ethanol and ethyl lactate.[9]
Step 3: Post-Handling Decontamination
-
Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the compound.
-
Clean Workspace: Wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves (if used), lab coat, inner gloves, eye protection, and finally, the respirator. Never wear gloves outside the laboratory area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Caption: Workflow for Safely Handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Ingestion: THIS IS A MEDICAL EMERGENCY. If swallowed, rinse the mouth with water. Immediately call a poison control center or physician.[2][4] Do not induce vomiting.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Minor Spills (Powder): Alert others in the area. Wearing full PPE, gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, working from the outside in. Place all contaminated materials into a sealed bag for hazardous waste disposal. Clean the spill area thoroughly.
-
Major Spills: Evacuate the immediate area. Alert your institution's safety officer or emergency response team. Prevent entry into the area.
Disposal Plan
All waste materials must be treated as hazardous chemical waste.[10]
-
Unused Compound: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[10] Do not dispose of down the drain.[10]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, wipes, weigh boats, bench paper, disposable lab coats) must be placed in a clearly labeled, sealed hazardous waste container.[1][10]
-
Empty Containers: Rinse the original container three times with a suitable solvent (e.g., ethanol). Collect the rinsate and dispose of it as hazardous chemical waste. The rinsed container can then be disposed of according to institutional policy.[1]
By adhering to these detailed protocols, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside | C24H22O15 | CID 5282159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ケルセチン 3-O-(6"-O-マロニル)-β-D-グルコシド ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. hsa.ie [hsa.ie]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
